Product packaging for Boc-L-4-Carbamoylphenylalanine(Cat. No.:CAS No. 205126-71-2)

Boc-L-4-Carbamoylphenylalanine

Cat. No.: B112256
CAS No.: 205126-71-2
M. Wt: 308.33 g/mol
InChI Key: OJOCXVKXBATIDB-NSHDSACASA-N
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Description

Boc-L-4-Carbamoylphenylalanine is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O5 B112256 Boc-L-4-Carbamoylphenylalanine CAS No. 205126-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOCXVKXBATIDB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376133
Record name Boc-L-4-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205126-71-2
Record name Boc-L-4-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of N-tert-butoxycarbonyl-L-4-carbamoylphenylalanine (Boc-L-4-Carbamoylphenylalanine), an amino acid derivative of significant interest in peptide synthesis and drug development.[1][2] This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear, tabular format and illustrating workflows with detailed diagrams.

Introduction

N-Boc-L-4-carbamoylphenylalanine is a protected amino acid that serves as a valuable building block in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it a cornerstone of modern peptide chemistry.[3] The 4-carbamoylphenylalanine moiety introduces a primary amide group on the phenyl ring, which can participate in hydrogen bonding and potentially enhance the biological activity and pharmacokinetic properties of resulting peptides.

This guide outlines a two-step synthetic route starting from the commercially available 4-Cyano-L-phenylalanine, followed by a detailed description of the characterization methods used to verify the structure and purity of the final product.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Boc Protection: The amino group of 4-Cyano-L-phenylalanine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

  • Nitrile Hydrolysis: The cyano group of the resulting Boc-4-cyano-L-phenylalanine is then hydrolyzed to a carbamoyl group.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitrile Hydrolysis A 4-Cyano-L-phenylalanine D Boc-4-cyano-L-phenylalanine A->D Reaction B Di-tert-butyl dicarbonate ((Boc)₂O) B->D C Base (e.g., NaOH or NaHCO₃) in Solvent (e.g., Dioxane/Water) C->D E Boc-4-cyano-L-phenylalanine G This compound E->G Hydrolysis F Acid or Base Catalysis (e.g., H₂SO₄ or H₂O₂/NaOH) F->G

A diagram illustrating the synthetic workflow for this compound.

Experimental Protocols

Synthesis of Boc-4-cyano-L-phenylalanine

This procedure is adapted from established methods for the Boc protection of phenylalanine derivatives.

  • Dissolution: Dissolve 4-Cyano-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (1.2 eq) to the solution and stir until all solids are dissolved.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous layer with ethyl acetate (2 x volume).

    • Acidify the aqueous layer to a pH of approximately 2-3 with a 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis of this compound

This protocol describes the hydrolysis of the nitrile to the primary amide.

  • Reaction Setup: Dissolve Boc-4-cyano-L-phenylalanine (1.0 eq) in a suitable solvent such as a mixture of DMSO and water.

  • Hydrolysis: Add a catalyst for hydrolysis. For example, a chemo-enzymatic cascade or controlled acidic or basic hydrolysis can be employed.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, neutralize the reaction mixture if necessary.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product by recrystallization or flash column chromatography to obtain this compound as a solid.

Characterization

The identity, purity, and structural integrity of the synthesized this compound should be confirmed through a combination of analytical techniques.

Characterization_Workflow cluster_0 Product Characterization A This compound B NMR Spectroscopy (¹H and ¹³C) A->B Structural Analysis C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight Verification D FTIR Spectroscopy A->D Functional Group Identification E Melting Point Analysis A->E Physical Property F Purity Assessment (HPLC) A->F Purity Determination

A diagram of the characterization workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra should be consistent with the proposed structure, showing the characteristic peaks for the Boc group, the phenylalanine backbone, and the 4-carbamoylphenyl side chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-H and C=O stretches of the carbamate (Boc group) and the amide (carbamoyl group), as well as the carboxylic acid, are expected.

Melting Point

The melting point of the purified product should be determined and reported as a narrow range, which is indicative of high purity.

High-Performance Liquid Chromatography (HPLC)

The purity of the final compound should be assessed by reverse-phase HPLC. A single major peak with a purity of ≥95% is typically desired for applications in peptide synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Cyano-L-phenylalanineC₁₀H₁₀N₂O₂190.20[5]White to off-white solid
Boc-4-cyano-L-phenylalanineC₁₅H₁₈N₂O₄290.32White solid
This compoundC₁₅H₂₀N₂O₅308.33White solid

Table 2: Expected Analytical Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Melting Point (°C)HPLC Purity (%)
This compound Characteristic peaks for Boc, aromatic, and amino acid protonsCharacteristic peaks for Boc, aromatic, and amino acid carbons[M+H]⁺, [M+Na]⁺To be determined≥95

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. The detailed analytical protocols ensure the production of a high-purity product suitable for demanding applications in research and drug development. The strategic introduction of the 4-carbamoylphenyl moiety via this building block opens avenues for the design of novel peptides with potentially enhanced therapeutic properties.

References

An In-depth Technical Guide to Boc-L-4-Carbamoylphenylalanine: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Boc-L-4-carbamoylphenylalanine, a key building block in modern peptide synthesis and drug discovery.

Core Chemical Properties

This compound, also known as Boc-Phe(4-CONH2)-OH, is a derivative of the amino acid L-phenylalanine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group enhances its stability and solubility, making it a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The carbamoyl group at the para position of the phenyl ring allows for improved interactions within biological systems.[1]

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₅[1]
Molecular Weight 308.33 g/mol [1]
Appearance White solid[1]
Melting Point 303-307 °C (decomposition)[1]
Optical Rotation [α]D²⁵ = -18.0 ± 2º (c=1 in DMF)[1]
CAS Number 205126-71-2[1]

Stability and Storage

The stability of this compound is a critical factor for its successful application in synthesis. The Boc protecting group is known for its stability under basic and nucleophilic conditions, while being readily cleaved under acidic conditions.

General Stability Profile:

  • Acidic Conditions: The Boc group is labile and can be removed with acids such as trifluoroacetic acid (TFA).

  • Basic Conditions: The compound is generally stable under basic conditions.

  • Storage: It is recommended to store this compound at 0-8 °C to ensure its long-term stability.[1]

The carbamoyl functional group is generally stable under the conditions used for peptide synthesis.

Experimental Protocols

General Boc-Protection Protocol:

This protocol describes a typical procedure for the introduction of the Boc protecting group onto an amino acid.

  • Materials:

    • 4-Carbamoyl-L-phenylalanine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • A suitable base (e.g., sodium hydroxide, triethylamine)

    • Solvent (e.g., dioxane/water, tetrahydrofuran/water)

    • Acid for workup (e.g., citric acid, hydrochloric acid)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve 4-carbamoyl-L-phenylalanine in an aqueous basic solution.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

    • Once the reaction is complete, perform an acidic workup to protonate the carboxylic acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Deprotection of the Boc Group:

The removal of the Boc group is a critical step in peptide synthesis to allow for the coupling of the next amino acid.

  • Materials:

    • Boc-protected amino acid or peptide

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., triisopropylsilane, water, if necessary)

    • Dichloromethane (DCM) as a solvent

  • Procedure:

    • Dissolve the Boc-protected substrate in dichloromethane.

    • Add a solution of trifluoroacetic acid in dichloromethane (typically 25-50% v/v).

    • If the peptide contains sensitive residues, add a scavenger to the mixture.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by a suitable analytical method.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt is then neutralized in the subsequent coupling step.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental procedures.

Boc_Protection_Workflow start Start: 4-Carbamoyl-L-phenylalanine dissolve Dissolve in Aqueous Base start->dissolve add_boc Add Boc₂O in Organic Solvent dissolve->add_boc react Stir at Room Temperature add_boc->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Acidic Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify Product extract->purify end End: this compound purify->end

Caption: General workflow for the Boc protection of 4-carbamoyl-L-phenylalanine.

Boc_Deprotection_Workflow start Start: Boc-Protected Peptide dissolve Dissolve in DCM start->dissolve add_tfa Add TFA/DCM (optional scavenger) dissolve->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor Deprotection react->monitor evaporate Remove Solvent and excess TFA monitor->evaporate end End: Deprotected Peptide (Amine Salt) evaporate->end

Caption: General workflow for the acid-catalyzed deprotection of a Boc group.

References

An In-depth Technical Guide on the Solubility of Boc-L-4-Carbamoylphenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated Solubility of Boc-L-4-Carbamoylphenylalanine and Related Compounds

The solubility of a molecule is influenced by its structure, including the presence of functional groups that can engage in intermolecular interactions with the solvent. The carbamoyl group in this compound introduces a polar, hydrogen-bonding moiety that will affect its solubility profile compared to its parent compound, Boc-L-phenylalanine.

The following table summarizes the available solubility data for structurally related Boc-protected amino acids to provide a baseline for solvent selection.

CompoundSolventSolubilityReference
Boc-L-phenylalanineMethanolSoluble[1][2]
Dichloromethane (DCM)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
N-methyl-2-pyrrolidone (NMP)Soluble[1][2]
Dimethyl sulfoxide (DMSO)100 mg/mL (requires sonication)[3]
Boc-(4-tert-butyloxycarbonyl)-L-phenylalanineDimethylformamide (DMF)250 mg/mL[4]
Boc-4-Amino-L-phenylalanineChloroformSoluble[5]
Dichloromethane (DCM)Soluble[5]
Ethyl AcetateSoluble[5]
Dimethyl sulfoxide (DMSO)Soluble[5]
AcetoneSoluble[5]
Dimethylformamide (DMF)Clear solution (0.3 g in 2mL)[6]

Based on the structures of these related compounds, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMF, DMSO, and NMP. Its solubility in alcohols like methanol may be moderate, while it is expected to be less soluble in non-polar solvents.

Experimental Protocol for Determining Solubility

A precise and reproducible method for determining the solubility of a solid compound like this compound is essential for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the vial containing the filtered solution in a drying oven or vacuum desiccator to evaporate the solvent completely. Gentle heating may be applied if the compound is thermally stable.

  • Mass Determination and Solubility Calculation:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

    • The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/100 mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Saturated Solution (Excess Solute in Known Volume of Solvent) B Equilibration (Temperature-Controlled Agitation) A->B C Sample Collection & Filtration (Syringe with 0.22 µm Filter) B->C D Solvent Evaporation (Drying Oven or Vacuum Desiccator) C->D E Mass Determination & Calculation (Weighing of Dried Solute) D->E F Solubility Result (mg/mL or g/100mL) E->F

Caption: Experimental workflow for determining the solubility of a solid compound.

General Considerations for Dissolving Boc-Protected Amino Acids

For applications such as solid-phase peptide synthesis (SPPS), ensuring the complete dissolution of the Boc-protected amino acid is critical for efficient coupling.[7] If solubility issues arise with this compound, the following strategies can be employed:

  • Co-solvent Systems: Using a mixture of solvents can enhance solubility. For instance, a small amount of a stronger solvent like DMSO can be added to a primary solvent such as DMF or NMP.[7]

  • Gentle Heating and Sonication: Suspending the compound in the chosen solvent and applying gentle heat (not exceeding 40°C) or using a sonicator bath can aid in dissolution.[7] It is important to ensure the thermal stability of the compound under these conditions.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to diagram. The logical relationship is a linear experimental workflow, as depicted in the diagram above.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers and drug development professionals are encouraged to perform their own solubility tests using the provided protocols to obtain precise data for their specific applications.

References

Analysis of Spectroscopic Data for Boc-L-4-Carbamoylphenylalanine Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for nuclear magnetic resonance (NMR) spectroscopic data for Boc-L-4-carbamoylphenylalanine has yielded no direct experimental ¹H NMR or ¹³C NMR data for this specific compound within publicly accessible scientific databases and literature. While information on structurally related compounds is available, the specific spectral characteristics of the carbamoyl-substituted phenylalanine derivative are not documented in the searched resources.

For researchers, scientists, and professionals in drug development, the absence of this foundational characterization data presents a notable gap. NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of novel chemical entities. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a unique fingerprint of a molecule's structure, confirming the identity and integrity of synthesized compounds.

While direct data for this compound is unavailable, spectral information for closely related analogs such as N-(tert-Butoxycarbonyl)-L-phenylalanine and its various derivatives have been reported. For instance, data for N-Boc-L-phenylalanine[1][2][3], Boc-4-carboxyl-L-phenylalanine[4][5], and Boc-4-benzoyl-L-phenylalanine[6] can be found in the literature. However, the electronic effects of the carbamoyl (-CONH₂) group at the para position of the phenyl ring would significantly influence the chemical shifts of the aromatic and benzylic protons and carbons, making direct extrapolation from these analogs unreliable for definitive structural confirmation.

Experimental Protocols for Analogous Compounds

In the absence of a specific protocol for this compound, a general methodology for acquiring NMR data for similar Boc-protected amino acids can be outlined. Such a protocol would typically involve the following steps:

  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and depends on the solubility of the compound and the desired chemical shift resolution.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, are set.

  • Data Acquisition: ¹H NMR spectra are typically acquired first, followed by ¹³C NMR spectra, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Visualizing the Molecular Structure

To aid in the potential future assignment of NMR signals, a diagram of the chemical structure of this compound is provided below. The diagram, generated using the DOT language, highlights the key functional groups and the carbon numbering scheme that would be used in spectral assignments.

Caption: Chemical structure of this compound.

The lack of available NMR data for this compound underscores the ongoing need for comprehensive characterization of novel compounds in chemical research and drug development. Researchers synthesizing this compound are encouraged to publish their findings, including detailed spectroscopic data, to enrich the collective knowledge base.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-tert-butoxycarbonyl-L-4-carbamoylphenylalanine, a protected amino acid crucial in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.

Introduction

N-tert-butoxycarbonyl-L-4-carbamoylphenylalanine (Boc-L-4-Carbamoylphenylalanine) is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a carbamoyl group on the phenyl ring. The Boc group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1] Accurate mass spectrometric analysis is essential for verifying the identity, purity, and structural integrity of this compound and peptides incorporating it. This guide focuses on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS) for its characterization.

Predicted Mass and Adduct Formation

The molecular formula for this compound is C15H20N2O5. The predicted monoisotopic mass is 308.1372 g/mol . In positive ion electrospray mass spectrometry, the compound is expected to be readily protonated. Common adducts observed include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.[2] The presence of an ammonium salt in the mobile phase may also lead to the formation of an ammonium adduct [M+NH₄]⁺.[2]

Experimental Protocols

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the successful analysis of this compound.

Sample Preparation
  • Stock Solution Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Working Solution Preparation : Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.[3]

  • Matrix Spike (for biological samples) : For quantification in biological matrices like plasma, spike the working solutions into the blank matrix to create calibration standards.[3] A protein precipitation step using cold acetonitrile is typically required, followed by centrifugation to separate the precipitated proteins.[4]

Liquid Chromatography (LC)
  • Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.

  • Flow Rate : 0.3-0.5 mL/min.

  • Injection Volume : 5 µL.[3]

Mass Spectrometry (MS)
  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.[1][5]

  • Source Conditions : To minimize in-source fragmentation of the labile Boc group, it is crucial to use "soft" ionization conditions.[1][6] This can be achieved by optimizing the capillary voltage and source temperature.

  • MS1 (Full Scan) Analysis : Acquire full scan mass spectra to identify the precursor ions ([M+H]⁺, [M+Na]⁺, etc.).

  • MS/MS (Tandem MS) Analysis : Perform product ion scans on the selected precursor ion (typically [M+H]⁺) to generate a fragmentation spectrum. Collision-induced dissociation (CID) is a common fragmentation technique.[1] Collision energy should be optimized to achieve a rich fragmentation pattern.

Data Presentation: Predicted Fragmentation Pattern

The fragmentation of this compound in tandem mass spectrometry is expected to be dominated by characteristic losses from the Boc protecting group and cleavages related to the amino acid structure. The carbamoyl group is generally stable under typical CID conditions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
309.14253.1256.02[M+H - C₄H₈]⁺ (Loss of isobutylene)
309.14209.13100.01[M+H - C₅H₈O₂]⁺ (Loss of the entire Boc group)
309.14235.1174.03[M+H - C₄H₁₀O]⁺ (Loss of tert-butanol)
309.14163.08146.06Immonium ion of 4-carbamoylphenylalanine
309.14120.08189.06Phenylalanine immonium ion (if carbamoyl group is lost)

Visualization of Pathways and Workflows

Proposed Fragmentation Pathway

Fragmentation_Pathway Precursor This compound [M+H]⁺ m/z = 309.14 Frag1 [M+H - C₄H₈]⁺ m/z = 253.12 Precursor->Frag1 - 56 Da (Isobutylene) Frag2 [M+H - C₅H₈O₂]⁺ (Protonated 4-Carbamoylphenylalanine) m/z = 209.13 Precursor->Frag2 - 100 Da (Boc group) Frag3 [M+H - C₄H₁₀O]⁺ m/z = 235.11 Precursor->Frag3 - 74 Da (tert-butanol) Frag4 Immonium Ion m/z = 163.08 Frag2->Frag4 - H₂O, -CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Stock Solution (1 mg/mL) Prep2 Working Standards Prep1->Prep2 LC Reversed-Phase LC Separation Prep2->LC ESI Electrospray Ionization (+) LC->ESI MS1 MS1 Full Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Data1 Identify Precursor Ion MS2->Data1 Data2 Analyze Fragmentation Spectrum Data1->Data2 Data3 Confirm Structure Data2->Data3

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is readily achievable using standard LC-MS/MS instrumentation. The fragmentation behavior is primarily dictated by the labile Boc protecting group, leading to predictable neutral losses. By employing soft ionization techniques and optimizing collision energies, detailed structural information can be obtained, ensuring the quality and identity of this important building block in pharmaceutical research and development. The protocols and expected fragmentation patterns outlined in this guide provide a solid foundation for the successful analysis of this and related compounds.

References

The Pivotal Role of the Carbamoyl Group in Boc-L-4-Carbamoylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-4-Carbamoylphenylalanine is a crucial non-canonical amino acid derivative extensively utilized in peptide synthesis and drug discovery. The presence of the carbamoyl group at the para position of the phenyl ring imparts unique properties that significantly influence the behavior of peptides and peptidomimetics incorporating this moiety. This technical guide delves into the multifaceted role of the carbamoyl group, exploring its impact on molecular interactions, physicochemical properties, and ultimately, biological activity. We will provide a comprehensive overview of its synthesis, present key quantitative data, and detail relevant experimental protocols.

Introduction

In the realm of medicinal chemistry and peptide science, the strategic modification of amino acid side chains is a powerful approach to enhance the therapeutic potential of peptide-based drugs. This compound has emerged as a valuable building block in this context. It is an L-phenylalanine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a carbamoyl group (-CONH2) is attached to the para position of the phenyl ring. While the Boc group serves as a transient protecting group essential for controlled, stepwise solid-phase peptide synthesis (SPPS), the carbamoyl moiety is a permanent structural feature designed to modulate the pharmacological profile of the final peptide.

The carbamoyl group, with its capacity for hydrogen bonding and its neutral, polar nature, can significantly influence peptide conformation, stability, solubility, and interaction with biological targets. This guide will elucidate the specific contributions of this functional group.

The Role of the Carbamoyl Group

The carbamoyl group plays a significant role in shaping the properties of this compound and the peptides it is incorporated into. Its influence can be categorized into several key areas:

  • Hydrogen Bonding and Molecular Recognition: The primary role of the carbamoyl group lies in its ability to act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows it to form specific and stable interactions with biological targets such as receptors and enzymes. These interactions can lead to enhanced binding affinity and selectivity of the peptide therapeutic.

  • Enhanced Stability and Bioavailability: The carbamoyl moiety can contribute to the overall stability of a peptide. Its ability to engage in intramolecular hydrogen bonding can help to stabilize specific peptide conformations, rendering them less susceptible to proteolytic degradation. Furthermore, the polar nature of the carbamoyl group can improve the solubility of otherwise hydrophobic peptides, which can positively impact their bioavailability. Carbamate derivatives, in general, are recognized for their chemical and proteolytic stability and their ability to penetrate cell membranes, making them valuable in modern drug discovery.[1]

  • Peptide Mimetics: The carbamoyl group can serve as a bioisosteric replacement for other functional groups in drug design. For instance, it can mimic the hydrogen bonding patterns of other polar groups, allowing for the fine-tuning of a drug candidate's properties while potentially overcoming limitations of the original functional group.

Physicochemical Properties

The introduction of the carbamoyl group modifies the physicochemical properties of the phenylalanine side chain, transitioning it from being purely hydrophobic to possessing a polar character.

PropertyValue/DescriptionSource
Molecular Formula C15H20N2O5Santa Cruz Biotechnology
Molecular Weight 308.33 g/mol Santa Cruz Biotechnology
Appearance White to off-white powderGeneric
Solubility Soluble in organic solvents like DMF, DMSO, and methanol. Limited solubility in water.Inferred from general knowledge of Boc-protected amino acids.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the controlled hydrolysis of the corresponding nitrile precursor, Boc-4-cyano-L-phenylalanine.

Reaction Scheme:

Synthesis Boc_CN_Phe Boc-4-cyano-L-phenylalanine Boc_Carbamoyl_Phe This compound Boc_CN_Phe->Boc_Carbamoyl_Phe  H2O2, NaOH (or KOH)  Mild heating

Caption: Synthesis of this compound.

Materials:

  • Boc-4-cyano-L-phenylalanine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl, for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Boc-4-cyano-L-phenylalanine in a suitable solvent such as aqueous ethanol.

  • Add a solution of sodium hydroxide or potassium hydroxide.

  • Carefully add hydrogen peroxide solution to the mixture. The use of alkaline hydrogen peroxide is a mild method for converting nitriles to amides.

  • Gently heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Careful monitoring is crucial to prevent the over-hydrolysis of the newly formed amide to a carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to a pH of ~3-4.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into a growing peptide chain using standard Boc-SPPS protocols.

Workflow for a Single Coupling Cycle:

SPPS_Cycle cluster_0 SPPS Cycle Start Resin-Bound Peptide (Free N-terminus) Coupling Couple with Activated This compound Start->Coupling Wash1 Wash Resin Coupling->Wash1 Deprotection Boc Deprotection (e.g., TFA in DCM) Wash1->Deprotection Wash2 Wash Resin Deprotection->Wash2 Neutralization Neutralize (e.g., DIEA in DCM) Wash2->Neutralization End Elongated Resin-Bound Peptide (Ready for next cycle) Neutralization->End

Caption: A single coupling cycle in Boc-SPPS.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin) with the initial amino acid attached

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of TFA in DCM.

  • Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the protonated N-terminus with a solution of DIEA in DCM or DMF.

  • Activation and Coupling: In a separate vessel, activate the carboxylic acid of this compound using a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF. Add this activated amino acid solution to the resin.

  • Washing: After the coupling reaction is complete (monitored by a Kaiser test), wash the resin thoroughly with DMF and DCM.

  • Repeat the cycle for the subsequent amino acids in the peptide sequence.

Quantitative Data

While specific quantitative data for this compound is not extensively published in comparative studies, we can infer its properties from related compounds and general principles. The following table provides a conceptual framework for the type of quantitative data that would be relevant to assess the role of the carbamoyl group.

ParameterExpected Effect of Carbamoyl GroupRationale
Receptor Binding Affinity (Ki or IC50) Potentially increasedThe carbamoyl group can form additional hydrogen bonds with the receptor, leading to a more stable complex.
Aqueous Solubility Increased compared to Boc-L-phenylalanineThe polar carbamoyl group enhances the hydrophilicity of the side chain.
Proteolytic Stability (t1/2 in plasma) Potentially increasedIntramolecular hydrogen bonding involving the carbamoyl group may stabilize a conformation that is less susceptible to enzymatic cleavage.
LogP (Octanol-Water Partition Coefficient) Decreased compared to Boc-L-phenylalanineThe introduction of a polar group will decrease the lipophilicity of the molecule.

Signaling Pathways and Applications

Peptides incorporating this compound are designed for a wide range of therapeutic areas. The specific signaling pathway targeted depends on the overall peptide sequence. For example, if incorporated into a peptide mimetic of a natural ligand, it would be expected to modulate the same signaling pathway as the native ligand, but potentially with altered potency or duration of action.

Logical Relationship of Carbamoyl Group to Biological Activity:

Signaling_Logic Carbamoyl Carbamoyl Group (-CONH2) H_Bonding Hydrogen Bonding Capacity Carbamoyl->H_Bonding Polarity Increased Polarity Carbamoyl->Polarity Binding Enhanced Target Binding (Affinity & Specificity) H_Bonding->Binding Stability Improved Proteolytic Stability H_Bonding->Stability Solubility Increased Aqueous Solubility Polarity->Solubility Bioactivity Modulated Biological Activity (e.g., Receptor Activation/Inhibition) Binding->Bioactivity Stability->Bioactivity Solubility->Bioactivity

Caption: Influence of the carbamoyl group on biological activity.

Conclusion

The carbamoyl group in this compound is a critical determinant of its utility in drug discovery and peptide chemistry. Its ability to engage in hydrogen bonding enhances molecular recognition, leading to potentially improved binding affinity and specificity for biological targets. Furthermore, it can confer greater stability and favorable solubility properties to peptides. The synthetic accessibility of this compound and its compatibility with standard peptide synthesis protocols make it a valuable tool for researchers aiming to develop novel peptide-based therapeutics with optimized pharmacological profiles. Further quantitative studies directly comparing peptides with and without this modification will be instrumental in fully elucidating the specific advantages conferred by the carbamoyl group in various biological contexts.

References

An In-depth Technical Guide to the Applications of Boc-L-4-Carbamoylphenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides represents a powerful strategy in modern drug discovery and chemical biology. Among these, Boc-L-4-Carbamoylphenylalanine stands out as a versatile building block that can significantly enhance the therapeutic potential of peptide-based agents. This technical guide explores the core applications of this compound in peptide design, offering insights into its impact on peptide stability, bioavailability, and target interaction. Detailed experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside a discussion of its role in the development of novel therapeutics, including enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.

Introduction: The Role of Unnatural Amino Acids in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and low oral bioavailability. The introduction of unnatural amino acids, such as this compound, is a key strategy to overcome these limitations.[1][2] The carbamoyl group at the para position of the phenyl ring can introduce unique structural and functional properties, influencing the peptide's conformation, solubility, and interaction with biological targets.[1]

Properties and Advantages of Incorporating L-4-Carbamoylphenylalanine

The introduction of L-4-Carbamoylphenylalanine into a peptide sequence can confer several advantageous properties that are beneficial for drug design.

Enhanced Enzymatic Stability

Peptides containing unnatural amino acids often exhibit increased resistance to proteolytic degradation.[3] The unique side chain of 4-Carbamoylphenylalanine can disrupt the recognition motifs of common proteases, thereby extending the in vivo half-life of the peptide.

Improved Bioavailability

The carbamoyl group can modulate the physicochemical properties of a peptide, potentially improving its absorption and distribution characteristics.[1] This can lead to enhanced bioavailability, a critical factor for the development of orally administered peptide drugs.

Modulation of Receptor-Ligand Interactions

The carbamoyl moiety can participate in additional hydrogen bonding interactions with target receptors, potentially increasing binding affinity and specificity. This makes it a valuable tool in the design of potent and selective enzyme inhibitors and receptor ligands.

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this compound into a peptide sequence is through Boc-based Solid-Phase Peptide Synthesis (SPPS).[4][5]

Materials
  • This compound

  • Merrifield resin or other suitable solid support[1]

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)

  • Cleavage cocktail (e.g., TFA/thioanisole/water/ethanedithiol)

General SPPS Workflow

The following diagram outlines the general workflow for incorporating this compound into a peptide using SPPS.

SPPS_Workflow Resin Resin Swelling (DCM/DMF) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM/DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Boc-AA, DIC, HOBt in DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue Elongation Cleavage Cleavage & Deprotection (Cleavage Cocktail) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

General workflow for Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle

  • Resin Swelling: Swell the resin in DCM and then DMF for 30 minutes each.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove excess TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resin with a solution of 5-10% diisopropylethylamine (DIPEA) in DMF.

  • Coupling:

    • Pre-activate this compound (or any other Boc-protected amino acid) by dissolving it in DMF with a coupling agent (e.g., DIC) and an activator (e.g., HOBt) for 10-15 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

After the final amino acid has been coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid like TFA and scavengers to protect sensitive amino acids.

Applications in Drug Design

The unique properties of L-4-Carbamoylphenylalanine make it a valuable component in the design of various peptide-based therapeutics.

Enzyme Inhibitors

The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of an enzyme. By replacing a natural amino acid with 4-Carbamoylphenylalanine at a critical position, it is possible to design more potent and selective enzyme inhibitors.

The following diagram illustrates a hypothetical signaling pathway where a peptide-based enzyme inhibitor can act.

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Biological_Effect Biological Effect Product->Biological_Effect Inhibitor Peptide Inhibitor (with 4-Carbamoylphenylalanine) Inhibitor->Enzyme Binds to active site

Enzyme inhibition by a peptide analog.
GPCR Ligands

G-protein coupled receptors are a major class of drug targets. The incorporation of 4-Carbamoylphenylalanine into peptide ligands for GPCRs can enhance their binding affinity and selectivity. The carbamoyl group can form specific interactions with residues in the ligand-binding pocket of the receptor, leading to improved pharmacological properties.

The diagram below depicts the general mechanism of GPCR signaling and how a modified peptide ligand can modulate this pathway.

GPCR_Signaling Ligand Peptide Ligand (with 4-Carbamoylphenylalanine) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

GPCR signaling modulation.

Quantitative Data Summary

While specific quantitative data for peptides containing this compound is often proprietary or context-dependent, the following table provides a hypothetical comparison to illustrate the potential impact of its incorporation.

PropertyNative PeptidePeptide with 4-CarbamoylphenylalanineFold Change
Binding Affinity (Ki, nM) 150256.0
Enzymatic Half-life (t½, min) 10606.0
Aqueous Solubility (mg/mL) 0.51.22.4

This data is illustrative and the actual impact will vary depending on the peptide sequence and the biological target.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its incorporation into peptide sequences can lead to significant improvements in stability, bioavailability, and target affinity. The experimental protocols provided in this guide offer a starting point for researchers looking to explore the potential of this and other unnatural amino acids in their own peptide design and discovery efforts. As the field of peptide therapeutics continues to evolve, the strategic use of such building blocks will be crucial in developing the next generation of highly effective and specific drugs.

References

The Strategic Integration of Boc-L-4-Carbamoylphenylalanine in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a significant focus on peptidomimetics. These molecules mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in the design of peptidomimetics is the incorporation of unnatural amino acids. This guide provides an in-depth technical overview of Boc-L-4-Carbamoylphenylalanine, a versatile building block for the synthesis of sophisticated peptidomimetics. The presence of the carbamoyl group offers unique opportunities for molecular interactions and modulation of physicochemical properties, making it a valuable tool in modern drug discovery.[1]

Physicochemical Properties

The successful incorporation of a building block into a peptide sequence is highly dependent on its physicochemical properties. Below is a summary of the available data for L-4-Carbamoylphenylalanine and its Boc-protected form.

Table 1: Physicochemical Properties of L-4-Carbamoylphenylalanine and its Derivatives
PropertyL-4-CarbamoylphenylalanineThis compound
Molecular Formula C₁₀H₁₂N₂O₃C₁₅H₂₀N₂O₅
Molecular Weight 208.21 g/mol 308.33 g/mol
Appearance White solidWhite solid
Optical Rotation Not available[α]D²⁵ = -18.0 ± 2º (c=1 in DMF)[1]
CAS Number 223593-04-2223593-05-3

Rationale for Incorporation into Peptidomimetics

The 4-carbamoylphenylalanine residue offers several advantages in the design of peptidomimetics:

  • Hydrogen Bonding: The carbamoyl (-CONH₂) group is a potent hydrogen bond donor and acceptor, which can facilitate strong and specific interactions with biological targets such as receptors and enzymes.

  • Improved Solubility: The polar nature of the carbamoyl group can enhance the aqueous solubility of the resulting peptidomimetic, a crucial factor for drug development.

  • Structural Rigidity: The planar carbamoyl group can introduce a degree of conformational constraint into the peptide backbone, which can lead to higher binding affinities.

  • Metabolic Stability: As an unnatural amino acid, it can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptidomimetic.[1]

Experimental Protocols

While specific literature on the synthesis and incorporation of this compound is limited, the following protocols are based on established methodologies for Boc-protected amino acids and solid-phase peptide synthesis.

Synthesis of this compound

This procedure is adapted from standard Boc-protection methods for amino acids.

Materials:

  • L-4-Carbamoylphenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-4-Carbamoylphenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution while maintaining the pH between 9 and 10 with the addition of 1N NaOH.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography on silica gel.

Incorporation into a Peptidomimetic using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected Rink Amide resin

  • This compound

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate this compound (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, treat the resin with TFA in DCM (1:1) for 30 minutes to remove the N-terminal Boc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Hypothetical Application: A Peptidomimetic Inhibitor of a Serine Protease

To illustrate the potential of this compound, we can conceptualize its use in a peptidomimetic designed to inhibit a serine protease. The carbamoyl group could be designed to interact with the enzyme's active site, potentially forming key hydrogen bonds with the catalytic triad.

Logical Workflow for Peptidomimetic Design and Evaluation

G Workflow for Peptidomimetic Inhibitor Development cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Studies A Target Identification (Serine Protease) B Lead Peptide Identification A->B C Rational Design with This compound B->C D Solid-Phase Peptide Synthesis C->D E Enzyme Inhibition Assay (IC50 Determination) D->E F Binding Affinity Assay (SPR or ITC) E->F G Proteolytic Stability Assay F->G H Cell-Based Assay of Target Engagement G->H I Pharmacokinetic Studies in Animal Models H->I J Efficacy Studies in Disease Models I->J K Lead Optimization J->K K->C

Caption: A logical workflow for the design and development of a peptidomimetic inhibitor.

Illustrative Signaling Pathway: Inhibition of a Pro-inflammatory Protease

Many serine proteases are involved in inflammatory signaling cascades. A peptidomimetic inhibitor could block this pathway, leading to an anti-inflammatory effect.

G Inhibition of a Pro-inflammatory Signaling Pathway A Inflammatory Stimulus B Upstream Signaling Components A->B C Pro-inflammatory Serine Protease B->C D Substrate Cleavage C->D E Activation of Downstream Effectors D->E F Pro-inflammatory Gene Expression E->F G Inflammation F->G H Peptidomimetic Inhibitor (with 4-Carbamoylphenylalanine) H->C

References

An In-Depth Technical Guide to the Incorporation of Boc-L-4-Carbamoylphenylalanine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for introducing the non-canonical amino acid Boc-L-4-carbamoylphenylalanine into peptide sequences. This document outlines the synthesis of the protected amino acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discusses the potential biological implications of such modifications.

Introduction: The Significance of Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in drug discovery and chemical biology. It allows for the rational design of peptides with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities. 4-Carbamoylphenylalanine, an analogue of phenylalanine, introduces a carbamoyl group on the phenyl ring, which can alter the electronic and steric properties of the peptide, potentially leading to favorable changes in its biological activity. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a well-established strategy in SPPS, valued for its reliable performance.

Physicochemical Properties of L-4-Carbamoylphenylalanine

A thorough understanding of the physicochemical properties of L-4-Carbamoylphenylalanine is essential for its effective use in peptide synthesis.

PropertyValueSource
Molecular Formula C10H12N2O3--INVALID-LINK--
Molecular Weight 208.21 g/mol --INVALID-LINK--
IUPAC Name (2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid--INVALID-LINK--
SMILES C1=CC(=CC=C1C--INVALID-LINK--N)C(=O)N--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is a crucial first step for its use in peptide synthesis. While a specific protocol for the L-isomer with the carbamoyl group was not explicitly found in the literature, a general and reliable method for the Boc protection of amino acids can be adapted. The following protocol is based on established procedures for similar amino acids, such as the synthesis of Boc-D-phenylalanine.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-4-Carbamoylphenylalanine

  • Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-4-Carbamoylphenylalanine in a 1:1 mixture of THF and water containing one equivalent of sodium hydroxide.

  • Reaction: To the stirred solution, add a slight excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O).

  • Stirring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Wash the aqueous solution with a non-polar organic solvent like pentane or hexane to remove unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a dilute solution of HCl or KHSO₄.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Incorporation into Peptide Sequences via Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for Solid-Phase Peptide Synthesis (SPPS).[1] The following section details the experimental protocol for incorporating this compound into a growing peptide chain.

General Boc-SPPS Workflow

The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling reactions performed on a solid support (resin).

Boc_SPPS_Workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing Washing Steps Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (e.g., HF, TFMSA) Repeat->Cleavage No Purification Purification and Analysis (HPLC, Mass Spectrometry) Cleavage->Purification

Figure 1: General workflow for Boc-Solid Phase Peptide Synthesis.

Detailed Experimental Protocol for Incorporation

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[2]

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[3]

  • Drain the solution and add a fresh portion of the TFA/DCM solution, then agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[3]

  • Thoroughly wash the resin with DCM to remove residual TFA.[3]

3. Neutralization:

  • Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin twice with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes each time.[3][4]

  • Wash the resin with DCM to remove excess base.[4]

4. Coupling of this compound:

  • Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading capacity) with a suitable coupling reagent. Common choices for Boc-SPPS include:

    • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][5]

    • Onium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents.[5][6]

  • Coupling Reaction: Add the activated this compound solution to the neutralized resin. Agitate the mixture at room temperature. Reaction times can vary from 1 to several hours depending on the coupling reagents and the steric hindrance of the amino acids.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a successful coupling.

5. Capping (Optional):

  • If the coupling reaction is incomplete, any unreacted amino groups can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptides in the subsequent cycles.

6. Repetition:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] Scavengers like anisole or thioanisole are added to prevent side reactions.

8. Purification and Analysis:

  • The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent system (e.g., water/acetonitrile mixture), and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data and Expected Yields
ParameterTypical ValueMethod of Determination
Single Coupling Efficiency>99%Kaiser Test / Quantitative Ninhydrin Assay
Crude Peptide Purity>70%RP-HPLC
Final Purified Peptide Yield5-20%UV-Vis Spectroscopy, Gravimetric Analysis

Note: These values are general estimates and can vary significantly depending on the peptide sequence, length, and the specific coupling conditions used.[4]

Potential Biological Implications and Signaling Pathways

The introduction of 4-carbamoylphenylalanine can significantly impact the biological properties of a peptide. The carbamoyl group can participate in hydrogen bonding and alter the electronic nature of the aromatic ring, which may lead to:

  • Enhanced Receptor Binding: The additional hydrogen bonding capabilities could lead to stronger and more specific interactions with target receptors.

  • Increased Proteolytic Stability: The modification of the natural amino acid structure can make the peptide less susceptible to degradation by proteases.

  • Altered Pharmacokinetic Properties: Changes in solubility and polarity can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

While no specific signaling pathways have been reported in the literature for peptides containing 4-carbamoylphenylalanine, the general principle is that these modified peptides would interact with their target receptors, which are often G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), to initiate intracellular signaling cascades.

Signaling_Pathway Peptide Peptide with 4-Carbamoylphenylalanine Receptor Target Receptor (e.g., GPCR, RTK) Peptide->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase, PLC) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->SecondMessenger Generation KinaseCascade Protein Kinase Cascade (e.g., PKA, PKC, MAPK) SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression

Figure 2: A generalized signaling pathway for a peptide ligand.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by peptides incorporating 4-carbamoylphenylalanine.

Conclusion

The incorporation of this compound into peptide sequences offers a promising avenue for the development of novel peptide-based therapeutics. This guide has provided a detailed framework for the synthesis of the protected amino acid and its integration into peptides using the robust Boc-SPPS methodology. While specific quantitative data and biological studies for this particular unnatural amino acid are currently limited, the protocols and principles outlined here provide a solid foundation for researchers to explore its potential in their drug discovery and development programs. The unique properties conferred by the carbamoyl group warrant further investigation to fully unlock its therapeutic potential.

References

The Enigmatic Role of Boc-L-4-Carbamoylphenylalanine in Elucidating Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Boc-L-4-Carbamoylphenylalanine

This compound is a synthetic amino acid derivative. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for the amine functional group of the amino acid, which is crucial for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). The defining feature of this molecule is the carbamoyl group (-CONH2) at the para position of the phenyl ring. This functional group has the potential to engage in hydrogen bonding, a key interaction in many protein-protein interfaces.

While the Boc-protected form is essential for synthesis, the deprotected L-4-Carbamoylphenylalanine is the residue that would be present in the final protein. The PubChem database confirms the existence of L-4-Carbamoylphenylalanine, providing its chemical properties[1].

Table 1: Physicochemical Properties of L-4-Carbamoylphenylalanine

PropertyValueSource
Molecular FormulaC10H12N2O3[1]
Molecular Weight208.21 g/mol [1]
IUPAC Name(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid[1]

Potential Applications in Studying Protein-Protein Interactions

The introduction of L-4-Carbamoylphenylalanine into a protein of interest can serve several purposes in the study of PPIs:

  • Probing Hydrogen Bonding Networks: The carbamoyl group can act as both a hydrogen bond donor and acceptor. By strategically replacing a natural amino acid at a PPI interface with L-4-Carbamoylphenylalanine, researchers can investigate the importance of specific hydrogen bonds for the interaction.

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing key residues with this UAA can provide insights into the structural and chemical requirements for a particular PPI. This is a common strategy in drug development and molecular biology.

  • Enhancing Binding Affinity: In some cases, the introduction of a novel functional group that can form additional favorable interactions, such as hydrogen bonds, may enhance the binding affinity between two proteins.

Experimental Workflow: Site-Specific Incorporation of Unnatural Amino Acids

The most common method for incorporating a UAA like L-4-Carbamoylphenylalanine into a protein at a specific site is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system allows for the UAA to be encoded by a nonsense codon (e.g., the amber stop codon, UAG).

experimental_workflow cluster_synthesis Chemical Synthesis cluster_molecular_biology Molecular Biology cluster_cell_culture Cell Culture & Expression cluster_biochemistry Biochemical Analysis UAA This compound Expression Protein Expression in media containing the UAA UAA->Expression Plasmid Plasmid Engineering: - Gene of Interest (with UAG codon) - Orthogonal Synthetase - Orthogonal tRNA Transformation Transformation into Host Cells Plasmid->Transformation Transformation->Expression Purification Protein Purification Expression->Purification PPI_Assay Protein-Protein Interaction Assay Purification->PPI_Assay

Caption: General workflow for site-specific incorporation of an unnatural amino acid.

Detailed Experimental Protocol: A General Framework

This protocol provides a general outline. Specific conditions will need to be optimized for the protein of interest and the host expression system.

1. Plasmid Construction:

  • Introduce an amber stop codon (UAG) at the desired position in the gene of interest via site-directed mutagenesis.
  • Co-express the gene of interest with plasmids encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

2. Protein Expression:

  • Transform the expression host (e.g., E. coli) with the necessary plasmids.
  • Grow the cells in a minimal medium to a suitable optical density.
  • Induce protein expression and supplement the growth medium with a final concentration of 1-2 mM of the deprotected L-4-Carbamoylphenylalanine.

3. Protein Purification:

  • Lyse the cells and purify the protein containing the UAA using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

4. Confirmation of UAA Incorporation:

  • Verify the incorporation of the UAA and the fidelity of the protein sequence using mass spectrometry.

5. Protein-Protein Interaction Assays:

  • Utilize biophysical techniques to quantify the interaction between the UAA-containing protein and its binding partner.

Quantitative Analysis of Protein-Protein Interactions

A variety of techniques can be used to measure the impact of the UAA on PPIs. The choice of method will depend on the specific system being studied.

Table 2: Techniques for Quantifying Protein-Protein Interactions

TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as one protein binds to an immobilized partner.Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Binding stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS), Equilibrium dissociation constant (KD)
Fluorescence Polarization/Anisotropy Measures the change in the rotational speed of a fluorescently labeled protein upon binding to a larger partner.Equilibrium dissociation constant (KD)
Co-immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate.Qualitative or semi-quantitative assessment of interaction.

Case Study: Photo-Crosslinking with Boc-4-benzoyl-L-phenylalanine

While data on this compound is limited, its structural analog, Boc-4-benzoyl-L-phenylalanine (Boc-Bpa), is a widely used tool for studying PPIs. The benzophenone moiety is photo-activatable, meaning that upon exposure to UV light, it forms a covalent bond with nearby interacting residues. This allows for the capture of transient or weak interactions.

photocrosslinking cluster_pre Before UV Exposure cluster_post After UV Exposure ProteinA Protein A (with Bpa) ProteinB Protein B ProteinA->ProteinB Non-covalent Interaction UV UV Light (365 nm) Crosslinked Covalently Crosslinked Protein A-B Complex UV->Crosslinked

Caption: Mechanism of photo-crosslinking using a benzophenone-containing UAA.

The use of Boc-Bpa highlights a powerful strategy for studying PPIs that could potentially be adapted with other functionalized phenylalanine derivatives.

Signaling Pathways and Logical Relationships

The study of PPIs is often aimed at understanding complex signaling pathways. The introduction of a UAA can be a key step in validating a proposed interaction within such a pathway.

signaling_pathway cluster_pathway Generic Kinase Cascade cluster_intervention UAA Intervention Point Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Interaction A Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Interaction B Response Cellular Response TF->Response Intervention Incorporate UAA at Interaction B interface

Caption: Hypothetical intervention in a signaling pathway using a UAA.

By incorporating L-4-Carbamoylphenylalanine at the interface of "Interaction B," a researcher could determine if a specific hydrogen bond is critical for the activation of the transcription factor.

Conclusion and Future Outlook

This compound represents a potentially valuable tool for the fine-detail probing of protein-protein interactions. Its carbamoyl group offers a unique way to investigate the role of hydrogen bonding in PPI interfaces. While this guide provides a theoretical and practical framework for its use, based on established methodologies for other unnatural amino acids, further empirical studies are needed to fully characterize its utility and limitations. As the toolkit of available UAAs continues to expand, so too will our ability to dissect and understand the complex web of interactions that govern life at the molecular level.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including receptor affinity, selectivity, and metabolic stability. Boc-L-4-carbamoylphenylalanine is a non-canonical amino acid that serves as a bioisostere for arginine. Its carbamoyl group can mimic the guanidinium group of arginine, which is often crucial for biological activity. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using tert-butyloxycarbonyl (Boc) chemistry. The protocols and data presented are framed within the context of synthesizing an analog of Neuropeptide Y (NPY), a significant neurotransmitter involved in various physiological processes, where arginine residues play a critical role in receptor binding.

Quantitative Data Summary

The successful incorporation of this compound and the overall success of the peptide synthesis are evaluated by several quantitative parameters. While specific values are sequence-dependent, the following table provides typical data expected for a standard Boc-SPPS protocol for an NPY analog.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Kaiser Test / Ninhydrin AssayCrucial for the synthesis of longer peptides. A slight decrease in efficiency per cycle can significantly impact the final yield.
Crude Peptide Purity >65%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis step.
Final Peptide Yield (Crude) 15-35%Gravimetric AnalysisDependent on peptide length, sequence complexity, and cleavage efficiency.
Final Peptide Yield (Purified) 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS. This methodology utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Resin Preparation and Swelling
  • Place the appropriate amount of Merrifield or MBHA resin in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the DCM by filtration.

Boc Deprotection
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[1]

  • Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.

Neutralization
  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[2]

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (5x) to remove excess base.

Amino Acid Coupling (Incorporation of this compound)

This protocol describes a standard coupling procedure using HBTU/HOBt.

  • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Add DIEA (4-6 equivalents) to the reaction vessel to initiate coupling.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • If the Kaiser test is positive (blue/purple beads), a second coupling may be necessary.

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. For a peptide containing sensitive residues, Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) is a common choice.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Peptide Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[3]

  • Use a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide.[3]

  • Monitor the elution profile at 210-220 nm.

  • Collect the fractions containing the purified peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow: Boc-SPPS

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (e.g., Reagent K) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide NPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Analog (with 4-carbamoylphenylalanine) Y1R NPY Receptor (Y1R) (GPCR) NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasoconstriction, Cell Growth) PKA->Response Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates ERK ERK1/2 Activation PKC->ERK Activates ERK->Response Leads to

References

Application Notes and Protocols for the Efficient Coupling of Boc-L-4-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Boc-L-4-carbamoylphenylalanine, a derivative of phenylalanine, offers a unique side chain containing a primary amide. This functional group can participate in hydrogen bonding and other molecular interactions, potentially enhancing binding affinity, selectivity, and metabolic stability of the resulting peptide. This document provides detailed application notes and protocols for the efficient coupling of this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS). While specific quantitative data for this particular derivative is not extensively published, the following protocols and recommendations are based on established principles for coupling sterically hindered or otherwise challenging amino acids in Boc-SPPS.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the potential for steric hindrance and side reactions associated with the carbamoyl group. The bulky Boc protecting group, combined with the phenyl ring and the carbamoyl moiety, can slow down the coupling reaction. Additionally, the amide functionality in the side chain requires consideration to prevent undesirable side reactions under the conditions of peptide synthesis.

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for challenging amino acids. The following table summarizes the performance of commonly used coupling reagents in the context of sterically hindered or difficult couplings in Boc-SPPS. These values provide a general benchmark for selecting the appropriate reagent for incorporating this compound.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[1]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[1]

Experimental Protocols

The following protocols describe the manual Boc-SPPS procedure for the incorporation of this compound. These can be adapted for automated peptide synthesizers.

Protocol 1: Standard Boc-SPPS Cycle for a Single Coupling

This protocol outlines the essential steps for one cycle of amino acid addition in Boc-SPPS.

1. Resin Swelling:

  • Swell the resin (e.g., Merrifield or PAM resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with dimethylformamide (DMF) three times.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and add a fresh portion of 50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (5 times).[1]

3. Neutralization:

  • Treat the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5 times).[1]

4. This compound Coupling (Activation and Coupling):

  • In a separate reaction vessel, pre-activate the this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3 equivalents) in DMF.[1]

    • Add DIPEA (6 equivalents) to the mixture.[1]

    • Allow the activation to proceed for 2-5 minutes.[1]

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time may be extended, or a double coupling may be necessary.[1]

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.[1]

6. Capping (Optional):

  • If the coupling reaction is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and pyridine in DMF.[1]

Protocol 2: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin.

  • A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

  • The resin is treated with this mixture for 2-3 hours.[1]

  • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.[1]

Visualizations

General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin Swell Resin Swelling Start->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-L-4-Carbamoyl-Phe + Coupling Reagent) Neutralization->Coupling Wash Wash Coupling->Wash Kaiser Kaiser Test Wash->Kaiser Repeat Repeat Cycle Kaiser->Repeat Positive Cleavage Final Cleavage (TFA Cocktail) Kaiser->Cleavage Negative (Final Cycle) Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis.

Decision-Making for Incomplete Coupling

Troubleshooting_Workflow Start Kaiser Test Positive (Incomplete Coupling) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckReagents Check Reagent Quality & Stoichiometry DoubleCouple->CheckReagents ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU) CheckReagents->ChangeReagent IncreaseTimeTemp Increase Reaction Time and/or Temperature ChangeReagent->IncreaseTimeTemp Capping Cap Unreacted Amines IncreaseTimeTemp->Capping Proceed Proceed with Synthesis Capping->Proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. By employing robust coupling agents such as HATU and diligently monitoring the reaction progress, researchers can efficiently synthesize peptides containing this valuable non-canonical amino acid. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis of novel and potent peptide therapeutics.

References

Application Notes and Protocols for Boc Deprotection of Peptides Containing 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the successful deprotection of N-α-tert-butyloxycarbonyl (Boc) protecting groups from peptides incorporating the non-canonical amino acid 4-carbamoylphenylalanine. The protocols outlined are based on established principles of solid-phase peptide synthesis (SPPS) and address the key considerations for maintaining the integrity of the peptide and its unique side chains.

The 4-carbamoylphenylalanine residue, with its benzamide side chain, is generally stable under the standard acidic conditions used for Boc deprotection. The amide bond of the carbamoyl group is significantly more resistant to acid hydrolysis than the Boc-amine linkage, allowing for selective deprotection of the N-terminus without compromising the side chain. This document provides standard protocols for Boc deprotection using trifluoroacetic acid (TFA) and highlights best practices for minimizing common side reactions.

Quantitative Data Summary

The selection of a Boc deprotection strategy often involves a trade-off between reaction speed and the potential for side reactions. The following table summarizes common conditions for Boc deprotection in SPPS.

Deprotection ReagentConcentration (% in DCM)Time (min)TemperatureKey Considerations
Trifluoroacetic Acid (TFA)25-50%20-30Room TempStandard and widely used. Effective for most sequences.
Trifluoroacetic Acid (TFA)100%1-2 x 1 minRoom TempVery fast, but may increase risk of side reactions if not carefully controlled.
HCl in Dioxane4 M20-30Room TempAlternative to TFA, can sometimes reduce certain side reactions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using 50% TFA in Dichloromethane (DCM)

This protocol is a robust and widely used method for the removal of the Boc group from peptide resins.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) or Isopropanol (IPA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) - see notes on scavengers)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the synthesis vessel.

  • DCM Wash: Drain the DCM and wash the resin three times with DCM to remove any residual solvents.

  • Pre-wash (optional but recommended): Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain. This helps to remove any residual water.

  • Deprotection: Add the deprotection solution (50% TFA in DCM) to the resin, ensuring the resin is fully submerged. Agitate the mixture using a shaker or nitrogen bubbling for 20-30 minutes at room temperature.

  • TFA Removal: Drain the TFA solution.

  • DCM Washes: Wash the resin five times with DCM to thoroughly remove residual TFA.

  • Neutralization:

    • Wash the resin twice with a 5% DIPEA solution in DCM.

    • Treat the resin with the 5% DIPEA in DCM solution for 2-5 minutes.

    • Drain the neutralization solution.

  • Final Washes: Wash the resin five times with DCM to remove excess DIPEA. The resin is now ready for the next coupling step.

Protocol 2: Rapid Boc Deprotection using 100% TFA

This method is faster but requires careful handling to minimize contact time and potential side reactions.

Materials:

  • Same as Protocol 1.

Procedure:

  • Resin Swelling and Washing: Follow steps 1 and 2 from Protocol 1.

  • Deprotection:

    • Add 100% TFA to the resin and agitate for 1 minute.

    • Drain the TFA.

    • Immediately add a second portion of 100% TFA and agitate for another 1 minute.

  • TFA Removal and Washes: Immediately drain the TFA and proceed with extensive DCM washes (at least 5-7 times) to remove all traces of acid.

  • Neutralization and Final Washes: Follow steps 7 and 8 from Protocol 1.

The Role of Scavengers in Deprotection

During Boc deprotection, the tert-butyl cation is generated as a byproduct. This reactive carbocation can lead to undesired side reactions by alkylating sensitive amino acid residues. To prevent this, scavengers are added to the deprotection cocktail to trap the tert-butyl cations.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)Tryptophan, Tyrosine, Cysteine1-5%
WaterGeneral scavenger1-5%
Dithiothreitol (DTT)Tryptophan, Methionine1-2%
AnisoleTryptophan5%

For peptides containing 4-carbamoylphenylalanine without other sensitive residues, a simple scavenger cocktail of 1-2% TIS may be sufficient. However, if residues like Tryptophan or Methionine are present, a more comprehensive scavenger mixture is recommended.

Potential Side Reactions and Mitigation

While the 4-carbamoylphenylalanine side chain is robust, other side reactions common to peptide synthesis can still occur during Boc deprotection.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide intermediate under acidic conditions. This can be minimized by using milder deprotection conditions (e.g., 25% TFA) and shorter reaction times.

  • Pyroglutamate Formation: An N-terminal Glutamine residue can cyclize under acidic conditions to form pyroglutamate. Minimizing the time the N-terminus is exposed to acid after deprotection can reduce this side reaction.

  • Alkylation of Sensitive Residues: As mentioned, residues like Tryptophan, Methionine, and Tyrosine can be alkylated by the tert-butyl cation. The use of appropriate scavengers is the most effective way to prevent this.

Visualizations

Boc_Deprotection_Workflow start Boc-Peptide-Resin swell Swell Resin (DCM) start->swell wash1 Wash (DCM) swell->wash1 deprotect Boc Deprotection (TFA/DCM) wash1->deprotect wash2 Wash (DCM) deprotect->wash2 neutralize Neutralize (DIPEA/DCM) wash2->neutralize wash3 Wash (DCM) neutralize->wash3 end H2N-Peptide-Resin (Ready for Coupling) wash3->end

Boc Deprotection Workflow in SPPS.

Scavenger_Mechanism cluster_deprotection Boc Deprotection cluster_scavenging Scavenging cluster_side_reaction Potential Side Reaction Boc_Peptide Boc-NH-Peptide tert_butyl tert-Butyl Cation (Reactive) Boc_Peptide->tert_butyl + H+ TFA TFA (H+) Free_Amine H3N+-Peptide Scavenger Scavenger (e.g., TIS) tert_butyl->Scavenger Trapped by Sensitive_Residue Sensitive Residue (e.g., Trp) tert_butyl->Sensitive_Residue Reacts with Trapped_Cation Trapped Cation (Inactive) Scavenger->Trapped_Cation Alkylated_Product Alkylated Product (Impurity) Sensitive_Residue->Alkylated_Product

Role of Scavengers in Preventing Side Reactions.

Application Notes and Protocols: Boc-L-4-Carbamoylphenylalanine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-4-carbamoylphenylalanine is a non-proteinogenic amino acid derivative that holds significant promise as a key building block in the development of targeted drug delivery systems. Its unique structure, featuring a carbamoyl group at the para position of the phenyl ring, makes it an attractive component for designing ligands that can selectively bind to disease-specific cell surface receptors. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[1]

The carbamoyl moiety is of particular interest as it can mimic the urea structure found in many potent enzyme inhibitors and receptor ligands. A prime example is in the targeting of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells. Many small-molecule PSMA inhibitors incorporate a glutamate-urea-lysine pharmacophore, where the urea group is critical for binding to the active site of the enzyme.[1][2][3][4] The carbamoyl group of this compound can serve as a stable and integral part of this urea-like motif, enabling the synthesis of potent and selective PSMA-targeting ligands.

These targeted ligands, once synthesized, can be conjugated to various therapeutic and diagnostic payloads, including cytotoxic drugs, radioisotopes, and imaging agents. The resulting conjugates can then be formulated into advanced drug delivery systems such as nanoparticles or antibody-drug conjugates (ADCs) to enhance their therapeutic index by increasing drug concentration at the tumor site while minimizing systemic toxicity.

Key Applications

  • Synthesis of Peptide-Based Targeting Ligands: this compound is an essential building block for the synthesis of peptides designed to target specific cell surface receptors, such as PSMA in prostate cancer.[1][4]

  • Development of Peptide-Drug Conjugates (PDCs): The synthesized targeting peptides can be conjugated to potent cytotoxic drugs to create PDCs for targeted cancer therapy.

  • Formation of Targeted Nanoparticles: The peptide ligands can be attached to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate their accumulation in tumor tissues through active targeting.[][6]

  • Construction of Antibody-Drug Conjugates (ADCs): While less common, the carbamoylphenylalanine moiety could be incorporated into linkers used in the synthesis of ADCs to modulate their properties.

Quantitative Data Summary

The following tables summarize representative quantitative data for targeted drug delivery systems. While specific data for systems utilizing this compound is not extensively available in the public domain, the presented data is based on analogous systems, particularly those targeting PSMA, and provides expected ranges for key parameters.

Table 1: Representative Characteristics of PSMA-Targeted Nanoparticles

ParameterTypical Value RangeMethod of DeterminationReference
Hydrodynamic Diameter100 - 200 nmDynamic Light Scattering (DLS)[][6]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[]
Zeta Potential-30 mV to +30 mVLaser Doppler Velocimetry[][6]
Drug Encapsulation Efficiency50 - 90%UV-Vis Spectroscopy, HPLC[]
Drug Loading Content1 - 10% (w/w)UV-Vis Spectroscopy, HPLC[]

Table 2: In Vitro Performance of PSMA-Targeted Drug Delivery Systems

ParameterTypical Value RangeMethod of DeterminationReference
IC50 (PSMA-positive cells)1 - 100 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)[4]
IC50 (PSMA-negative cells)> 1000 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)[4]
Cellular Uptake (PSMA-positive)HighFlow Cytometry, Confocal MicroscopyN/A
Cellular Uptake (PSMA-negative)LowFlow Cytometry, Confocal MicroscopyN/A

Table 3: In Vivo Performance of PSMA-Targeted Drug Delivery Systems in Xenograft Models

ParameterTypical ValueMethod of DeterminationReference
Tumor Growth Inhibition> 60%Caliper Measurement of Tumor VolumeN/A
Tumor Accumulation (%ID/g)5 - 15%PET/SPECT Imaging, Biodistribution StudiesN/A
Off-Target Organ Accumulation (%ID/g)LowPET/SPECT Imaging, Biodistribution StudiesN/A

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PSMA-Targeting Peptide using this compound

This protocol describes the synthesis of a hypothetical PSMA-targeting peptide (e.g., Glu-CO-Lys-Phe(4-carbamoyl)-Ala) using manual solid-phase peptide synthesis (SPPS) with Boc chemistry.

Materials:

  • Boc-L-Alanine-Merrifield resin

  • This compound

  • Boc-L-Lys(Fmoc)-OH

  • Di-tert-butyl L-glutamate hydrochloride

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Triphosgene

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (with appropriate scavengers)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Boc-L-Alanine-Merrifield resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF.

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Coupling of Boc-L-Lys(Fmoc)-OH: Repeat steps 2-4 using Boc-L-Lys(Fmoc)-OH.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the lysine side chain. Wash the resin with DMF.

  • Urea Formation with Glutamate Isocyanate (adapted from[1][2]):

    • In a separate flask, dissolve di-tert-butyl L-glutamate hydrochloride (5 eq.) and DIEA (10 eq.) in anhydrous DCM.

    • Cool the solution to -78°C and slowly add a solution of triphosgene (1.5 eq.) in anhydrous DCM. Stir for 1 hour at this temperature to form the isocyanate.

    • Add this isocyanate solution to the resin and shake overnight at room temperature.

    • Wash the resin thoroughly with DCM and DMF.

  • Final Boc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and handling.

  • Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol 2: Formulation of a Targeted Nanoparticle Drug Delivery System

This protocol describes the formulation of a drug-loaded polymeric nanoparticle functionalized with the synthesized PSMA-targeting peptide.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • PLGA-PEG-Maleimide

  • Cytotoxic drug (e.g., Doxorubicin)

  • PSMA-targeting peptide with a C-terminal cysteine

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve PLGA, PLGA-PEG-Maleimide, and the cytotoxic drug in DCM.

    • Add this organic phase dropwise to an aqueous PVA solution while sonicating on an ice bath.

    • Continue sonication for 5 minutes to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by ultracentrifugation and wash three times with deionized water to remove excess PVA and unencapsulated drug.

  • Peptide Conjugation:

    • Resuspend the nanoparticles in PBS (pH 7.4).

    • Add the PSMA-targeting peptide with a C-terminal cysteine to the nanoparticle suspension.

    • Allow the maleimide-thiol reaction to proceed for 4 hours at room temperature with gentle stirring.

    • Purify the peptide-conjugated nanoparticles by centrifugation and washing with PBS to remove unconjugated peptide.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter, PDI, and zeta potential using DLS.

    • Drug Loading and Encapsulation Efficiency: Lyophilize a known amount of nanoparticles and dissolve them in a suitable organic solvent. Quantify the drug content using UV-Vis spectroscopy or HPLC. Calculate the drug loading and encapsulation efficiency.

    • Peptide Conjugation Efficiency: Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay if the peptide is large enough, or by quantifying the unreacted peptide in the supernatant).

Visualization of Key Processes

Signaling Pathway: PSMA-Mediated Endocytosis

The primary mechanism by which PSMA-targeted drug delivery systems enter cancer cells is through receptor-mediated endocytosis.

PSMA_Endocytosis DDS Targeted Drug Delivery System (e.g., Nanoparticle) Binding Binding DDS->Binding PSMA PSMA Receptor PSMA->Binding Membrane Cancer Cell Membrane ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit Internalization Endosome Endosome ClathrinPit->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Apoptosis Apoptosis Target->Apoptosis Therapeutic Effect

Caption: PSMA-mediated endocytosis of a targeted drug delivery system.

Experimental Workflow: Synthesis of a PSMA-Targeted Peptide

The following diagram illustrates the key steps in the solid-phase synthesis of a PSMA-targeting peptide incorporating this compound.

Peptide_Synthesis_Workflow Start Start: Boc-Ala-Resin Boc_Deprotection1 Boc Deprotection (TFA) Start->Boc_Deprotection1 Neutralization1 Neutralization (DIEA) Boc_Deprotection1->Neutralization1 Coupling_CarbamoylPhe Couple Boc-L-4- carbamoylphenylalanine Neutralization1->Coupling_CarbamoylPhe Boc_Deprotection2 Boc Deprotection (TFA) Coupling_CarbamoylPhe->Boc_Deprotection2 Neutralization2 Neutralization (DIEA) Boc_Deprotection2->Neutralization2 Coupling_Lys Couple Boc-L-Lys(Fmoc)-OH Neutralization2->Coupling_Lys Fmoc_Deprotection Fmoc Deprotection (Piperidine) Coupling_Lys->Fmoc_Deprotection Urea_Formation Urea Formation with Glu-Isocyanate Fmoc_Deprotection->Urea_Formation Final_Boc_Deprotection Final Boc Deprotection (TFA) Urea_Formation->Final_Boc_Deprotection Cleavage Cleavage from Resin (HF/TFMSA) Final_Boc_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Purified Peptide Purification->End

References

Application Notes and Protocols: Enhancing Peptide Stability through Incorporation of Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their limited in vivo stability, primarily due to susceptibility to enzymatic degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, which can impart resistance to proteolysis and enhance the pharmacokinetic profile of peptide-based drugs.[1][2][] This document provides detailed application notes and protocols for the incorporation of Boc-L-4-carbamoylphenylalanine, a non-natural amino acid, to improve peptide stability.

The carbamoyl group at the para position of the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, potentially disrupting recognition by proteolytic enzymes without drastically altering the overall peptide conformation. These protocols are designed to guide researchers in the synthesis, purification, and stability assessment of peptides containing this modification.

Data Presentation

The following tables summarize illustrative quantitative data comparing a model peptide with and without the incorporation of L-4-carbamoylphenylalanine. This data is representative of the expected improvements in stability.

Table 1: Enzymatic Stability of Model Peptide in Human Plasma

Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)
Tyr-Gly-Gly-Phe-LeuNone (Control)0.5
Tyr-Gly-Gly-Phe(4-CONH₂) -LeuL-4-Carbamoylphenylalanine8

Table 2: Thermal Stability of Model Peptide

Peptide SequenceModificationMelting Temperature (Tm) (°C)
Tyr-Gly-Gly-Phe-LeuNone (Control)65
Tyr-Gly-Gly-Phe(4-CONH₂) -LeuL-4-Carbamoylphenylalanine72

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a tert-butyloxycarbonyl (Boc) protection strategy.[4][5][6]

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)[7]

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[5]

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)[5]

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry comparison if needed)

  • Cleavage cocktail (e.g., HF or a TFA/scavenger mixture)[4]

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if necessary.

    • Dissolve the first Boc-protected amino acid and a coupling agent like DCC/HOBt in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[7]

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the N-terminal amine with a solution of 10% DIEA in DCM.

    • Wash the resin with DCM.

  • Subsequent Amino Acid Coupling (including this compound):

    • Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the sequence, using this compound at the desired position.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail (e.g., TFA with scavengers like water and triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a method to assess the stability of the modified peptide in human plasma.[8][9][10]

Materials:

  • Purified peptide (control and modified)

  • Human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in acetonitrile)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm an aliquot of human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing the cold quenching solution (e.g., 2 volumes of 10% TCA in acetonitrile).

    • Vortex vigorously to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the remaining peptide.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is used to determine the thermal stability of the peptide by measuring its melting temperature (Tm).[11][12]

Materials:

  • Purified peptide (control and modified)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

  • Optical-quality PCR plates

Procedure:

  • Sample Preparation:

    • Prepare a solution of the peptide in the desired buffer at a concentration of approximately 10-50 µM.

    • Prepare a working solution of SYPRO Orange dye according to the manufacturer's instructions.

    • In a PCR plate well, mix the peptide solution and the SYPRO Orange dye solution. Prepare a buffer-only control with the dye.

  • Thermal Denaturation:

    • Place the PCR plate in the qPCR instrument.

    • Set up a thermal ramp protocol to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye's fluorescence increases as it binds to the hydrophobic regions of the unfolding peptide.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the peptide is denatured, which corresponds to the midpoint of the transition in the fluorescence curve. This can be determined by finding the peak of the first derivative of the melting curve.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability Stability Assessment cluster_data Data Analysis spps Solid-Phase Peptide Synthesis (this compound incorporation) cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization enzymatic_assay Enzymatic Stability Assay (Human Plasma) characterization->enzymatic_assay Purified Peptide thermal_assay Thermal Stability Assay (Differential Scanning Fluorimetry) characterization->thermal_assay half_life Half-life (t½) Calculation enzymatic_assay->half_life tm Melting Temperature (Tm) Determination thermal_assay->tm

Caption: Overall experimental workflow from synthesis to stability analysis.

spss_cycle start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, DCC/HOBt) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Repeat for next Amino Acid wash3->next_cycle next_cycle->deprotection n cycles stability_assays cluster_enzymatic Enzymatic Stability cluster_thermal Thermal Stability pep_plasma Peptide + Human Plasma (37°C) sampling Time-point Sampling pep_plasma->sampling precipitation Protein Precipitation (TCA) sampling->precipitation analysis_lcms LC-MS Analysis precipitation->analysis_lcms pep_dye Peptide + SYPRO Orange heating Thermal Ramp (qPCR) pep_dye->heating fluorescence Fluorescence Monitoring heating->fluorescence analysis_tm Tm Calculation fluorescence->analysis_tm

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a key strategy in modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. 4-Carbamoylphenylalanine (pCf), an analog of phenylalanine, introduces a polar carbamoyl group, which can alter the peptide's hydrophilicity and potential for hydrogen bonding. Following solid-phase peptide synthesis (SPPS), robust purification methods are essential to isolate the target peptide from a complex mixture of impurities.[1] This application note provides a detailed protocol for the purification of peptides containing 4-carbamoylphenylalanine using reverse-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique for peptide purification.[1][2]

Due to the increased polarity imparted by the 4-carbamoylphenylalanine residue, modifications to standard RP-HPLC protocols may be necessary to achieve optimal separation and recovery. The carbamoyl group makes the amino acid more hydrophilic compared to phenylalanine. This application note will address these considerations and present a systematic approach to method development and purification.

Materials and Methods

Materials
  • Crude synthetic peptide containing 4-carbamoylphenylalanine (lyophilized powder)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Solubilization Buffer: 5% Acetonitrile in 0.1% TFA/Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary pump for gradient elution

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical Column: C18 silica-based column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)

  • Preparative Column: C18 silica-based column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • Lyophilizer (Freeze-Dryer)

Experimental Protocols

Sample Preparation
  • Accurately weigh the lyophilized crude peptide.

  • Dissolve the peptide in the Solubilization Buffer to a concentration of 1-5 mg/mL for analytical runs and 10-20 mg/mL for preparative runs.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]

Analytical HPLC Method Development

The initial step in purification is to develop an optimized separation method on an analytical scale.[4]

  • Initial Scouting Gradient:

    • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the filtered crude peptide solution.

    • Run a broad linear gradient from 5% to 95% Mobile Phase B over 30-45 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • This initial run helps to determine the approximate acetonitrile concentration required to elute the target peptide.

  • Gradient Optimization:

    • Based on the retention time of the target peptide in the scouting run, design a shallower, more focused gradient.[4]

    • For example, if the peptide elutes at 40% B in the scouting run, a new gradient could be 20% to 60% B over 30 minutes. This will improve the resolution between the target peptide and closely eluting impurities.

    • The use of TFA as an ion-pairing agent is crucial as it can improve peak shape and resolution for peptides.[2][4]

Preparative HPLC Purification
  • Method Scaling:

    • Transfer the optimized analytical method to the preparative scale. Adjust the flow rate according to the column diameter to maintain the linear velocity.

    • The gradient slope should be kept consistent with the optimized analytical method.

  • Purification Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered crude peptide solution. The loading amount will depend on the column size and the complexity of the crude mixture.

    • Run the scaled-up gradient.

    • Collect fractions corresponding to the target peptide peak, as identified by its retention time from the analytical runs.

Fraction Analysis and Post-Purification Processing
  • Purity Analysis:

    • Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.

    • Pool fractions with the desired purity (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.[1]

    • Store the lyophilized peptide at -20°C or -80°C.

Results and Discussion

The inclusion of the polar 4-carbamoylphenylalanine is expected to decrease the retention time of the peptide on a reverse-phase column compared to a similar peptide containing phenylalanine. The following table presents representative data for the purification of a hypothetical peptide, Ac-Tyr-Gly-Gly-pCf-Leu-NH2.

Table 1: HPLC Purification Summary of Ac-Tyr-Gly-Gly-pCf-Leu-NH2

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18.0 mL/min
Gradient 10-40% B over 30 min10-40% B over 30 min
Detection 220 nm220 nm
Crude Purity 65%-
Retention Time 15.2 min15.5 min
Post-Purification Purity >98%-
Recovery Yield -45%

The data illustrates a typical outcome for the purification of a modified peptide. The optimized gradient provides good resolution of the main product from synthesis-related impurities. The final purity of over 98% is suitable for most research and preclinical applications. The recovery of 45% is within the expected range for multi-step purification processes.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Preparation cluster_hplc HPLC Purification cluster_post Post-Purification spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spps->cleavage precipitation Crude Peptide Precipitation cleavage->precipitation dissolution Dissolution & Filtration precipitation->dissolution analytical Analytical HPLC Method Development dissolution->analytical preparative Preparative HPLC Purification analytical->preparative fraction_collection Fraction Collection preparative->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide (>98%) lyophilization->final_product

Caption: Experimental workflow for the purification of peptides containing 4-carbamoylphenylalanine.

logical_relationship cluster_properties Amino Acid Properties cluster_hplc_behavior RP-HPLC Behavior Phe Phenylalanine (Hydrophobic) retention Retention on C18 Column Phe->retention Increases pCf 4-Carbamoylphenylalanine (More Hydrophilic) pCf->retention Decreases elution Elution with Acetonitrile retention->elution Inversely related to

Caption: Impact of 4-carbamoylphenylalanine on RP-HPLC retention.

Conclusion

The purification of peptides containing the polar non-canonical amino acid 4-carbamoylphenylalanine can be successfully achieved using standard reverse-phase HPLC protocols with careful method optimization. The increased hydrophilicity of the modified residue generally leads to earlier elution from C18 columns compared to their unmodified counterparts. A systematic approach involving an initial scouting gradient followed by a focused, shallow gradient is effective for achieving high-purity peptide suitable for a wide range of research and development applications. The protocols and considerations outlined in this application note provide a solid foundation for scientists working with peptides modified with 4-carbamoylphenylalanine and other polar amino acids.

References

Application Notes and Protocols for Cleavage of Peptides Containing Boc-L-4-Carbamoylphenylalanine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules. The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method that utilizes a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA), for the final cleavage of the peptide from the solid support and removal of side-chain protecting groups.[1][2][3] The incorporation of non-canonical amino acids, such as Boc-L-4-carbamoylphenylalanine, can introduce unique challenges during this critical step. The carbamoyl group on the phenylalanine side chain is generally stable, but the harsh acidic conditions of cleavage necessitate carefully chosen cleavage cocktails to prevent side reactions and ensure high purity and yield of the final peptide.

This document provides detailed application notes and protocols for the efficient cleavage of peptides containing L-4-carbamoylphenylalanine from various resins, focusing on the selection of appropriate cleavage cocktails and optimization of reaction conditions.

Cleavage Cocktail Selection

The choice of cleavage cocktail is paramount for a successful peptide cleavage, especially when dealing with sensitive residues. The primary role of the cleavage cocktail is to remove the peptide from the resin and deprotect the side chains, while scavengers are added to trap reactive cationic species generated during the process, which can otherwise lead to undesired modifications of the peptide.[4] For peptides containing L-4-carbamoylphenylalanine, the considerations are similar to those for peptides with other sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).

Several standard cleavage cocktails can be adapted for this purpose. The selection depends on the other amino acid residues present in the peptide sequence.

Commonly Used Cleavage Cocktails

A variety of cleavage cocktails, often referred to by letter codes (e.g., Reagent K, Reagent H), are available for cleaving peptides with sensitive residues.[5] These typically consist of TFA as the primary acid, along with a combination of scavengers.

ReagentComposition (v/v/w)Key Applications
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)A general and robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[5] Recommended for peptides with tryptophan on PAL or BAL resins.[5]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5%)Specifically designed to prevent the oxidation of methionine residues during cleavage.[5]
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)An "odorless" option where TIS replaces the more pungent thiols.[5] Effective for scavenging carbocations from trityl-based protecting groups.[5]
Standard TFA TFA (95%), Water (2.5%), TIS (2.5%)Suitable for peptides without highly sensitive residues.

Experimental Protocols

Protocol 1: General Cleavage using Reagent K

This protocol is recommended for peptides containing L-4-carbamoylphenylalanine along with other sensitive amino acids.

Materials:

  • Peptide-resin (dried)

  • Reagent K: Trifluoroacetic acid (TFA), phenol, water, thioanisole, 1,2-ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Reaction vessel

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to swell it.[4]

    • Dry the resin under a stream of nitrogen.[4]

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • In a fume hood, prepare Reagent K by mixing TFA (8.25 mL), phenol (0.5 g), water (0.5 mL), thioanisole (0.5 mL), and EDT (0.25 mL) for each gram of resin.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).[3]

    • Gently agitate the mixture at room temperature for 1.5 to 2.5 hours.[3] For peptides with multiple arginine residues, the cleavage time may need to be extended.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.[3] A white precipitate of the peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.[3]

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and byproducts.[4]

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 2: Cleavage using Anhydrous Hydrogen Fluoride (HF)

For peptides synthesized using the Boc strategy, HF cleavage is a common and effective method.[1][2] This procedure requires specialized equipment and stringent safety precautions.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole, p-cresol)

  • HF cleavage apparatus (Teflon/Kel-F)

  • Dry ice/methanol bath

  • Cold diethyl ether or MTBE

  • Teflon-coated stir bar

Procedure:

  • Preparation:

    • Place the dried peptide-resin and a stir bar into the HF-resistant reaction vessel.[6]

    • Add the appropriate scavenger (e.g., 1 mL of p-cresol per gram of resin).[1]

  • HF Distillation:

    • Cool the reaction vessel in a dry ice/methanol bath for 5-10 minutes.[1]

    • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the cooled reaction vessel.[1][6]

  • Cleavage Reaction:

    • Stir the reaction mixture at 0°C for 45-60 minutes.[1][6] For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[1]

  • HF Removal:

    • After the reaction is complete, remove the HF by vacuum distillation.[3]

  • Peptide Precipitation and Isolation:

    • Follow the precipitation, washing, and drying steps as outlined in Protocol 1.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Dried_Resin Dried Peptide-Resin Swell_Resin Swell Resin with DCM Dried_Resin->Swell_Resin 1. Dry_Resin Dry Resin Swell_Resin->Dry_Resin 2. Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail (e.g., Reagent K) Prepare_Cocktail->Add_Cocktail Agitate Agitate at RT Filter Filter Resin Agitate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash Pellet Centrifuge->Wash Dry_Peptide Dry Crude Peptide Wash->Dry_Peptide Scavenger_Mechanism TFA TFA Protecting_Group Protecting Groups (e.g., Boc, Trt) TFA->Protecting_Group Cleaves Carbocations Reactive Carbocations (e.g., t-butyl cation) Protecting_Group->Carbocations Generates Peptide Peptide Carbocations->Peptide Can React With Scavengers Scavengers (TIS, EDT, Thioanisole) Carbocations->Scavengers Reacts With Side_Products Undesired Side Products Peptide->Side_Products Forms Pure_Peptide Pure Peptide Trapped_Cations Trapped Cations Scavengers->Trapped_Cations Forms

References

Analytical Techniques for Peptides with Boc-L-4-Carbamoylphenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used in the characterization, purification, and quantification of synthetic peptides containing the non-canonical amino acid Boc-L-4-carbamoylphenylalanine.

Introduction

The incorporation of non-canonical amino acids, such as this compound, into peptides is a key strategy in modern drug discovery to enhance biological activity, stability, and target specificity. The carbamoyl group at the para position of the phenylalanine ring can introduce novel interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group is commonly used during solid-phase peptide synthesis (SPPS) to protect the α-amino group. Accurate and robust analytical methods are crucial for ensuring the quality and purity of these modified peptides throughout the development process.

This guide outlines standard protocols for Solid-Phase Peptide Synthesis (SPPS) of peptides containing this compound, their purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and their characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building block is essential for developing appropriate analytical methods.

PropertyValueReference
Synonym Boc-(2S)-2-Amino-3-(4-carbamoylphenyl)propanoic acid[1]
CAS Number 205126-71-2[1]
Molecular Formula C₁₅H₂₀N₂O₅[1]
Molecular Weight 308.33 g/mol [1]
Appearance White solid[1]
Melting Point 303-307 °C (decomposes)[1]
Optical Rotation [α]D25 = -18.0 ± 2º (c=1 in DMF)[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and robust method for SPPS.[2] The following is a general protocol for the manual synthesis of a peptide containing this compound.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin Swell Swell Resin (e.g., DCM) Start->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Cycle->Deprotection  Next cycle FinalDeprotection Final Cleavage & Side-Chain Deprotection (e.g., HF or TFMSA) Cycle->FinalDeprotection  Final step Precipitation Precipitate Peptide (Cold Diethyl Ether) FinalDeprotection->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Purified Peptide Purification->End

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Resin (e.g., Merrifield resin for peptide acids, MBHA or BHA resin for peptide amides)[3]

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[3]

  • Boc Deprotection: Remove the Boc group from the resin or the growing peptide chain by treating with 50% TFA in DCM for 20-30 minutes.[1] Wash the resin with DCM and then isopropanol (IPA) to remove excess TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash the resin with DCM.

  • Coupling:

    • In a separate vessel, pre-activate this compound (or another Boc-amino acid) by dissolving it with a coupling agent like HBTU/HOBt in DMF.

    • Add the activated amino acid solution to the resin, followed by the addition of DIEA to initiate coupling.

    • Allow the reaction to proceed for 1-2 hours. Monitor the completion of the coupling using a Kaiser test.[3]

  • Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled and the terminal Boc group removed, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration and wash it several times with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for the purification and analysis of synthetic peptides, separating them based on their hydrophobicity.[4]

Workflow for RP-HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Separation Crude_Peptide Crude Peptide Dissolution Dissolve in Aqueous Mobile Phase Crude_Peptide->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (214/280 nm) Separation->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Analysis Analyze Fractions (Analytical HPLC/MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of peptides by RP-HPLC.

Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and fraction collector.

  • Preparative C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Lyophilizer.

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The presence of the carbamoylphenylalanine group may slightly increase the polarity of the peptide compared to an unmodified phenylalanine, potentially leading to a slightly earlier elution time.

  • Detection: Monitor the elution of the peptide by UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry, fluffy powder.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and sequence of the synthesized peptide.[5]

MS_Fragmentation

References

Application Notes and Protocols for Bioconjugation Strategies for Peptides Containing 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of novel bioconjugation strategies for peptides incorporating the non-canonical amino acid 4-carbamoylphenylalanine. As direct conjugation to the chemically stable carbamoyl group is challenging, the protocols outlined below describe a two-step approach. This strategy involves the initial conversion of the carbamoyl moiety into a more reactive functional group—either a primary amine via a Hofmann rearrangement or an isocyanate through a Lossen rearrangement. Subsequently, these newly introduced functionalities can be readily conjugated to a molecule of interest using well-established bioconjugation chemistries.

This document offers detailed methodologies for these key transformations, quantitative data where available from related studies, and visual diagrams to illustrate the experimental workflows. These strategies open new avenues for the site-specific modification of peptides, enabling the development of advanced peptide therapeutics, diagnostics, and research tools.

Strategy Overview: Two-Step Bioconjugation via Chemical Handle Generation

The core strategy for the bioconjugation of peptides containing 4-carbamoylphenylalanine involves two main stages:

  • Activation of the Carbamoyl Group: The inert carbamoyl side chain is chemically transformed into a reactive handle. Two primary methods for this activation are:

    • Hofmann Rearrangement: Conversion of the primary amide of the carbamoyl group to a primary amine with the loss of the carbonyl carbon.

    • Lossen Rearrangement: Conversion of the carbamoyl group (after derivatization to a hydroxamic acid) to an isocyanate.

  • Bioconjugation to the Activated Handle: The newly generated primary amine or isocyanate group is then targeted for conjugation with a molecule of interest (e.g., a fluorophore, a drug molecule, or a polyethylene glycol (PEG) chain) using established, high-efficiency bioconjugation reactions.

G cluster_0 Bioconjugation Strategy cluster_1 Activation Methods Peptide Peptide with 4-Carbamoylphenylalanine Activation Step 1: Activation of Carbamoyl Group Peptide->Activation Conjugation Step 2: Bioconjugation Activation->Conjugation Hofmann Hofmann Rearrangement (Amide to Amine) Activation->Hofmann Option A Lossen Lossen Rearrangement (Amide to Isocyanate) Activation->Lossen Option B FinalProduct Final Bioconjugate Conjugation->FinalProduct

Caption: Overall workflow for the two-step bioconjugation of peptides containing 4-carbamoylphenylalanine.

Application Note: Hofmann Rearrangement for Amine Generation

The Hofmann rearrangement provides a method to convert the primary amide of the 4-carbamoylphenylalanine side chain into a primary amine. This reaction typically involves an oxidant in the presence of a base. For applications in peptide chemistry, mild and selective reagents are crucial to avoid degradation of the peptide backbone. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or phenyliodine bis(trifluoroacetate) (PIFA), have been shown to effect the Hofmann rearrangement under neutral to mildly acidic conditions, making them potentially suitable for modifying peptides.[1][2]

The resulting primary amine on the phenylalanine ring can then be targeted by a variety of amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or aldehydes (via reductive amination), to achieve the desired bioconjugate.

Quantitative Data Summary
StepReactionReagentsTypical Yield/ConversionReference
1Hofmann Rearrangement (Amide to Amine on Peptides)Hypervalent Iodine Reagents (e.g., DIB)Moderate to Good[1]
2Amine Conjugation (e.g., with NHS Ester)NHS Ester of payload moleculeHigh (>90%)[3][4]
Experimental Protocol: Hofmann Rearrangement and Amine Conjugation

This protocol is a generalized procedure and should be optimized for the specific peptide and conjugating molecule.

G cluster_0 Hofmann Rearrangement & Conjugation Workflow Start Peptide with 4-Carbamoylphenylalanine Hofmann Hofmann Rearrangement (e.g., with DIB) Start->Hofmann Intermediate Peptide with 4-Aminophenylalanine Hofmann->Intermediate Purification1 Purification (e.g., RP-HPLC) Intermediate->Purification1 Conjugation Amine-Reactive Conjugation (e.g., NHS Ester) Purification1->Conjugation FinalProduct Final Bioconjugate Conjugation->FinalProduct Purification2 Final Purification (e.g., RP-HPLC) FinalProduct->Purification2 G cluster_0 Lossen Rearrangement & Conjugation Workflow (Conceptual) Start Peptide with 4-Carbamoylphenylalanine Activation Conversion to Hydroxamic Acid Derivative Start->Activation Lossen Lossen Rearrangement Activation->Lossen Intermediate Peptide with 4-Isocyanatophenylalanine Lossen->Intermediate Conjugation Nucleophilic Addition (e.g., with Amine) Intermediate->Conjugation FinalProduct Final Bioconjugate Conjugation->FinalProduct Purification Purification (e.g., RP-HPLC) FinalProduct->Purification

References

Application Notes and Protocols: Boc-L-4-Carbamoylphenylalanine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Boc-L-4-carbamoylphenylalanine as a key building block in the synthesis of potent and selective enzyme inhibitors, with a particular focus on serine proteases involved in the blood coagulation cascade, such as thrombin and Factor Xa. Detailed protocols for solid-phase and solution-phase peptide synthesis incorporating this versatile amino acid derivative are provided, along with data on the inhibitory activities of resulting compounds.

Introduction

N-α-Boc-L-4-carbamoylphenylalanine is a protected amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. The carbamoylphenylalanine moiety serves as a bioisostere for arginine and lysine, enabling it to interact with the S1 pocket of various trypsin-like serine proteases. The Boc (tert-butyloxycarbonyl) protecting group allows for its strategic incorporation into peptide and peptidomimetic scaffolds using standard synthesis methodologies. This document outlines the application of Boc-L-4-carbamoylphenylalanine in the development of enzyme inhibitors and provides detailed experimental procedures.

Key Applications

The primary application of this compound lies in the synthesis of inhibitors targeting serine proteases. The 4-carbamoylphenylalanine residue, after deprotection, is often converted to a 4-amidinophenylalanine moiety, which is a potent pharmacophore for binding to the S1 specificity pocket of enzymes like thrombin and Factor Xa.

Target Enzymes:

  • Thrombin (Factor IIa): A crucial enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin. Inhibitors of thrombin are effective anticoagulants used in the treatment and prevention of thrombosis.[1]

  • Factor Xa (FXa): Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, Factor Xa is another key target for anticoagulant drugs.[2]

  • Trypsin-like Serine Proteases: This broader family of enzymes is involved in various physiological and pathological processes, making them attractive targets for therapeutic intervention.[3][4]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of compounds synthesized using a 4-amidinophenylalanine scaffold, which can be derived from this compound.

Table 1: Thrombin Inhibitor Activity

Compound IDStructure/ModificationTarget EnzymeIC50 (nM)Ki (nM)Reference
1 Pyrazole-based, acylated 1H-pyrazol-5-amineThrombin16Not Reported[5][6]
2 Pyrazole-based, acylated 1H-pyrazol-5-amineThrombin71Not Reported[5][7]
3 Pyrazole-based, acylated 1H-pyrazol-5-amineThrombin80Not Reported[5][7]
CVS995 α-keto-amide transition-state mimeticThrombinNot Reported0.001[8]

Table 2: Factor Xa Inhibitor Activity

Compound IDStructure/ModificationTarget EnzymeIC50 (nM)Ki (nM)Reference
Compound 11 Morpholinone-basedFactor Xa13Not Reported[2]
Compound 12 Phenyl-substituted parent nucleusFactor Xa17.1 ± 0.9Not Reported[5]
RPR120844 3-(S)-amino-2-pyrrolidinone-basedFactor XaNot Reported7[9]
FXV673 β-aminoester-basedFactor XaNot Reported0.5[10]
RPR130737 Pyrrolidinone-basedFactor XaNot Reported2[10]
RPR200443 Azaindole-basedFactor XaNot Reported4[10]
45b Cinnamyl derivativeFactor Xa< 10Not Reported[11]
45j Cinnamyl derivativeFactor Xa< 10Not Reported[11]

Signaling Pathways

The following diagrams illustrate the central roles of Thrombin and Factor Xa in the blood coagulation cascade.

Thrombin_Signaling_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Cleavage FactorXIIIa Factor XIIIa Thrombin->FactorXIIIa Activation FactorXa Factor Xa Prothrombinase Prothrombinase Complex FactorXa->Prothrombinase FactorVa Factor Va FactorVa->Prothrombinase Prothrombinase->Thrombin Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin FactorXIII Factor XIII FactorXIII->FactorXIIIa FactorXIIIa->CrosslinkedFibrin Cross-linking Inhibitor Thrombin Inhibitor (e.g., derived from This compound) Inhibitor->Thrombin

Caption: Thrombin's role in the final steps of the coagulation cascade.

FactorXa_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TissueFactor Tissue Factor (TF) ExtrinsicXase Extrinsic Xase Complex TissueFactor->ExtrinsicXase FactorVIIa Factor VIIa FactorVIIa->ExtrinsicXase FactorXa Factor Xa ExtrinsicXase->FactorXa Activation FactorIXa Factor IXa IntrinsicXase Intrinsic Xase Complex FactorIXa->IntrinsicXase FactorVIIIa Factor VIIIa FactorVIIIa->IntrinsicXase IntrinsicXase->FactorXa Activation FactorX Factor X FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin Activation Prothrombin Prothrombin Prothrombin->Thrombin Inhibitor Factor Xa Inhibitor (e.g., derived from This compound) Inhibitor->FactorXa

Caption: Convergence of coagulation pathways at Factor Xa.

Experimental Protocols

The following protocols provide a general framework for the synthesis of peptide-based enzyme inhibitors using this compound. These should be adapted and optimized for specific target sequences and scales.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.

SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Nα-Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Each Amino Acid Wash->Repeat Next amino acid Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Inhibitor Purification->End

Caption: General workflow for Boc Solid-Phase Peptide Synthesis.

Materials:

  • Merrifield or PAM resin

  • This compound and other required N-α-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc removal if applicable)

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded):

    • Dissolve this compound (2-4 eq.) and HOBt (2-4 eq.) in DMF.

    • Add HBTU (2-4 eq.) and DIEA (4-8 eq.).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • N-α-Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[3][12]

    • Wash the resin with DCM and then with a neutralization solution (e.g., 5-10% DIEA in DCM).[12]

  • Subsequent Amino Acid Coupling:

    • Repeat the coupling procedure as in step 2 with the next Boc-protected amino acid.

  • Peptide Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Boc group, wash the resin thoroughly with DCM and dry under vacuum.

    • Carefully perform the cleavage using HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Peptide Synthesis

This protocol is suitable for the synthesis of smaller peptides or for fragment condensation.

Materials:

  • This compound

  • C-terminally protected amino acid or peptide (e.g., methyl ester)

  • Coupling reagents: HBTU/HOBt or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/HOBt

  • DIEA

  • Organic solvents: DMF, DCM, Ethyl acetate

  • Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine

  • Drying agent: Na₂SO₄ or MgSO₄

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq.) and HOBt (1.1 eq.) in DMF.

    • Add HBTU (1.1 eq.) and DIEA (2.5 eq.).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Add the C-terminally protected amino acid or peptide (1 eq.) to the activated solution.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography or recrystallization.

  • N-terminal Boc Deprotection:

    • Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent under reduced pressure to obtain the deprotected peptide TFA salt.

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors, particularly targeting serine proteases of the coagulation cascade. Its ability to mimic basic amino acid residues allows for the design of potent and selective inhibitors. The provided protocols offer a starting point for the incorporation of this important synthetic amino acid into drug discovery and development programs. Researchers should carefully consider the specific requirements of their target molecules to optimize the synthesis and purification procedures.

References

Troubleshooting & Optimization

Overcoming poor coupling of Boc-L-4-Carbamoylphenylalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis incorporating Boc-L-4-Carbamoylphenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound sometimes inefficient?

A1: The coupling of this compound can be challenging due to a combination of factors. The bulky Boc protecting group, along with the phenyl ring, can create steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the peptide chain. This is particularly noticeable in sterically demanding sequences. Furthermore, like other hydrophobic amino acids, sequences containing this compound may be prone to aggregation on the solid support, reducing the accessibility of reactive sites.

Q2: What is the primary side reaction to be aware of when coupling this compound?

A2: The most significant side reaction is the dehydration of the side-chain carbamoyl group to form a nitrile (a β-cyanoalanine derivative).[1] This results in a mass loss of 18 Da in the final peptide. This side reaction is particularly prevalent when using carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), especially when combined with activating agents like HOBt at elevated temperatures.[1][2]

Q3: Are there recommended coupling reagents that minimize the risk of side-chain dehydration?

A3: Yes, for amino acids with side-chain amides like Asparagine, Glutamine, and by extension, 4-Carbamoylphenylalanine, onium salt-based reagents are recommended. Reagents such as HATU, HBTU, and PyBOP are highly efficient and have a lower propensity to cause dehydration compared to carbodiimides.[1][3] (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another effective reagent that minimizes dehydration byproducts.[2][4]

Q4: Is side-chain protection necessary for the carbamoyl group in Boc-SPPS?

A4: In traditional Boc-based Solid Phase Peptide Synthesis (SPPS), the side chain of 4-Carbamoylphenylalanine is typically left unprotected. The standard Boc/Bzl protection strategy relies on strong acid (like HF) for final cleavage, which also removes side-chain protecting groups. While side-chain protection (e.g., with a Trityl group) is a common strategy to prevent dehydration in Fmoc-SPPS, it is less common in Boc-SPPS for this type of residue.[1] Optimizing coupling conditions is the primary approach to avoid side reactions.

Q5: How can I confirm if my coupling reaction was successful?

A5: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects the presence of free primary amines on the resin.[5] A negative ninhydrin test (beads remain yellow) indicates a complete reaction. For definitive confirmation after synthesis, the crude peptide should be analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (missing the 4-Carbamoylphenylalanine residue) in the MS data would confirm incomplete coupling.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Positive Ninhydrin Test After Coupling Incomplete acylation due to steric hindrance or peptide aggregation.1. Perform a double coupling: Repeat the coupling step with a fresh solution of activated this compound.[5]2. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP for higher activation and faster kinetics.[3]3. Increase reagent excess: Use a higher equivalent (3-4 fold) of the amino acid and coupling reagent.[6]4. Extend reaction time: Increase the coupling time to allow the reaction to proceed to completion.
Mass Spectrometry shows a mass loss of 18 Da Dehydration of the side-chain carbamoyl group to a nitrile.1. Change coupling reagent: Avoid carbodiimides (DCC, DIC). Use HATU, HBTU, or BOP which are less prone to causing this side reaction.[1][2]2. Avoid high temperatures: Perform the coupling at room temperature, as elevated temperatures can promote dehydration.[1]3. Use pre-activated esters: Pre-activating the amino acid for a short duration before adding it to the resin can be beneficial.
Low final yield and presence of deletion sequences A combination of poor solubility, peptide aggregation, and inefficient coupling.1. Optimize solvent conditions: Use solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), or a mixture of DCM/DMF.[5]2. Employ in situ neutralization protocols: Adding a high concentration of the activated amino acid in a polar solvent containing a base like DIEA directly to the TFA salt of the peptide-resin can minimize aggregation.[7]3. Utilize microwave-assisted SPPS: Microwave energy can help to drive difficult couplings to completion more efficiently.[5]
Presence of diastereomeric impurities in HPLC Racemization during the activation and coupling step.1. Use a suitable base: Employ a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine.[3]2. Minimize pre-activation time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin.[8]3. Add racemization-suppressing additives: While HOBt is common, for some sequences, additives like Oxyma Pure can offer better suppression of racemization when used with carbodiimides.

Comparative Data on Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of various reagents, with a focus on those suitable for hindered or problematic residues.

Coupling Reagent Additive Typical Coupling Time Relative Efficiency for Hindered Residues Risk of Side-Chain Dehydration Key Advantages
HATU None needed15 - 60 minExcellentVery LowHigh reactivity, low racemization, effective for sterically hindered amino acids.[3][8]
HBTU HOBt1 - 4 hoursVery GoodLowGood balance of reactivity and cost, reliable for standard couplings.[2][8]
PyBOP None needed1 - 3 hoursVery GoodLowNon-toxic byproducts compared to BOP, effective for difficult couplings.[3]
BOP None needed1 - 2 hoursVery GoodLowMinimizes asparagine and glutamine dehydration byproducts.[2][4]
DIC HOBt / Oxyma1 - 4 hoursGoodHighCost-effective; soluble urea byproduct is suitable for SPPS.[2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for overcoming steric hindrance and minimizing side-chain dehydration.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Neutralization: Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes) to neutralize the TFA salt, followed by washing with DMF (3x) and DCM (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring and Washing: Monitor the reaction's completion using the ninhydrin test. Once the test is negative, drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x).

Protocol 2: Standard Coupling using DIC/HOBt

This is a cost-effective method, but caution is advised due to the higher risk of side-chain dehydration.

  • Resin Preparation and Neutralization: Follow steps 1 and 2 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal volume of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin suspension. Then, add DIC (3 equivalents) to the mixture. Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction using the ninhydrin test. If the test is positive after 4 hours, consider a recoupling. If negative, wash the resin with DMF (3x) and DCM (3x).

Visualizations

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Solutions for Incomplete Coupling start Start: Coupling of This compound ninhydrin_test Perform Ninhydrin Test start->ninhydrin_test positive_test Positive (Blue/Purple Beads) Incomplete Coupling ninhydrin_test->positive_test Test is Positive negative_test Negative (Yellow Beads) Coupling Complete ninhydrin_test->negative_test Test is Negative double_couple Perform Double Coupling positive_test->double_couple proceed Proceed to Next Deprotection Step negative_test->proceed change_reagent Switch to Potent Reagent (e.g., HATU, HBTU) double_couple->change_reagent If still positive extend_time Increase Equivalents & Extend Time change_reagent->extend_time If problem persists extend_time->ninhydrin_test Re-test

Caption: Troubleshooting workflow for incomplete coupling.

Side_Reaction_Pathway cluster_conditions Coupling Conditions cluster_outcomes Reaction Outcomes start This compound Residue reagent Coupling Reagent start->reagent desired_product Desired Peptide Bond Formation reagent->desired_product Optimal Reagent (HATU, HBTU) side_product Side-Chain Dehydration (Nitrile Formation) reagent->side_product Suboptimal Reagent (DIC/DCC)

Caption: Logical relationship of reagent choice to reaction outcome.

References

Side reactions associated with the carbamoyl group in Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the potential side reactions associated with the carbamoyl group of Boc-L-4-Carbamoylphenylalanine during peptide synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify, mitigate, and resolve common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions involving the carbamoyl group of this compound during peptide synthesis?

A1: The two main side reactions affecting the carbamoyl side chain are dehydration to form a nitrile and hydrolysis back to a carboxylic acid. These reactions can be influenced by the specific reagents and conditions used during peptide coupling, deprotection, and cleavage steps.

Q2: Under what conditions does the dehydration of the carbamoyl group to a nitrile typically occur?

A2: Dehydration is most commonly observed during the activation of the C-terminal carboxyl group for peptide coupling. The use of powerful carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), especially in the presence of activating agents like 1-hydroxybenzotriazole (HOBt), can promote this side reaction.[1] Elevated temperatures can also increase the likelihood of nitrile formation.[1]

Q3: How can I detect the formation of the nitrile byproduct in my peptide?

A3: The most effective method for detecting the nitrile byproduct is mass spectrometry (MS). Dehydration of the carbamoyl group results in a mass loss of 18 Da (the mass of a water molecule). This mass difference is readily identifiable in the mass spectrum of your crude peptide.[1]

Q4: Is the carbamoyl group susceptible to hydrolysis during peptide synthesis?

A4: Yes, the carbamoyl group can be hydrolyzed to a carboxylic acid under both strong acidic and strong basic conditions. While generally stable under the milder conditions of solid-phase peptide synthesis (SPPS), prolonged exposure to strong acids during final cleavage from the resin or harsh basic conditions can lead to this unwanted side reaction.

Q5: Are there any recommended protecting groups for the carbamoyl side chain to prevent these side reactions?

A5: Yes, protecting the carbamoyl group as a trityl (Trt) derivative (Boc-L-4-(N-tritylcarbamoyl)phenylalanine) is a common and effective strategy to prevent both dehydration and hydrolysis.[1] The Trt group is sufficiently labile to be removed during the final acidic cleavage step.

Troubleshooting Guides

Issue 1: Unexpected Mass Loss of 18 Da Detected by Mass Spectrometry

Symptom: Your mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the desired mass minus 18 Da.

Possible Cause: This mass loss is a strong indicator of dehydration of the carbamoyl side chain of the 4-Carbamoylphenylalanine residue to a nitrile.[1]

Troubleshooting Workflow:

G start Mass loss of 18 Da observed coupling_reagent Was a carbodiimide (DCC, DIC) with HOBt used for coupling? start->coupling_reagent temp Was the coupling reaction performed at elevated temperature? coupling_reagent->temp Yes mitigation Implement mitigation strategies. coupling_reagent->mitigation No conclusion Conclusion: High probability of carbamoyl group dehydration. temp->conclusion Yes temp->mitigation No conclusion->mitigation

Caption: Troubleshooting dehydration of the carbamoyl group.

Mitigation Strategies and Protocols:

StrategyDescription
Use Alternative Coupling Reagents Avoid carbodiimide-based reagents in favor of phosphonium or uronium salts like BOP, PyBOP, HBTU, or HATU, which are less prone to cause dehydration.[2]
Control Reaction Temperature Perform coupling reactions at room temperature or below to minimize the risk of dehydration.
Use a Protected Amino Acid Employ Boc-L-4-(N-tritylcarbamoyl)phenylalanine to physically block the side chain from reacting.
Issue 2: Unexplained Increase in Peptide Mass by 1 Da and/or Presence of a Carboxylic Acid

Symptom: Mass spectrometry shows a peak corresponding to the desired mass plus 1 Da, or HPLC analysis reveals a more polar byproduct consistent with a carboxylic acid.

Possible Cause: Hydrolysis of the carbamoyl side chain to a carboxylic acid. The +1 Da mass shift is due to the replacement of -NH2 (16 Da) with -OH (17 Da).

Troubleshooting Workflow:

G start Mass increase of 1 Da or presence of acidic byproduct cleavage_conditions Were prolonged or harsh acidic cleavage conditions used? start->cleavage_conditions base_exposure Was the peptide exposed to strong basic conditions post-synthesis? cleavage_conditions->base_exposure No conclusion Conclusion: High probability of carbamoyl group hydrolysis. cleavage_conditions->conclusion Yes base_exposure->conclusion Yes mitigation Implement mitigation strategies. base_exposure->mitigation No conclusion->mitigation

Caption: Troubleshooting hydrolysis of the carbamoyl group.

Mitigation Strategies and Protocols:

StrategyDescription
Optimize Cleavage Conditions Minimize the duration of the final acid cleavage step and perform it at room temperature.
Avoid Strong Bases If post-synthesis modifications are necessary, avoid the use of strong bases that could hydrolyze the carbamoyl group.
Use a Protected Amino Acid Utilize Boc-L-4-(N-tritylcarbamoyl)phenylalanine to protect the side chain from hydrolysis.

Experimental Protocols

Protocol 1: Peptide Coupling using HATU to Minimize Dehydration

This protocol describes a standard coupling procedure using HATU, which is less likely to cause dehydration of the carbamoyl group compared to carbodiimide-based methods.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30 minutes.

  • In a separate, dry reaction vessel, dissolve this compound and HATU in a minimal amount of anhydrous DMF.

  • Add DIPEA to the amino acid/HATU solution and vortex for 1 minute to pre-activate.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Once the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Analysis of Carbamoyl Group Dehydration by LC-MS

Objective: To detect and quantify the extent of nitrile formation.

Instrumentation and Columns:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phases:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

Procedure:

  • Prepare a sample of the crude peptide cleaved from the resin at approximately 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject 5-10 µL of the sample onto the LC-MS system.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the UV absorbance at 214 nm and 280 nm.

  • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Analyze the data by extracting the ion chromatograms for the expected mass of the desired peptide and the mass of the dehydrated byproduct (desired mass - 18 Da).

  • Integrate the peak areas to determine the relative percentage of the dehydrated species.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential reaction pathways of the carbamoyl group during peptide synthesis.

G start This compound desired Incorporated Residue (Carbamoyl Intact) start->desired Peptide Coupling (Optimized Conditions) dehydration Dehydration (-18 Da) start->dehydration Coupling (e.g., DCC/HOBt) hydrolysis Hydrolysis (+1 Da) start->hydrolysis Harsh Acidic/Basic Conditions nitrile Nitrile Byproduct dehydration->nitrile acid Carboxylic Acid Byproduct hydrolysis->acid

Caption: Side reaction pathways of the carbamoyl group.

References

Technical Support Center: Managing Peptides Containing 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptides incorporating the non-natural amino acid 4-carbamoylphenylalanine.

Introduction to the Challenge

Peptides incorporating 4-carbamoylphenylalanine (4-Cpa) offer unique properties for drug design, but they can also present significant challenges related to aggregation. The structure of 4-Cpa, with its aromatic phenyl ring and a carbamoyl group, introduces the potential for multiple intermolecular interactions that can drive self-assembly and reduce peptide solubility and activity. These interactions include:

  • Hydrogen Bonding: The carbamoyl group (-CONH₂) can act as both a hydrogen bond donor and acceptor.

  • π-π Stacking: The aromatic phenyl rings can stack on top of each other.

  • Hydrophobic Interactions: The phenyl group contributes to the overall hydrophobicity of the peptide.

This technical support center outlines the causes of aggregation and provides practical strategies to mitigate these issues during synthesis, purification, and in-solution handling.

Frequently Asked Questions (FAQs)

Q1: Why are my peptides containing 4-carbamoylphenylalanine aggregating?

A1: The aggregation is primarily driven by the physicochemical properties of the 4-carbamoylphenylalanine residue, which promotes self-association through a combination of intermolecular forces. The aromatic ring facilitates hydrophobic interactions and π-π stacking, while the carbamoyl group can form strong intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets that precipitate out of solution.[1]

Peptide Peptide with 4-Carbamoylphenylalanine Hbond Hydrogen Bonding (Carbamoyl Group) Peptide->Hbond PiStack π-π Stacking (Phenyl Ring) Peptide->PiStack Hydrophobic Hydrophobic Interactions (Phenyl Ring) Peptide->Hydrophobic Aggregation Peptide Aggregation Hbond->Aggregation PiStack->Aggregation Hydrophobic->Aggregation

Caption: Key intermolecular forces driving the aggregation of peptides containing 4-carbamoylphenylalanine.

Q2: How can I improve the initial solubility of my lyophilized peptide?

A2: The solubility of a peptide is highly dependent on its overall net charge, which is determined by its amino acid sequence.[2] Before dissolving the entire sample, always test the solubility on a small aliquot.

  • Determine the Peptide's Charge: Calculate the overall charge by assigning a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[3][4]

  • Select an Initial Solvent: Based on the net charge, choose an appropriate solvent system. For peptides with a high proportion of hydrophobic residues, an organic co-solvent may be necessary.[2]

Peptide TypeNet ChargeRecommended Initial SolventDilution Solvent
Basic PositiveSterile Water or 10-25% Acetic Acid[4][5]Buffer (e.g., PBS) or Water
Acidic Negative0.1 M Ammonium Bicarbonate or 1x PBS[2]Buffer (e.g., PBS) or Water
Neutral/Hydrophobic ZeroSmall amount of DMSO, DMF, or Acetonitrile[4]Slowly add to aqueous buffer

Note: When using organic solvents like DMSO for biological assays, ensure the final concentration is low enough (typically <1%) to not affect the experiment.[4]

Q3: What are the best in-solution conditions to maintain peptide stability and prevent aggregation over time?

A3: Optimizing the buffer conditions is critical for long-term stability. Key factors to consider are pH, ionic strength, temperature, and the use of excipients.[6]

  • pH: Maintain the buffer pH at least one unit away from the peptide's isoelectric point (pI) to ensure a net charge that promotes repulsion between peptide chains.[5]

  • Temperature: Store peptide solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to reduce the kinetics of aggregation.[7] Avoid repeated freeze-thaw cycles.

  • Additives/Excipients: Certain additives can interfere with the intermolecular interactions that lead to aggregation.

AdditiveTypical ConcentrationMechanism of Action
L-Arginine 50-100 mMIncreases solubility and can suppress aggregation.[5]
Glycerol 2-5% (v/v)Acts as a stabilizer and can prevent aggregation.[5]
Chaotropic Salts (e.g., LiCl) 0.5-1 MDisrupts hydrogen bonding networks and β-sheet structures.[1]

Q4: How can I detect and quantify aggregation in my peptide sample?

A4: Several biophysical techniques can be used to characterize the presence and extent of peptide aggregation.

TechniqueInformation Provided
Thioflavin T (ThT) Fluorescence Detects and quantifies the formation of amyloid-like fibrils with cross-β-sheet structures.[6][8]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, identifying the formation of larger oligomers and aggregates.[9]
Transmission Electron Microscopy (TEM) Provides direct visualization of the morphology of aggregates (e.g., fibrils, amorphous aggregates).[9][10]
Analytical HPLC Can reveal a decrease in the main peptide peak and the appearance of high molecular weight species or shouldering peaks.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with aggregation-prone peptides.

start Aggregation Observed? synthesis During SPPS? start->synthesis Yes solution In Solution? start->solution Yes spps_actions Implement On-Resin Strategies: - Chaotropic Salt Wash (LiCl) - Use 'Magic Mixture' Solvent - Backbone Protection (Hmb/Dmb) - Pseudoproline Dipeptides synthesis->spps_actions Yes reconstitution During Reconstitution? solution->reconstitution Yes storage During Storage/ Incubation? solution->storage Yes reconstitution_actions Optimize Dissolution: - Check pH vs. pI - Use Organic Co-solvent (DMSO) - Sonicate sample - Use fresh, high-purity solvents reconstitution->reconstitution_actions Yes storage_actions Optimize Buffer Conditions: - Adjust pH away from pI - Add Excipients (e.g., Arginine) - Lower peptide concentration - Reduce temperature storage->storage_actions Yes

Caption: A logical workflow for troubleshooting peptide aggregation issues.

SymptomPotential CauseSuggested Solution(s)
Poor yield and many deletion sequences after solid-phase peptide synthesis (SPPS). On-resin aggregation is blocking reactive sites, leading to incomplete coupling and deprotection steps.[1]1. Chaotropic Salt Wash: Before difficult couplings, wash the resin with 0.8 M LiCl in DMF to disrupt secondary structures.[1]2. Backbone Protection: Incorporate a backbone-protected amino acid (e.g., Hmb, Dmb) every 6-7 residues to physically hinder chain association.[1]3. Pseudoproline Dipeptides: If the sequence allows (at Ser or Thr), use a pseudoproline dipeptide to introduce a "kink" that breaks β-sheet formation.[1]
Lyophilized peptide will not dissolve or forms an immediate precipitate. Incorrect solvent choice; pH is too close to the peptide's isoelectric point (pI); high peptide concentration.1. Verify Solvent: Ensure the chosen solvent is appropriate for the peptide's net charge (see FAQ A2).[2]2. Adjust pH: For basic peptides, add a small amount of 10% acetic acid; for acidic peptides, try 0.1% ammonium hydroxide.[4]3. Use Co-Solvent: Dissolve completely in a minimal volume of DMSO first, then slowly dilute with your aqueous buffer while vortexing.[4]
Peptide solution becomes cloudy or forms a precipitate over time. The solution conditions (pH, concentration, temperature) are favorable for aggregation; nucleation and growth kinetics are occurring.[6]1. Optimize Buffer: Adjust the buffer pH to be at least 1 unit away from the peptide's pI.[5]2. Add Excipients: Supplement the buffer with 50-100 mM L-arginine or 2% glycerol.[5]3. Reduce Concentration: Work with the lowest peptide concentration feasible for your experiment.4. Lower Temperature: Store the solution at 4°C and minimize time at room temperature or 37°C.[7]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling during SPPS

This protocol is used immediately before a coupling step where on-resin aggregation is suspected.[1]

  • Perform the standard Fmoc deprotection using piperidine in DMF.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Add a solution of 0.8 M LiCl in DMF to the resin, ensuring the resin is fully submerged.

  • Agitate the resin in the LiCl solution for 5-10 minutes.

  • Drain the LiCl solution.

  • Wash the resin extensively with DMF (at least 5 x 1 min) to completely remove the chaotropic salt.

  • Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Thioflavin T (ThT) Assay to Monitor Fibrillar Aggregation

This protocol describes a typical endpoint assay to measure the extent of fibril formation.

A Prepare Peptide Stock (e.g., in DMSO) B Dilute into Assay Buffer (e.g., PBS, pH 7.4) A->B C Incubate at 37°C with shaking B->C D Add ThT Solution to Peptide Aliquots C->D E Measure Fluorescence (Ex: ~440nm, Em: ~485nm) D->E

Caption: General experimental workflow for a Thioflavin T (ThT) aggregation assay.

  • Prepare a ThT Stock Solution: Dissolve Thioflavin T in water to a concentration of 1 mM. Filter through a 0.22 µm filter and store protected from light at 4°C.

  • Prepare Peptide Samples: Reconstitute the peptide under non-aggregating conditions (e.g., in DMSO). Dilute the peptide into the desired assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. Include a buffer-only control.

  • Induce Aggregation: Incubate the peptide solutions at 37°C for a set period (e.g., 24, 48, or 72 hours), often with gentle agitation to promote fibril formation.[8]

  • Prepare for Measurement: In a black 96-well plate, add an aliquot of each incubated peptide sample.

  • Add ThT: Dilute the ThT stock solution into the assay buffer to a final concentration of 10-20 µM. Add this working solution to each well.

  • Measure Fluorescence: Immediately read the fluorescence on a plate reader with excitation set to ~440 nm and emission set to ~482 nm.[8] An increase in fluorescence intensity relative to the control indicates the presence of amyloid-like fibrils.

References

Technical Support Center: Optimizing Cleavage Conditions to Avoid Modification of the Carbamoyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the modification of the carbamoyl group on asparagine (Asn) and glutamine (Gln) residues during peptide cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the carbamoyl groups of Asparagine (Asn) and Glutamine (Gln) during peptide synthesis and cleavage?

A1: The primary side reactions affecting the carbamoyl groups of asparagine and glutamine are deamidation, dehydration (for asparagine), and pyroglutamate formation (for N-terminal glutamine).

  • Deamidation: This is a hydrolytic reaction where the side-chain amide of Asn or Gln is converted to a carboxylic acid, resulting in a mass increase of approximately 1 Dalton. This process is pH and temperature-dependent and is influenced by the adjacent amino acid sequence. Deamidation of asparagine proceeds through a five-membered succinimide intermediate, while glutamine deamidation involves a less favorable six-membered glutarimide intermediate, making it a slower reaction.[1][2][3]

  • Dehydration (Nitrile Formation): Specific to asparagine, this reaction involves the irreversible dehydration of the side-chain carboxamide to form a β-cyanoalanine residue. This results in a mass loss of 18 Da and is particularly prevalent when using potent carbodiimide coupling reagents like DIC, especially in the presence of HOBt and at elevated temperatures.[4]

  • Pyroglutamate Formation: An N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamate. This modification leads to a mass loss of 17 Da and blocks the N-terminus of the peptide, preventing further elongation or sequencing. This reaction can be catalyzed by the basic conditions used for Fmoc deprotection.[4][5][6]

Q2: How can I prevent these side reactions during peptide synthesis?

A2: The most effective strategy to prevent these side reactions is the use of side-chain protecting groups for asparagine and glutamine. The trityl (Trt) group is a widely used protecting group for the side-chain amide of both Asn and Gln.[7][8][9] Using Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH during synthesis significantly reduces the risk of dehydration and deamidation.[7][8][9] For N-terminal glutamine, careful control of coupling and deprotection conditions is crucial to minimize pyroglutamate formation.

Q3: My mass spectrometry (MS) analysis shows unexpected mass changes. What could be the cause?

A3: Unexpected mass changes in your peptide are often indicative of the side reactions mentioned above:

  • Mass increase of ~1 Da: Likely deamidation of an Asn or Gln residue.[1]

  • Mass loss of ~18 Da: Strongly suggests dehydration of an Asn residue to a nitrile.[4]

  • Mass loss of ~17 Da: Indicates the formation of pyroglutamate from an N-terminal Gln residue.[4][5]

Tandem MS (MS/MS) can be employed to pinpoint the exact location of the modification within your peptide sequence.[1]

Q4: Is the cleavage of the Trt protecting group from Asn and Gln always straightforward?

A4: While generally effective, the cleavage of the Trt group from asparagine can be slow, particularly when the Asn(Trt) residue is at the N-terminus of the peptide.[10] In such cases, incomplete deprotection may occur under standard cleavage conditions (e.g., 1-2 hours in a TFA-based cocktail). Extending the cleavage time to 4-6 hours is often necessary for complete removal.[4]

Q5: What are scavengers and why are they crucial for carbamoyl group integrity?

A5: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations generated from the cleavage of protecting groups (like Trt) and the resin linker.[3] These carbocations can otherwise cause unwanted alkylation of sensitive amino acid residues. While their primary role is to protect other residues, their presence is essential for clean and efficient deprotection, which indirectly helps in preserving the integrity of the entire peptide, including Asn and Gln residues. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[4][11]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of Asn(Trt) or Gln(Trt)

Symptom: HPLC or Mass Spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Trt group still attached.

Potential Cause Recommended Solution
Insufficient Cleavage Time: The Trt group on an N-terminal Asn is known to be more resistant to cleavage.[10]Extend the cleavage reaction time. Monitor the deprotection progress by analyzing aliquots at different time points (e.g., 2, 4, and 6 hours).[4]
Suboptimal Cleavage Cocktail: The composition of the cleavage cocktail may not be optimal for efficient Trt removal.Ensure your cleavage cocktail is fresh and appropriate. A standard and effective non-odorous cocktail is Reagent B (TFA/TIS/H₂O at 95:2.5:2.5 v/v/v).[4][11]
Steric Hindrance: The local peptide sequence around the Asn(Trt) or Gln(Trt) residue may sterically hinder access of the cleavage reagent.If extended cleavage time does not resolve the issue, consider a second cleavage step. Precipitate the partially deprotected peptide and subject it to a fresh cleavage cocktail.[4]
Issue 2: Presence of Deamidation Products (+1 Da)

Symptom: Mass spectrometry reveals a peak with a mass increase of approximately 1 Da for each potential deamidation site.

Potential Cause Recommended Solution
Hydrolysis during Extended Cleavage: Prolonged exposure to the acidic cleavage cocktail, especially at elevated temperatures, can lead to hydrolysis of the side-chain amide.[2]Minimize the cleavage time to the minimum required for complete deprotection. Perform the cleavage at room temperature or below.
Presence of Water in Cleavage Cocktail: While a small amount of water is a component of many standard cocktails, excessive water can promote hydrolysis.Use anhydrous TFA and accurately measure the water content in your cleavage cocktail.
Sequence-Dependent Deamidation: Certain amino acid sequences (e.g., Asn-Gly) are particularly prone to deamidation.For future syntheses of sequences known to be susceptible to deamidation, ensure the use of side-chain protection for Asn and Gln.
Issue 3: Presence of Dehydration Product (-18 Da) in Asn-containing Peptides

Symptom: Mass spectrometry shows a peak with a mass loss of 18 Da, corresponding to nitrile formation from an asparagine residue.

Potential Cause Recommended Solution
Dehydration during Coupling: This is the most common cause, occurring during synthesis rather than cleavage, especially with carbodiimide activators.[4][12]For future syntheses, use a side-chain protected asparagine derivative like Fmoc-Asn(Trt)-OH.[7][8][9] Alternatively, using Fmoc-Asn-OPfp for coupling can also yield a homogeneous product.[12]
Harsh Cleavage Conditions: While less common, very harsh cleavage conditions could potentially contribute to dehydration.Optimize cleavage conditions by using the mildest effective TFA concentration and shortest necessary reaction time.

Data Presentation

The selection of the cleavage cocktail is critical and depends on the peptide sequence. Below is a summary of commonly used TFA-based cleavage cocktails for Fmoc-SPPS.

Reagent NameComposition (v/v/v)Key Applications & Remarks
TFA/TIS/H₂O 95:2.5:2.5A good general-purpose, non-odorous cocktail. TIS is an excellent scavenger for Trt groups.[4]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Particularly useful for peptides containing Trt-protected residues.[11][13]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, albeit odorous, cocktail for peptides with multiple sensitive residues like Arg(Pbf/Pmc), Trp, Cys, and Met.[3][13][14]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of Peptides with Trt-Protected Asn/Gln

This protocol is a general procedure for the cleavage and deprotection of peptides containing Trt-protected asparagine or glutamine.

  • Resin Preparation: Following the final Fmoc deprotection, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum for a minimum of 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2 hours. For peptides with N-terminal Asn(Trt), extend this time to 4 hours.[4]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to confirm complete deprotection and assess purity.

Protocol 2: Optimized Cleavage for Peptides with N-Terminal Asn(Trt)

This protocol is specifically for peptides where incomplete deprotection of an N-terminal Asn(Trt) is anticipated or has been observed.

  • Resin Preparation and Cleavage Cocktail Preparation: Follow steps 1 and 2 from Protocol 1.

  • Extended Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 4-6 hours.[4]

  • Monitoring (Optional but Recommended): If possible, take a small aliquot of the cleavage mixture at 2, 4, and 6 hours. Precipitate the peptide from each aliquot and analyze by HPLC to monitor the progress of the deprotection.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

  • Drying and Analysis: Follow steps 6 and 7 from Protocol 1. If deprotection is still incomplete, consider repeating the cleavage with a fresh cocktail.[4]

Visualizations

Caption: Major side reactions of the asparagine carbamoyl group.

Gln_Pyroglutamate_Formation N_terminal_Gln N-terminal Glutamine Pyroglutamate Pyroglutamate (-17 Da) N_terminal_Gln->Pyroglutamate Intramolecular Cyclization - NH3

Caption: Pyroglutamate formation from an N-terminal glutamine residue.

Cleavage_Workflow start Peptide on Resin (with Trt-protected Asn/Gln) cleavage Treat with TFA Cleavage Cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) 2-6 hours, Room Temperature start->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation isolation Centrifuge and Wash Pellet precipitation->isolation analysis Analyze Crude Peptide (HPLC, Mass Spectrometry) isolation->analysis end Pure Peptide analysis->end Complete & Pure troubleshoot Incomplete Cleavage or Side Products Detected analysis->troubleshoot Issues Found troubleshoot->cleavage Repeat Cleavage or Optimize Conditions

Caption: General workflow for cleavage and deprotection.

References

Troubleshooting low yield in the synthesis of 4-carbamoylphenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to help resolve low-yield issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing 4-carbamoylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: My final peptide yield is very low after incorporating 4-carbamoylphenylalanine. What are the most common causes?

Low yield in peptides containing 4-carbamoylphenylalanine, an amino acid analogous to asparagine, typically stems from three primary issues:

  • Side-chain Dehydration: The carbamoyl group (-CONH2) is susceptible to dehydration, converting it into a nitrile (-CN). This is a common side reaction, especially when using carbodiimide-based activators like DCC or DIC.[1][2]

  • Inefficient Coupling: The coupling of Fmoc-4-carbamoylphenylalanine itself or the subsequent amino acid can be incomplete. This may be due to poor solubility of the building block, steric hindrance, or on-resin aggregation of the growing peptide chain.[3][4]

  • Peptide Aggregation: Sequences containing 4-carbamoylphenylalanine may be prone to forming secondary structures and aggregating on the solid support, which physically blocks reactive sites and prevents complete reactions.[3]

A systematic approach is needed to diagnose whether the issue lies with the coupling chemistry, physical accessibility of the peptide chain, or side reactions during synthesis and cleavage.[3]

Q2: I detected a major impurity with a mass of -18 Da from my target peptide. What is this and how can I prevent it?

A mass loss of 18 Da is the characteristic signature of water loss from the 4-carbamoylphenylalanine side chain, resulting in the formation of a 4-cyanophenylalanine residue.[1] This side reaction is most frequently promoted by the activation method used during the coupling step.

Primary Cause: Activation of the amino acid's carboxyl group with carbodiimides (e.g., DCC, DIC) is a known promoter of this dehydration.[1][2]

Recommended Solutions:

  • Use a Protected Amino Acid: The most effective prevention is to use a side-chain protected derivative, such as Fmoc-L-4-carbamoylphenylalanine(Trt)-OH . The bulky trityl (Trt) group sterically shields the amide from the activating agent, preventing dehydration.[1]

  • Select an Alternative Coupling Reagent: If using an unprotected derivative is necessary, switch to uronium/aminium-based reagents like HATU, HBTU, or HCTU . These reagents are highly efficient and less likely to cause dehydration compared to carbodiimides.[1][5][6] Pre-formed active esters, like pentafluorophenyl (OPfp) esters, are also an excellent option.[2]

Q3: How can I confirm that the coupling of Fmoc-4-carbamoylphenylalanine is complete?

Incomplete coupling leads to deletion sequences, which are often difficult to separate and significantly lower the yield of the target peptide.[7] It is crucial to monitor reaction completion.

Recommended Method: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test , after the coupling step to check for the presence of unreacted primary amines on the resin.[3]

  • Positive Result (Blue Beads): Indicates incomplete coupling. The coupling step should be repeated ("double coupling").

  • Negative Result (Colorless/Yellow Beads): Indicates that the coupling is complete or near-complete.

Troubleshooting Guide for Low Yield

This guide provides a systematic workflow to diagnose and resolve common problems.

Problem 1: Incomplete Coupling or Coupling Failure
  • Symptom: Positive Kaiser test after coupling, presence of deletion sequences (-[mass of one amino acid]) in final MS analysis.

  • Diagnostic Workflow:

G start->kaiser kaiser->kaiser_res kaiser_res->positive Incomplete kaiser_res->negative Complete positive->recouple negative->extend_time If yield is still low negative->proceed recouple->recheck recheck->kaiser_res start Low Yield Observed: Deletion Sequences Present kaiser Perform Kaiser Test After Coupling Step kaiser_res Kaiser Test Result? positive Positive (Blue) negative Negative (Yellow) recouple Recouple with Fresh Reagents ('Double Coupling') recheck Re-run Kaiser Test extend_time Investigate Other Causes: - Extend coupling time (2-4 hours) - Increase reagent concentration (5 eq.) - Check for aggregation proceed Proceed to Deprotection

Caption: Troubleshooting workflow for incomplete coupling.
Problem 2: Side-Chain Dehydration to Nitrile

  • Symptom: Significant impurity peak at M-18 Da in the final LC-MS analysis.

  • Solution Pathway: The primary solution is to change the coupling chemistry to one that does not favor this side reaction.

StrategyRecommendationRationale
Protecting Group Use Fmoc-L-4-carbamoylphenylalanine(Trt)-OH The trityl (Trt) group provides steric protection to the side-chain amide, effectively preventing dehydration during activation. This is the most robust solution.[1]
Coupling Reagent Replace DIC/DCC with HATU , HBTU , or PyBOP These aminium/uronium and phosphonium reagents activate the carboxyl group via a mechanism that is less prone to causing amide dehydration.[1][5]
Base Selection Use a non-nucleophilic base like DIPEA or 2,4,6-Collidine The choice of base is critical. DIPEA is standard, but for sensitive couplings, the weaker base collidine can sometimes reduce side reactions.[8]
Problem 3: On-Resin Aggregation
  • Symptom: Resin beads clump together, poor swelling is observed, and both coupling and Fmoc-deprotection steps are sluggish, leading to a poor-quality crude product.

  • Mitigation Strategies:

G Strategies to Overcome Peptide Aggregation agg Aggregation Suspected solv Change Solvent System (e.g., use NMP instead of DMF) agg->solv chaotrope Add Chaotropic Salts (e.g., LiCl to coupling mixture) agg->chaotrope disrupt Incorporate Structure-Disrupting Elements agg->disrupt temp Increase Synthesis Temperature (e.g., 50-60°C) agg->temp

Caption: Methods to mitigate on-resin peptide aggregation.

Experimental Protocols

Protocol 1: Optimized Coupling for Fmoc-L-4-carbamoylphenylalanine

This protocol is designed to maximize coupling efficiency while minimizing the risk of side-chain dehydration.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-L-4-carbamoylphenylalanine (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to confirm reaction completion.[3]

    • If the test is positive, drain the vessel and repeat steps 2 and 3 (double coupling).

    • If the test is negative, wash the resin with DMF (5 times) to prepare for the next deprotection step.

Protocol 2: Test Cleavage and Analysis

A small-scale test cleavage is essential for diagnosing issues before committing the entire batch of resin.[3]

  • Sample Preparation:

    • Take approximately 10-20 mg of dried peptide-resin and place it in a microcentrifuge tube.

  • Cleavage:

    • Prepare a cleavage cocktail. For a standard peptide, a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water is common.

    • Add 200 µL of the cleavage cocktail to the resin.

    • Allow the reaction to proceed for 2 hours at room temperature with occasional vortexing.

  • Peptide Precipitation and Analysis:

    • Filter the cleavage mixture away from the resin beads into a new tube.

    • Precipitate the peptide by adding 1.5 mL of cold diethyl ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and allow the pellet to air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check for the target mass and identify any major impurities like deletions or dehydration products.[3]

References

Technical Support Center: Enhancing the Solubility of Crude Peptides Containing 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal solubility of synthetic peptides is a critical step for the success of any experiment. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges, with a special focus on crude peptides incorporating the unnatural amino acid 4-carbamoylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my crude peptide containing 4-carbamoylphenylalanine poorly soluble?

A1: Peptide solubility is influenced by several factors including its amino acid composition, length, secondary structure, and the pH of the solvent.[1][2] Peptides with a high proportion of hydrophobic amino acids tend to be less soluble in aqueous solutions.[1][2] The presence of 4-carbamoylphenylalanine, while containing a polar carbamoyl group, also has a significant hydrophobic aromatic ring, which can contribute to poor solubility. Furthermore, the carbamoyl group can participate in intermolecular hydrogen bonding, potentially leading to aggregation and reduced solubility.

Q2: What is the first step I should take to dissolve my peptide?

A2: Always start with a small test amount of your peptide before attempting to dissolve the entire batch.[3][4][5] The initial solvent of choice should be sterile, deionized water.[4][6] If the peptide does not dissolve in water, the next steps will depend on the overall charge of your peptide.[1]

Q3: How do I determine the overall charge of my peptide?

A3: To estimate the net charge of your peptide at a neutral pH (around 7), follow these steps:

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.[3]

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.[3]

  • Sum these values to get the overall charge.[3]

Q4: What should I do if my peptide is predicted to be basic (net positive charge)?

A4: If the peptide is basic and insoluble in water, try dissolving it in a dilute acidic solution.[4][7][8] A common starting point is 10% acetic acid.[1][6] If solubility is still an issue, a small amount of trifluoroacetic acid (TFA) can be used, but be mindful that TFA can be harsh on cells in biological assays.[6][9]

Q5: What is the recommended approach for acidic peptides (net negative charge)?

A5: For acidic peptides that do not dissolve in water, a dilute basic solution is recommended.[7][8] You can try a 1% ammonium hydroxide solution or 10% ammonium bicarbonate.[1][3] Note that basic solutions should be avoided for peptides containing cysteine, as it can promote disulfide bond formation.[9][10]

Q6: My peptide is neutral or very hydrophobic. How should I proceed?

A6: Neutral and hydrophobic peptides often require organic solvents for initial dissolution.[1][7] Start with a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][3][7] Once the peptide is dissolved, you can slowly add your aqueous buffer to the desired concentration.[3] Be aware that DMSO can oxidize methionine and cysteine residues.[5][11]

Q7: Can I use sonication or heating to help dissolve my peptide?

A7: Yes, both sonication and gentle warming can aid in dissolving peptides.[1][3][8] Use a water bath sonicator for short intervals, keeping the sample cool to prevent degradation.[3] Gentle warming (e.g., up to 40°C) can also be effective but should be done cautiously to avoid peptide degradation.[8][12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with crude peptides containing 4-carbamoylphenylalanine.

Problem Potential Cause Troubleshooting Steps
Peptide will not dissolve in water. The peptide is hydrophobic or has a net charge at neutral pH.1. Estimate the peptide's net charge. 2. For basic peptides, add a few drops of 10% acetic acid.[1] 3. For acidic peptides, add a few drops of 1% ammonium hydroxide.[9] 4. For neutral or hydrophobic peptides, proceed to the organic solvent protocol.
Peptide precipitates when adding aqueous buffer to an organic solvent stock. The peptide has reached its solubility limit in the final solvent mixture.1. Try a different organic solvent for the initial stock (e.g., DMF instead of DMSO). 2. Increase the proportion of the organic solvent in the final solution, if compatible with your experiment. 3. Add the peptide-organic solution dropwise into the vortexing aqueous buffer to avoid localized high concentrations. 4. Consider using a denaturing agent if aggregation is suspected.
The solution is cloudy or contains visible particles after dissolution attempts. Incomplete dissolution or aggregation.1. Sonicate the solution in a water bath for 5-10 minutes.[1][3] 2. Gently warm the solution up to 40°C.[8][12] 3. Centrifuge the solution to pellet any undissolved material before use.[1][5] The supernatant will contain the soluble peptide.
Peptide forms a gel-like substance. The peptide is prone to forming intermolecular hydrogen bonds and aggregating at high concentrations.1. Try to dissolve the peptide at a lower concentration. 2. Use a denaturing agent such as 6M Guanidinium-HCl or 8M Urea to disrupt hydrogen bonding.[3][4][10] Note that these agents are often incompatible with biological assays and may need to be removed.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a systematic approach to finding a suitable solvent for your peptide.

  • Preparation : Aliquot a small, known amount of your lyophilized crude peptide into several microcentrifuge tubes.

  • Initial Solvent : To the first tube, add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly.

  • pH Modification (if necessary) :

    • If the peptide is insoluble in water, determine its net charge.

    • For a basic peptide, add 10% acetic acid dropwise to a fresh tube of peptide until it dissolves.

    • For an acidic peptide, add 1% ammonium hydroxide dropwise to a fresh tube of peptide until it dissolves.

  • Organic Solvents (if necessary) :

    • For neutral or hydrophobic peptides, add a minimal amount of DMSO (or DMF if the peptide contains Met or Cys) to a fresh tube to dissolve the peptide.[1][3]

    • Once dissolved, slowly add your desired aqueous buffer to the peptide-organic mixture to reach the final concentration.

  • Physical Assistance : If solubility is still a challenge, try brief sonication or gentle warming of the sample.[1][3]

  • Observation : After each step, visually inspect the solution for clarity. Centrifuge the solution to ensure no solid particles remain.

Protocol 2: Solubilization Using Denaturing Agents

This protocol is for highly aggregated or gel-forming peptides and should be used when other methods fail, and the experimental downstream application can tolerate the denaturing agent.

  • Weigh out a small amount of the crude peptide.

  • Prepare a stock solution of 6M Guanidinium-HCl or 8M Urea in your desired buffer.

  • Add a small volume of the denaturing agent solution to the peptide and vortex until it dissolves.[3][4]

  • This solution can then be diluted for further analysis, but be aware of the potential for the peptide to precipitate upon dilution of the denaturant.

Data Presentation

Table 1: Recommended Solvents Based on Peptide Properties
Peptide Property Primary Solvent Secondary Solvent/Additive Notes
Basic (Net Charge > 0) Deionized Water10% Acetic Acid[1]If water fails, the acidic solution should be tried.
Acidic (Net Charge < 0) Deionized Water1% Ammonium Hydroxide[9]Avoid with Cys-containing peptides.[9]
Neutral/Hydrophobic DMSO or DMFDeionized Water or Aqueous BufferDissolve in organic solvent first, then dilute.[3]
Aggregating/Gel-forming 6M Guanidinium-HCl or 8M UreaAqueous BufferUse with caution as it may interfere with biological assays.[3]

Visualizations

Diagram 1: Peptide Solubility Troubleshooting Workflow

G start Start: Crude Peptide Powder test_water Dissolve small amount in Water start->test_water is_soluble Is it soluble? test_water->is_soluble soluble Soluble: Proceed with experiment is_soluble->soluble Yes charge Determine Net Charge is_soluble->charge No basic Basic (+) charge->basic acidic Acidic (-) charge->acidic neutral Neutral/Hydrophobic (0) charge->neutral add_acid Add 10% Acetic Acid basic->add_acid add_base Add 1% NH4OH acidic->add_base organic Use Organic Solvent (DMSO/DMF) neutral->organic is_soluble2 Is it soluble? add_acid->is_soluble2 is_soluble3 Is it soluble? add_base->is_soluble3 is_soluble4 Is it soluble? organic->is_soluble4 is_soluble2->soluble Yes denature Consider Denaturing Agents (Urea/GuHCl) is_soluble2->denature No is_soluble3->soluble Yes is_soluble3->denature No is_soluble4->soluble Yes is_soluble4->denature No G cluster_0 Peptide Characteristics cluster_1 Solvent Properties cluster_2 Physical Methods p_charge Net Charge s_ph pH p_charge->s_ph influences choice of p_hydro Hydrophobicity s_org Organic Co-solvent p_hydro->s_org influences need for p_len Length p_len->p_hydro p_seq Amino Acid Sequence (incl. 4-carbamoylphenylalanine) p_seq->p_charge p_seq->p_hydro solubility Peptide Solubility s_ph->solubility s_org->solubility s_den Denaturant s_den->solubility m_sonic Sonication m_sonic->solubility m_heat Gentle Heating m_heat->solubility

References

Technical Support Center: Incomplete Boc Deprotection in Peptides Containing 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection in peptide sequences containing 4-carbamoylphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of incomplete Boc deprotection when synthesizing peptides with 4-carbamoylphenylalanine?

Incomplete Boc deprotection in sequences containing 4-carbamoylphenylalanine can arise from several factors, similar to those encountered with other bulky amino acids or during the synthesis of challenging peptide sequences. While the carbamoyl group itself is generally stable to standard trifluoroacetic acid (TFA) deprotection conditions, its presence on the phenyl ring can contribute to issues such as:

  • Steric Hindrance: The bulky nature of the 4-carbamoylphenylalanine side chain, especially when incorporated into a growing peptide chain, can sterically hinder the access of the deprotecting acid (e.g., TFA) to the N-terminal Boc group.

  • Peptide Aggregation: Sequences rich in hydrophobic or aromatic residues, including 4-carbamoylphenylalanine, can be prone to aggregation on the solid support. This aggregation can prevent efficient penetration of the deprotection reagents, leading to incomplete removal of the Boc group.

  • Insufficient Acid Strength or Reaction Time: Standard deprotection protocols may not be sufficient for sterically hindered or aggregated sequences. The acid concentration or the duration of the deprotection step may need to be increased.[1]

  • Poor Resin Swelling: Inadequate swelling of the resin in the deprotection solvent can limit the accessibility of the peptide chains to the reagents.

Q2: Is the carbamoyl side chain of 4-carbamoylphenylalanine susceptible to side reactions during Boc deprotection?

The amide bond of the carbamoyl group is generally stable to the acidic conditions used for Boc deprotection (e.g., TFA in dichloromethane). Unlike the side chains of asparagine and glutamine, which can sometimes undergo dehydration to form nitriles during activation, the primary amide of 4-carbamoylphenylalanine is not typically considered labile under standard Boc deprotection protocols. However, prolonged exposure to very strong acids and high temperatures, which are not standard for Boc deprotection, could potentially lead to hydrolysis.

Q3: How can I detect incomplete Boc deprotection?

Several analytical methods can be used to identify incomplete Boc deprotection:

  • Kaiser Test (Ninhydrin Test): A negative Kaiser test (beads remain yellow) after the deprotection step indicates the absence of a primary amine, suggesting that the Boc group is still present.

  • Mass Spectrometry (MS): Analysis of the crude peptide by MS will show the presence of the desired peptide along with a +100 Da peak corresponding to the mass of the Boc group on deletion sequences.

  • High-Performance Liquid Chromatography (HPLC): The crude peptide chromatogram may show multiple peaks, including peaks corresponding to deletion sequences that retain the Boc group.

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection in a peptide sequence containing 4-carbamoylphenylalanine, consider the following troubleshooting steps.

Quantitative Data Summary for Modified Deprotection
ParameterStandard ProtocolTroubleshooting Modification 1Troubleshooting Modification 2
Deprotection Reagent 50% TFA in DCM50% TFA in DCM4 M HCl in 1,4-dioxane
Reaction Time 20-30 minutes45-60 minutes2 x 30 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Key Indication for Use Routine deprotectionMinor to moderate incomplete deprotectionPersistent incomplete deprotection with TFA

Experimental Protocols

Protocol 1: Extended TFA Deprotection

This protocol is recommended when standard deprotection times are insufficient.

Reagents:

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture for 45-60 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralize the resin with the neutralization solution for 2 x 2 minutes.

  • Wash the resin again with DCM (5-7 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Alternative Deprotection with HCl in Dioxane

For persistent issues with TFA, 4 M HCl in 1,4-dioxane can be a more effective deprotection agent.[2]

Reagents:

  • Deprotection Solution: 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Washing Solvent: 1,4-dioxane and Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM and wash with 1,4-dioxane (2 times).

  • Add the deprotection solution (4 M HCl in 1,4-dioxane) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with 1,4-dioxane (3 times) followed by DCM (3 times).

  • Neutralize the resin with the neutralization solution for 2 x 2 minutes.

  • Wash the resin again with DCM (5-7 times) to remove excess base before proceeding to the next coupling step.

Visualizations

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Boc(H+)-NH-Peptide-Resin Boc_Peptide->Protonated_Boc Protonation Carbamic_Acid [HOOC-NH-Peptide-Resin] Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Peptide H3N+-Peptide-Resin Carbamic_Acid->Deprotected_Peptide Decarboxylation CO2 CO2 Carbamic_Acid->CO2 TFA TFA (H+)

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Incomplete Boc Deprotection (e.g., Positive Kaiser Test) Check_Standard Review Standard Protocol: - Reagent Quality - Reaction Time (20-30 min) - Resin Swelling Start->Check_Standard Extend_Time Extend TFA Deprotection Time (45-60 min) Check_Standard->Extend_Time Check_Completion1 Check for Completion (Kaiser Test / MS) Extend_Time->Check_Completion1 Run Protocol 1 Alternative_Reagent Use Alternative Reagent (4 M HCl in Dioxane) Check_Completion1->Alternative_Reagent Unsuccessful Success Proceed to Coupling Check_Completion1->Success Successful Check_Completion2 Check for Completion (Kaiser Test / MS) Alternative_Reagent->Check_Completion2 Run Protocol 2 Check_Completion2->Success Successful Contact_Support Contact Technical Support Check_Completion2->Contact_Support Unsuccessful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Racemization of Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the racemization of Boc-L-4-Carbamoylphenylalanine during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of a chiral amino acid is converted into a mixture of both L- and D-enantiomers.[1][2] This is a significant problem in peptide synthesis because the biological activity and structure of a peptide are strictly dependent on its precise sequence of L-amino acids. The introduction of D-amino acids can lead to peptides with drastically reduced or altered biological function, and these resulting diastereomeric impurities are often very difficult to separate during purification.[1]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids during activation?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton on the oxazolone ring is acidic and can be easily abstracted by a base in the reaction mixture. This deprotonation results in a planar, achiral intermediate. Subsequent reaction with an amine can occur from either face of this intermediate, leading to both the desired L-L peptide and the undesired D-L diastereomer.[1][2] A less common pathway is direct enolization via abstraction of the α-proton by a strong base.[2][4]

Q3: Is this compound particularly susceptible to racemization?

A3: While specific racemization data for this compound is not extensively published, principles governing other amino acids apply. Phenylalanine derivatives are known to be susceptible to racemization. The electron-withdrawing nature of the 4-carbamoylphenyl group could potentially increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization compared to unsubstituted Boc-L-phenylalanine under basic conditions. However, amino acids like Histidine (His) and Cysteine (Cys) are generally considered the most prone to racemization during peptide synthesis.[1][5]

Troubleshooting Guide: Minimizing Racemization

If you are observing significant racemization of this compound, follow this step-by-step guide to diagnose and resolve the issue.

Problem Observed Potential Cause Recommended Solution
High levels of D-isomer detected after coupling Inappropriate Coupling Reagent/Additive Carbodiimide reagents (DCC, DIC, EDC) used alone are known to cause significant racemization.[6][7] Solution: Always use carbodiimides in combination with racemization-suppressing additives. OxymaPure and HOAt are generally more effective than HOBt.[8] For critical couplings, consider switching to phosphonium (PyBOP, PyAOP) or uronium/aminium (HATU, HBTU) reagents, which often result in lower racemization levels.[8][9]
Excessive or Strong Base The presence of a strong base (e.g., DIPEA) or excess base accelerates racemization by promoting oxazolone formation and direct enolization.[3][7][10]
Elevated Reaction Temperature Higher temperatures increase the rate of both the coupling reaction and the racemization side reaction.[3]
Solvent Effects Polar aprotic solvents like DMF, while common, can facilitate racemization.
Prolonged Activation Time Allowing the activated amino acid to sit for an extended period before the amine is introduced increases the opportunity for racemization to occur.
Workflow for Troubleshooting Racemization

Below is a logical workflow to follow when troubleshooting racemization issues during the activation of this compound.

G cluster_0 Troubleshooting Workflow start Racemization Detected (>1-2% D-isomer) check_reagents Step 1: Review Coupling Reagents - Using Carbodiimide alone? - Additive used (HOBt, HOAt, Oxyma)? start->check_reagents change_reagents Switch to HATU/HOAt or DIC/OxymaPure check_reagents->change_reagents Yes check_base Step 2: Evaluate Base - Using DIPEA? - Stoichiometry? check_reagents->check_base No change_reagents->check_base change_base Switch to NMM or Collidine. Reduce to stoichiometric amount. check_base->change_base Yes check_conditions Step 3: Assess Conditions - Temperature > RT? - Long pre-activation time? check_base->check_conditions No change_base->check_conditions change_conditions Couple at 0°C. Minimize pre-activation time. check_conditions->change_conditions Yes reanalyze Re-run Coupling & Analyze for Racemization check_conditions->reanalyze No change_conditions->reanalyze reanalyze->check_reagents Still High end Racemization Minimized reanalyze->end Success

A step-by-step workflow for diagnosing and resolving racemization issues.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling

This protocol outlines a general procedure for a solid-phase peptide synthesis (SPPS) coupling cycle designed to minimize racemization of this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling Reagent: Diisopropylcarbodiimide (DIC)

  • Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • Base: N-methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. If the N-terminus is protected, perform deprotection (e.g., with TFA for Boc-SPPS) and wash thoroughly with DMF.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF.

  • Add 6 equivalents of NMM to the mixture and briefly vortex.

  • Add 3 equivalents of DIC to the mixture. The solution may turn yellow.

  • Coupling: Immediately add the activation mixture to the prepared resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For maximum racemization suppression, perform the coupling at 0°C for 4-8 hours.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol describes a method to determine the enantiomeric purity of the incorporated amino acid after cleavage and hydrolysis.

1. Peptide Cleavage and Hydrolysis:

  • Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Hydrolyze the dried peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Dry the hydrolysate completely under vacuum to remove HCl.

2. HPLC Analysis:

  • Method: Direct analysis of the underivatized amino acids using a Chiral Stationary Phase (CSP) is preferred for its simplicity.[11]

  • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP) or a similar column designed for amino acid enantiomer separation.[12]

  • Mobile Phase: A simple isocratic mobile phase, such as Water:Methanol:Formic Acid, often provides good resolution.[12] The exact ratio may need to be optimized.

  • Detection: UV detection at ~210 nm or Mass Spectrometry (MS).

  • Procedure:

    • Dissolve the hydrolyzed amino acid residue in the mobile phase.

    • Inject a known concentration onto the HPLC system.

    • Identify the peaks for the L- and D-enantiomers by comparing retention times with authentic standards of L- and D-4-Carbamoylphenylalanine.

    • Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.

Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the general effect of different activation conditions on racemization for sensitive amino acids, which serves as a guide.

Coupling Reagent Base Additive Relative Racemization Level Reference
DICDIPEANoneHigh[7]
DICNMMHOBtModerate[7]
DICNMMOxymaPure Low [10][13]
HBTUDIPEA(Internal)Moderate-Low[9]
HATU NMM / Collidine (Internal, HOAt)Very Low [8][9]

This table provides a qualitative comparison. Actual racemization levels are sequence- and condition-dependent.

Mechanism of Racemization via Oxazolone Formation

The diagram below illustrates the key chemical pathway leading to racemization during the activation of a Boc-protected amino acid.

G cluster_0 Mechanism of Racemization L_AA Boc-L-AA-OH (Chiral) Activated Activated Intermediate (e.g., O-acylisourea) L_AA->Activated +Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization L_AA_Peptide Boc-L-AA-Peptide (Desired Product) Activated->L_AA_Peptide +R'-NH2 (Direct Coupling) Enolate Oxazolone Enolate (Achiral, Planar) Oxazolone->Enolate +Base-H+ (fast) Enolate->Oxazolone +H+ D_AA_Peptide Boc-D-AA-Peptide (Racemized Product) Enolate->D_AA_Peptide +R'-NH2 Enolate->L_AA_Peptide +R'-NH2

The oxazolone pathway is the primary cause of racemization during activation.

References

Characterization of impurities in Boc-L-4-Carbamoylphenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-L-4-Carbamoylphenylalanine. Our goal is to help you identify, characterize, and troubleshoot common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: During the synthesis of this compound, you may encounter several types of impurities originating from starting materials, reagents, and side reactions. The most common impurities include:

  • Unreacted Starting Material: L-4-Carbamoylphenylalanine.

  • Reagent-Related Impurities: Residual di-tert-butyl dicarbonate (Boc anhydride) and its byproducts.

  • Process-Related Impurities:

    • Di-Boc-L-4-Carbamoylphenylalanine: Formed by the double protection of the amine group.

    • Boc-L-4-Carboxyphenylalanine: Results from the hydrolysis of the side-chain carbamoyl group.

    • tert-Butyl Ester of this compound: Formation of a tert-butyl ester at the carboxylic acid position.

    • Racemized Product (Boc-D-4-Carbamoylphenylalanine): The D-enantiomer of the desired product.

    • tert-Butylated Phenyl Ring: Alkylation of the aromatic ring by a tert-butyl group, a known side reaction with phenylalanine derivatives under certain conditions.[1]

Q2: My HPLC analysis shows an unexpected peak with a mass of +56 Da. What could this impurity be?

A2: An increase in mass by 56 Da strongly suggests the addition of a tert-butyl group.[1] This could be due to two primary reasons:

  • Formation of the tert-butyl ester of your desired product.

  • tert-Butylation of the phenyl ring , where a tert-butyl group has been added to the aromatic side chain.[1]

To distinguish between these, you can use fragmentation mass spectrometry (MS/MS) or NMR spectroscopy.

Q3: I am observing a peak with a mass difference of -1 Da and a slightly different retention time. What is this impurity?

A3: A mass difference of -1 Da (or +1 Da depending on the ionization mode and the exact masses) often indicates the hydrolysis of an amide to a carboxylic acid. In this case, it is highly likely that the carbamoyl group (-CONH2) on the phenyl ring has hydrolyzed to a carboxylic acid group (-COOH), forming Boc-L-4-Carboxyphenylalanine .

Q4: How can I minimize the formation of the di-Boc impurity?

A4: The formation of the di-Boc derivative occurs when the amino group is protected twice. To minimize this, you can:

  • Carefully control the stoichiometry of the Boc anhydride. Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid a large excess.

  • Optimize the reaction conditions, such as temperature and reaction time. Shorter reaction times at controlled temperatures can reduce the likelihood of over-reaction.

Q5: What is the best way to remove unreacted L-4-Carbamoylphenylalanine from my product?

A5: Unreacted starting material can typically be removed through purification.

  • Extraction: Perform an aqueous workup. The Boc-protected product will be more soluble in organic solvents, while the unprotected amino acid will have higher solubility in the aqueous phase, especially at a neutral or slightly acidic pH.

  • Chromatography: If extraction is insufficient, flash column chromatography on silica gel is an effective method for separation.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Multiple spots on TLC close to the product spot Presence of structurally similar impurities (e.g., di-Boc, tert-butyl ester).Optimize the mobile phase for better separation. Consider using a gradient elution in flash chromatography.
Low yield of isolated product Incomplete reaction or loss during workup and purification.Monitor the reaction progress by TLC or HPLC to ensure completion. Optimize extraction pH to minimize product loss in the aqueous phase.
Product is an oil and does not solidify Residual solvents or presence of impurities.Ensure complete removal of solvents under high vacuum. Try trituration with a non-polar solvent like hexane or crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Observed racemization in the final product Harsh reaction conditions (e.g., high temperature, strong base).Use milder reaction conditions. Maintain a low temperature during the reaction and workup. Use a weaker base if possible.
Unexpected peaks in mass spectrometry Formation of side products.Refer to the impurity profile table below and use high-resolution mass spectrometry to identify the molecular formula of the impurities.

Impurity Profile

Impurity Name Structure Molecular Weight ( g/mol ) Δ Mass from Product Typical Analytical Observation
This compound (Product) C15H20N2O5308.330Main peak in HPLC.
L-4-Carbamoylphenylalanine C10H12N2O3208.21-100.12Early eluting peak in reversed-phase HPLC.
Di-Boc-L-4-Carbamoylphenylalanine C20H28N2O7408.44+100.11Later eluting peak in reversed-phase HPLC.
Boc-L-4-Carboxyphenylalanine C15H19NO6309.31+0.98Peak with a slightly different retention time and a mass difference of +1 Da.
tert-Butyl Ester of this compound C19H28N2O5364.44+56.11Later eluting peak in reversed-phase HPLC.
Boc-D-4-Carbamoylphenylalanine C15H20N2O5308.330Co-elutes with the product in standard HPLC; requires chiral HPLC for separation.
tert-Butylated this compound C19H28N2O5364.44+56.11May appear as multiple isomers in HPLC with a mass difference of +56 Da.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This method is suitable for the quantification of this compound and the detection of most process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 1:1) to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the D-enantiomer from the desired L-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A suitable chiral stationary phase (e.g., based on derivatized cellulose or amylose).

  • Mobile Phase: Typically a mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small amount of an acidic modifier (e.g., 0.1% TFA). A common starting point is Hexane:Isopropanol (90:10).

  • Flow Rate: 0.5 - 1.0 mL/min (as per column manufacturer's recommendation).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group is expected around 1.4 ppm.[1]

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Look for the characteristic signals of the Boc group carbons (quaternary and methyl) and the carbonyl carbon.

Protocol 4: Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap), which can be coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and compare it with the theoretical mass of the product and potential impurities. High-resolution mass spectrometry will provide accurate mass data to help determine the elemental composition of observed peaks.

Diagrams

Impurity_Identification_Workflow start Crude Product hplc RP-HPLC Analysis start->hplc single_peak Single Major Peak? (>99%) hplc->single_peak pass Product Meets Purity Specs single_peak->pass Yes multiple_peaks Multiple Peaks Observed single_peak->multiple_peaks No lcms LC-MS Analysis multiple_peaks->lcms identify Identify Impurities by Mass lcms->identify purify Purification (e.g., Flash Chromatography, Crystallization) identify->purify reanalyze Re-analyze Purified Product purify->reanalyze reanalyze->hplc

Caption: Workflow for the identification and purification of impurities.

Troubleshooting_Logic start Unexpected Peak in HPLC mass_check Determine Δ Mass from Product via Mass Spectrometry start->mass_check plus_100 Δ Mass = +100 Da mass_check->plus_100 plus_56 Δ Mass = +56 Da mass_check->plus_56 plus_1 Δ Mass = +1 Da mass_check->plus_1 minus_100 Δ Mass = -100 Da mass_check->minus_100 di_boc Likely Di-Boc Impurity plus_100->di_boc Yes tert_butyl Likely t-Butyl Ester or t-Butylated Ring plus_56->tert_butyl Yes hydrolysis Likely Hydrolysis of Carbamoyl Group plus_1->hydrolysis Yes starting_material Likely Unreacted Starting Material minus_100->starting_material Yes

Caption: Troubleshooting logic for identifying impurities based on mass differences.

References

Validation & Comparative

A Comparative Guide to Boc-L-4-Carbamoylphenylalanine and Boc-L-4-Carboxyphenylalanine in Peptide Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and chemical biology, the use of non-natural amino acids is a cornerstone for modulating the affinity, selectivity, and pharmacokinetic properties of peptides. Among these, derivatives of phenylalanine with substitutions at the para position of the phenyl ring are of significant interest. This guide provides an objective comparison of two such derivatives: Boc-L-4-carbamoylphenylalanine and Boc-L-4-carboxyphenylalanine, focusing on their potential roles in peptide-protein interactions. While direct comparative experimental data is limited, this guide synthesizes available information on the functional groups to infer their binding characteristics, supported by general experimental protocols for assessing peptide binding.

Chemical Structures and Properties

This compound and Boc-L-4-carboxyphenylalanine are both derivatives of L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. The key difference lies in the functional group at the para position of the phenyl ring: a carboxamide in the former and a carboxylic acid in the latter.

CompoundMolecular FormulaMolecular WeightKey Functional Group
This compoundC15H20N2O5308.33 g/mol Carboxamide (-CONH2)
Boc-L-4-carboxyphenylalanineC15H19NO6309.31 g/mol Carboxylic Acid (-COOH)

This fundamental structural difference dictates the types of non-covalent interactions each analog can participate in within a peptide-protein binding interface.

Theoretical Comparison of Binding Interactions

The distinct chemical nature of the carboxamide and carboxylic acid groups suggests different contributions to peptide binding affinity and specificity.

  • This compound: The primary amide group is a proficient hydrogen bond donor and acceptor. This allows for the formation of specific and directional hydrogen bonds with suitable residues (e.g., serine, threonine, asparagine, glutamine, or backbone carbonyls and amides) in a receptor's binding pocket. Molecular dynamics simulations of a Leu-Enkephalin analog where tyrosine was substituted with 4-carbamoylphenylalanine (Cpa) indicated that the carboxamido group can form intramolecular hydrogen bonds, contributing to a stabilized conformation. This study also suggested that this substitution can lead to increased potency and selectivity for the delta-opioid receptor, highlighting the potential of the carbamoyl group to act as a surrogate for the phenolic hydroxyl group of tyrosine in forming crucial interactions.[1]

  • Boc-L-4-Carboxyphenylalanine: At physiological pH, the carboxylic acid group will be deprotonated to a carboxylate (-COO⁻). This negatively charged group can engage in strong electrostatic interactions, particularly salt bridges, with positively charged amino acid residues such as lysine, arginine, or histidine in the binding partner. These long-range electrostatic interactions can significantly contribute to the overall binding affinity.

The choice between these two analogs can therefore be guided by the desired interaction profile with a target protein. If a specific hydrogen bonding network is sought, this compound may be advantageous. Conversely, if strong electrostatic anchoring to a positively charged region of the receptor is desired, Boc-L-4-carboxyphenylalanine would be the more logical choice.

Experimental Protocols for Comparative Binding Analysis

To empirically determine the binding affinities of peptides incorporating these amino acids, several biophysical techniques can be employed. Below are detailed methodologies for two common assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of peptides containing either this compound or Boc-L-4-carboxyphenylalanine to a target protein.

Methodology:

  • Immobilization of the Target Protein:

    • The target protein is immobilized on a sensor chip (e.g., CM5) via amine coupling.

    • The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • The protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining activated groups are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • A series of concentrations of the peptide analogs (e.g., ranging from 0.1 nM to 1 µM) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each peptide concentration is injected over the sensor surface for a defined association time, followed by an injection of running buffer for a dissociation phase.

    • The sensor surface is regenerated between peptide injections using a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and calculate KD (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the peptide analogs and a target protein.

Methodology:

  • Sample Preparation:

    • The target protein is placed in the sample cell of the calorimeter at a known concentration (e.g., 10-50 µM).

    • The peptide analog is loaded into the injection syringe at a concentration 10-20 times higher than the protein concentration.

    • Both the protein and peptide are extensively dialyzed against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heat of dilution effects.

  • Titration:

    • The experiment is performed at a constant temperature (e.g., 25 °C).

    • A series of small injections (e.g., 2-10 µL) of the peptide solution are made into the protein solution in the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat of dilution is determined by injecting the peptide into the buffer alone and is subtracted from the experimental data.

    • The integrated heat data is plotted against the molar ratio of peptide to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • The change in entropy (ΔS) and Gibbs free energy (ΔG) are calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Visualization of Interaction Logic and Experimental Workflow

The choice between this compound and Boc-L-4-carboxyphenylalanine is dictated by the desired interaction with the target receptor. This decision-making process and the general workflow for peptide binding analysis can be visualized.

G Decision Logic for Amino Acid Selection Target_Info Target Receptor Binding Site Information Positive_Charge Positively Charged Residue(s) Present? (e.g., Lys, Arg) Target_Info->Positive_Charge H_Bond_Donor_Acceptor H-Bond Donor/Acceptor Residue(s) Present? (e.g., Asn, Gln, Ser) Target_Info->H_Bond_Donor_Acceptor Select_Carboxy Select Boc-L-4-carboxyphenylalanine (for Salt Bridge Formation) Positive_Charge->Select_Carboxy Yes Select_Carbamoyl Select this compound (for Hydrogen Bonding) H_Bond_Donor_Acceptor->Select_Carbamoyl Yes

Caption: Decision logic for selecting the appropriate phenylalanine analog.

G General Workflow for Comparative Peptide Binding Analysis cluster_synthesis Peptide Synthesis cluster_binding_assay Binding Affinity Measurement cluster_analysis Data Analysis and Comparison Peptide1 Synthesize Peptide with This compound SPR Surface Plasmon Resonance (SPR) Peptide1->SPR ITC Isothermal Titration Calorimetry (ITC) Peptide1->ITC Peptide2 Synthesize Peptide with Boc-L-4-carboxyphenylalanine Peptide2->SPR Peptide2->ITC SPR_Data Determine ka, kd, KD SPR->SPR_Data ITC_Data Determine KD, ΔH, ΔS ITC->ITC_Data Comparison Compare Binding Profiles SPR_Data->Comparison ITC_Data->Comparison

Caption: Workflow for comparing the binding of peptide analogs.

Hypothetical Signaling Pathway Involvement

To illustrate the potential impact of these amino acid substitutions on cellular signaling, consider a hypothetical G-protein coupled receptor (GPCR) pathway where a key interaction in the binding pocket determines agonist efficacy.

G Hypothetical GPCR Signaling Pathway cluster_receptor Receptor Binding Peptide_Carbamoyl Peptide with 4-Carbamoyl-Phe H_Bond_Site Hydrogen Bonding Site Peptide_Carbamoyl->H_Bond_Site Strong H-Bond Peptide_Carboxy Peptide with 4-Carboxy-Phe Ionic_Site Ionic Interaction Site Peptide_Carboxy->Ionic_Site Strong Salt Bridge GPCR GPCR G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response H_Bond_Site->GPCR Ionic_Site->GPCR

Caption: Impact of side-chain interactions on GPCR signaling.

In this hypothetical scenario, the specific interaction of the peptide's para-substituted phenylalanine with a complementary site in the GPCR's binding pocket is critical for inducing the conformational change required for G-protein activation. A peptide with 4-carbamoylphenylalanine might exhibit high affinity and efficacy if the binding pocket contains a key hydrogen bonding partner, leading to a robust cellular response. Conversely, a peptide with 4-carboxyphenylalanine would be more effective if the binding site features a positively charged residue, leading to strong electrostatic anchoring and subsequent receptor activation.

Conclusion

The choice between this compound and Boc-L-4-carboxyphenylalanine in peptide design offers a strategic tool to fine-tune peptide-protein interactions. The carbamoyl group provides a means to establish specific hydrogen bonding networks, potentially mimicking the interactions of residues like tyrosine. The carboxyl group, on the other hand, allows for the introduction of a negative charge to engage in potent electrostatic interactions. The selection should be based on a thorough understanding of the target's binding site topology and chemical environment. The experimental protocols outlined provide a framework for quantitatively assessing the impact of these substitutions on binding affinity and thermodynamics, thereby guiding the rational design of novel peptide-based therapeutics and research tools.

References

A Comparative Analysis of Peptide Stability: 4-Carbamoylphenylalanine vs. 4-Carboxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising lead compounds into viable therapeutics. The incorporation of unnatural amino acids is a powerful strategy to mitigate proteolytic degradation and improve pharmacokinetic profiles. This guide provides a detailed comparison of the stability of peptides incorporating two phenylalanine analogs: 4-carbamoylphenylalanine and 4-carboxyphenylalanine, supported by established biochemical principles and detailed experimental protocols.

The modification of a peptide's primary sequence with unnatural amino acids can profoundly influence its three-dimensional structure and susceptibility to enzymatic cleavage. The choice between 4-carbamoylphenylalanine and 4-carboxyphenylalanine introduces distinct chemical functionalities at the para-position of the phenyl ring, leading to differences in polarity, hydrogen bonding potential, and overall charge. These differences can have significant implications for a peptide's stability in biological matrices.

Executive Summary of Comparison

Feature4-Carbamoylphenylalanine4-Carboxyphenylalanine
Side Chain Structure Contains a primary amide (-CONH2)Contains a carboxylic acid (-COOH)
Charge at Physiological pH (~7.4) NeutralNegatively charged
Hydrogen Bonding Potential Both hydrogen bond donor and acceptorBoth hydrogen bond donor and acceptor
Potential for Ionic Interactions LimitedHigh potential for salt bridges with basic residues
Expected Impact on Proteolytic Stability The neutral, polar amide group may alter local conformation and solvation, potentially hindering protease recognition. It can act as a mimic for asparagine.The negative charge can repel negatively charged protease residues or form ionic interactions that may either stabilize or destabilize the peptide's conformation, thereby affecting protease accessibility. It can act as a mimic for aspartic acid or glutamic acid. Peptides with C-terminal carboxylic acids can be susceptible to carboxypeptidases.[1]

Data Presentation: Illustrative Comparison of Peptide Stability

The following table presents hypothetical, yet plausible, data for a model decapeptide to illustrate the potential differences in stability. These values are intended as a guide for expected experimental outcomes.

Stability ParameterModel Peptide (L-Phenylalanine)Model Peptide (4-Carbamoylphenylalanine)Model Peptide (4-Carboxyphenylalanine)
Half-life (t½) in Human Serum ~30 minutesExpected to be moderately increased (e.g., 1-2 hours)Expected to be variably affected; could be increased or decreased depending on the peptide sequence and protease
Proteolytic Degradation (Trypsin, 2 hours) >90% degradationExpected to show increased resistance (e.g., 60-70% degradation)Effect is context-dependent; may show altered cleavage pattern or rate
Proteolytic Degradation (Chymotrypsin, 2 hours) >95% degradationExpected to show increased resistance (e.g., 70-80% degradation)Effect is context-dependent; may show altered cleavage pattern or rate

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of peptide-based therapeutics. Below are detailed methodologies for key experiments to compare the stability of peptides containing 4-carbamoylphenylalanine and 4-carboxyphenylalanine.

In Vitro Plasma/Serum Stability Assay

This assay determines the half-life of a peptide in a biological matrix containing a complex mixture of endogenous proteases.

Materials:

  • Test peptides (with L-Phe, 4-carbamoyl-Phe, and 4-carboxy-Phe)

  • Pooled human plasma or serum (anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation agent (e.g., cold acetonitrile with 1% trifluoroacetic acid (TFA))

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (MS) for peptide identification and quantification

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS, with minimal DMSO if necessary) at a concentration of 1 mg/mL.

  • Incubation: Thaw pooled human plasma or serum at 37°C. Spike the plasma/serum with the peptide stock solution to a final concentration of 10-100 µM.

  • Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.

  • Enzyme Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a 3-fold excess of cold protein precipitation agent to stop all enzymatic activity.

  • Sample Clarification: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.

Proteolytic Degradation Assay with Specific Proteases

This assay assesses the stability of a peptide against specific proteases (e.g., trypsin, chymotrypsin) to identify cleavage sites and degradation kinetics.

Materials:

  • Test peptides

  • Lyophilized protease (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (specific to the protease, e.g., Tris-HCl or ammonium bicarbonate buffer)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass Spectrometer (MS)

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio of 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide. Use MS to identify the degradation products and determine the cleavage sites.

  • Data Analysis: Plot the percentage of remaining peptide over time to determine the degradation rate.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the theoretical basis for enhanced stability.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Stability Assays cluster_analysis Data Analysis synth_native Synthesize Native Peptide (with L-Phe) purify Purify all Peptides (via HPLC) synth_native->purify synth_carbamoyl Synthesize Modified Peptide (4-Carbamoyl-Phe) synth_carbamoyl->purify synth_carboxy Synthesize Modified Peptide (4-Carboxy-Phe) synth_carboxy->purify plasma_assay In Vitro Plasma/ Serum Stability purify->plasma_assay protease_assay Specific Protease Degradation purify->protease_assay hplc_ms RP-HPLC & MS Analysis plasma_assay->hplc_ms protease_assay->hplc_ms half_life Calculate Half-life (t½) hplc_ms->half_life cleavage Identify Cleavage Sites hplc_ms->cleavage

A generalized workflow for the comparative stability analysis of peptides.

Protease_Inhibition cluster_native Native Peptide Cleavage cluster_modified Modified Peptide Stability Protease Protease CleavedProducts Degradation Products Protease->CleavedProducts Cleavage NativePeptide Native Peptide (with L-Phe) NativePeptide->Protease Recognizable Substrate Protease2 Protease IntactPeptide Intact Peptide Protease2->IntactPeptide Reduced or No Cleavage ModifiedPeptide Modified Peptide (e.g., 4-Carbamoyl-Phe or 4-Carboxy-Phe) ModifiedPeptide->Protease2 Steric/Electronic Hindrance

Mechanism of protease resistance by unnatural amino acid incorporation.

Concluding Remarks

The strategic incorporation of 4-carbamoylphenylalanine or 4-carboxyphenylalanine represents a promising avenue for enhancing the stability of peptide therapeutics. While 4-carbamoylphenylalanine is expected to confer a moderate and consistent increase in stability due to its neutral and polar nature, the effect of 4-carboxyphenylalanine is likely to be more context-dependent, offering opportunities for fine-tuning peptide-protease interactions through electrostatic effects. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the systematic evaluation of these modifications, ultimately enabling the rational design of more stable and effective peptide-based drugs.

References

The Impact of 4-Carbamoylphenylalanine on Peptide Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a critical tool for optimizing the therapeutic properties of peptides. This guide provides a comparative overview of the biological activity of peptides containing 4-carbamoylphenylalanine and its analogs, offering insights into how subtle structural modifications can significantly influence receptor binding and functional activity. By examining quantitative data and detailed experimental methodologies, this document serves as a resource for the rational design of novel peptide-based therapeutics.

The substitution of native amino acids with synthetic analogs allows for the fine-tuning of a peptide's pharmacological profile, including its potency, selectivity, and metabolic stability. Phenylalanine, with its aromatic side chain, is a frequent target for such modifications. The introduction of a carbamoyl group at the para position of the phenyl ring, creating 4-carbamoylphenylalanine, can alter the electronic and hydrogen-bonding properties of the amino acid. This modification has been explored as a bioisostere of the phenolic hydroxyl group of tyrosine in opioid peptides, leading to the discovery of potent antagonists.

Comparative Analysis of Biological Activity

To understand the influence of 4-carbamoylphenylalanine and its derivatives on peptide activity, a comparison of receptor binding affinities is presented below. The data is focused on opioid receptor ligands, a well-studied class of peptides where these modifications have been systematically evaluated. The table includes data for peptides containing a close analog of 4-carbamoylphenylalanine, 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), and its methylated derivative, (2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp], alongside other phenylalanine analogs for a broader comparison.

Peptide/AnalogModificationReceptor TargetBinding Affinity (Ki, nM)Reference
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2Tyr1 replaced with Dcpµ-opioid receptor1.02 ± 0.15[1]
(2S)-Mdcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2Tyr1 replaced with (2S)-Mdcpµ-opioid receptorNot specified, but noted as having 2-3 fold higher µ antagonist activity than the Dcp analog[1]
[L-Dmt1]EnkephalinTyr1 replaced with 2,6-dimethyl-Tyr (Dmt)µ-opioid receptor356-fold increase compared to Enkephalin[2]
[L-Dmt1]EnkephalinTyr1 replaced with 2,6-dimethyl-Tyr (Dmt)δ-opioid receptor46-fold increase compared to Enkephalin[2]
Morphine-µ-opioid receptor1.2[3]
Naloxone-µ-opioid receptor1.52[4]

Note: Dcp and (2S)-Mdcp are N-terminally modified analogs of 4-carbamoylphenylalanine, lacking the alpha-amino group and containing additional methyl groups on the phenyl ring.

Experimental Protocols

The determination of the biological activity of these peptide analogs relies on robust and reproducible experimental methods. A standard protocol for an in vitro opioid receptor binding assay is detailed below.

Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test peptide for a specific opioid receptor subtype (e.g., µ-opioid receptor) through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) stably expressing the recombinant human opioid receptor of interest.

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).

  • Test Peptides: Synthesized and purified peptides with the desired amino acid analogs.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µ g/well ).[2]

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[2]

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[2]

    • Competitive Binding: Assay buffer, radioligand, and serial dilutions of the test peptide.[2]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.[2]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The interaction of opioid peptides with their receptors initiates a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The following diagrams illustrate the general signaling pathway of a µ-opioid receptor and a typical experimental workflow for assessing peptide-receptor binding.

G_Protein_Coupled_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Opioid Peptide Opioid Peptide MOR µ-Opioid Receptor (GPCR) Opioid Peptide->MOR Binds G_alpha Gαi MOR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

Caption: General signaling pathway of a G-protein coupled µ-opioid receptor.

Experimental_Workflow Start Start Peptide_Synthesis Peptide Synthesis (Solid-Phase) Start->Peptide_Synthesis Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Binding_Assay Competitive Radioligand Binding Assay Characterization->Binding_Assay Data_Analysis Data Analysis (IC50 and Ki determination) Binding_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for peptide synthesis and biological evaluation.

References

Spectroscopic comparison of peptides containing different phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of peptides incorporating various phenylalanine derivatives. Understanding how modifications to the phenylalanine side chain impact its spectral characteristics is crucial for the development of novel peptide-based therapeutics, probes, and research tools. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of these valuable molecular building blocks.

Introduction

The aromatic side chain of phenylalanine (Phe) provides a versatile scaffold for chemical modification. Altering its electronic and steric properties can significantly influence the conformation, stability, and intermolecular interactions of peptides. Spectroscopic techniques such as fluorescence, circular dichroism (CD), and nuclear magnetic resonance (NMR) are indispensable for characterizing these changes. This guide focuses on a comparative analysis of commonly used phenylalanine derivatives and their impact on these spectroscopic readouts.

Data Presentation: Spectroscopic Properties of Phenylalanine Derivatives

The intrinsic fluorescence of natural phenylalanine is often too weak for many applications, exhibiting a low quantum yield.[1][2] However, the introduction of extended aromatic systems or electron-withdrawing/donating groups can dramatically enhance its photophysical properties.[3][4][5]

Fluorescence Spectroscopy

The following table summarizes the key photophysical properties of selected phenylalanine derivatives incorporated into peptides. These modifications can lead to red-shifted absorption and emission spectra, as well as significantly higher quantum yields compared to native phenylalanine.[3][5]

DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
L-Phenylalanine~258~282~0.02[2][6]
4-Cyanophenylalanine~242~295~0.11
2-Cyanophenylalanine~285~310>0.1[7]
3-Cyanophenylalanine~240~295>0.1[4]
4-Phenanthracen-9-yl-L-phenylalanine~255, ~350~365, ~385~0.60[5]
Terphenyl-L-phenylalanine (linear)Not specified~3500.73[5]
1-Naphthylalkynyl-phenylalanineNot specified~3500.65[3]
2-Naphthylalkynyl-phenylalanineNot specified~3500.49[3]
4-Cyanophenylalkynyl-phenylalanineNot specified~3500.51[3]
Circular Dichroism (CD) Spectroscopy

Circular dichroism is highly sensitive to the secondary structure of peptides. The incorporation of phenylalanine derivatives can influence the peptide's conformational preferences. For example, substituting a D-amino acid for an L-amino acid can disrupt secondary structures like α-helices and β-sheets.[8] Aromatic and sulfur-containing side chains, including phenylalanine, contribute to the CD spectrum in the amide region, which can complicate secondary structure analysis.[9]

Secondary StructurePositive Band(s) (nm)Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil-~200

Note: The values presented are characteristic for peptide backbones. The incorporation of different phenylalanine derivatives can cause shifts in these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information. The chemical shifts of protons and carbons in the phenylalanine side chain are sensitive to the local electronic environment and peptide conformation. An upfield shift in the aryl proton signals with increasing concentration can suggest aromatic stacking.[10] The chemical environment of the Cα and Cβ atoms is also affected by the phenyl group.[11]

AtomTypical Chemical Shift Range (ppm) in Peptides
Aromatic Protons (ortho, meta, para)7.0 - 7.5
β-Protons2.8 - 3.5
α-Proton4.0 - 5.0
Aromatic Carbons125 - 140

Note: These are general ranges for natural phenylalanine. Substituents on the phenyl ring will significantly alter these chemical shifts.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable data. The following are generalized protocols for the key spectroscopic techniques discussed.

Fluorescence Spectroscopy
  • Sample Preparation :

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should not have significant absorbance or fluorescence in the spectral region of interest.

    • Prepare a series of dilutions to determine the optimal concentration, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]

    • Prepare a buffer blank containing the same buffer used for the peptide samples.

  • Instrumentation and Data Acquisition :

    • Use a calibrated spectrofluorometer.

    • Acquire an excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected maximum.

    • Acquire an emission spectrum by exciting the sample at its determined excitation maximum and scanning the emission wavelengths.[12]

    • Set appropriate excitation and emission slit widths (e.g., 1-5 nm) to balance signal intensity and spectral resolution.[2]

    • Record the fluorescence spectrum of the buffer blank using the same settings.

  • Data Analysis :

    • Subtract the buffer blank spectrum from the peptide's emission spectrum.

    • Determine the excitation and emission maxima.

    • Calculate the fluorescence quantum yield using a standard reference with a known quantum yield (e.g., quinine sulfate or tryptophan) via the comparative method.[6]

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation :

    • Ensure the peptide is of high purity (>95%).[13]

    • Dissolve the peptide in a CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 250 nm.[8]

    • Prepare a peptide solution with a concentration of approximately 0.1-0.2 mg/mL.[8]

    • Prepare a matched buffer blank.

  • Instrumentation and Data Acquisition :

    • Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas.[14]

    • Use a quartz cuvette with a path length of 1 mm for far-UV CD (190-260 nm).[15]

    • Record a baseline spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample using the same instrument settings.[15]

  • Data Analysis :

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, number of residues, and cuvette path length.[14]

    • Analyze the resulting spectrum for characteristic bands indicative of α-helical, β-sheet, or random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or a buffered solution in H₂O/D₂O 90%/10%). The buffer system should maintain the desired pH.[16]

    • The peptide concentration should typically be in the range of 0.5-5 mM.[17]

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Instrumentation and Data Acquisition :

    • Acquire spectra on a high-field NMR spectrometer.

    • For structural analysis, a suite of 2D NMR experiments is typically required, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.[18]

    • Acquire 1D proton and 13C spectra for initial characterization.

  • Data Analysis :

    • Process the NMR data using appropriate software (e.g., NMRPipe).

    • Assign the resonances to specific protons and carbons in the peptide sequence using the 2D spectra.

    • Analyze the chemical shifts for deviations from random coil values, which can indicate the presence of secondary structure.

    • Use NOE-derived distance restraints to calculate a 3D structure of the peptide.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship between phenylalanine modification and its spectroscopic output.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Peptide_Synthesis Peptide Synthesis & Purification Buffer_Prep Buffer Preparation Concentration Concentration Determination Fluorescence Fluorescence Spectroscopy Concentration->Fluorescence CD Circular Dichroism Concentration->CD NMR NMR Spectroscopy Concentration->NMR Fluorescence_Data Photophysical Properties Fluorescence->Fluorescence_Data CD_Data Secondary Structure CD->CD_Data NMR_Data 3D Structure & Dynamics NMR->NMR_Data

Caption: A generalized workflow for the spectroscopic analysis of peptides.

logical_relationship cluster_input Input cluster_peptide System cluster_output Spectroscopic Output Phe_Derivative Phenylalanine Derivative (e.g., -CN, -alkyne, D-isomer) Peptide Peptide Context Phe_Derivative->Peptide Fluorescence Fluorescence (λ_em, Φ_F) Peptide->Fluorescence CD Circular Dichroism (Secondary Structure) Peptide->CD NMR NMR (Chemical Shifts, 3D Structure) Peptide->NMR

Caption: Relationship between phenylalanine modification and spectroscopic properties.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of stable and effective peptide-based therapeutics is a paramount challenge. Native peptides often suffer from rapid enzymatic degradation in vivo, limiting their therapeutic potential. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing 4-carbamoylphenylalanine, contrasting its performance with unmodified peptides and other common modifications.

The introduction of a carbamoyl group at the para position of the phenylalanine side chain can significantly alter the electronic and steric properties of the amino acid. This modification is hypothesized to enhance proteolytic resistance by hindering the recognition and cleavage of adjacent peptide bonds by metabolic enzymes. This guide presents a summary of expected stability improvements, detailed experimental protocols for validation, and a visual representation of the assessment workflow.

Comparative Enzymatic Stability: A Quantitative Overview

Peptide ModificationHalf-life (t½) in Human Plasma (minutes)% Intact Peptide after 120 minutesPrimary Cleavage Site
Unmodified (L-Phe)15< 5%C-terminal to Phe
4-Carbamoyl-L-phenylalanine 120 ~60% Significantly reduced cleavage
D-Phenylalanine> 480> 90%Minimal cleavage detected

Note: This data is illustrative and serves to highlight the expected trend in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the modified amino acid, and specific assay conditions.

Experimental Workflow for Comparative Stability Analysis

The following diagram outlines the key steps in a typical in vitro workflow designed to compare the enzymatic stability of a native peptide with its modified counterparts.

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Stability Assay cluster_2 Data Analysis synth_native Synthesize Native Peptide (with L-Phe) purify Purify all Peptides (e.g., via HPLC) synth_native->purify synth_modified Synthesize Modified Peptide (with 4-Carbamoyl-Phe) synth_modified->purify incubation Incubate Peptides in Human Plasma at 37°C purify->incubation sampling Time-Course Sampling (e.g., 0, 15, 30, 60, 120, 240 min) incubation->sampling quenching Quench Enzymatic Activity & Precipitate Proteins sampling->quenching analysis Analyze Samples (LC-MS/MS) quenching->analysis quantification Quantify Intact Peptide analysis->quantification half_life Calculate Half-life (t½) quantification->half_life

Experimental workflow for comparative peptide stability analysis.

Detailed Experimental Protocols

Accurate and reproducible experimental design is critical for the assessment of peptide stability. Below are detailed protocols for an in vitro plasma stability assay and a proteolytic degradation assay.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a complex biological matrix like plasma, which contains a wide range of endogenous proteases.

Materials:

  • Test peptides (unmodified, 4-carbamoylphenylalanine-containing, and other modifications)

  • Pooled human plasma (with anticoagulant such as EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) for protein precipitation

  • Incubator or water bath set to 37°C

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of each test peptide in PBS at a concentration of 1 mg/mL.

  • Plasma Preparation: Thaw the pooled human plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Incubation: In separate microcentrifuge tubes, spike the pre-warmed plasma with each peptide stock solution to a final concentration of 10 µM.

  • Time-Course Sampling: Incubate the plasma-peptide mixtures at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) from each tube.

  • Enzyme Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a 3-fold excess of ice-cold ACN with 0.1% TFA to stop all enzymatic activity and precipitate plasma proteins.

  • Sample Preparation for Analysis: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC coupled to a mass spectrometer (LC-MS). The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Proteolytic Degradation Assay with a Specific Protease

Objective: To evaluate the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin) to identify potential cleavage sites and assess the protective effect of the modification.

Materials:

  • Test peptides

  • Protease of interest (e.g., Trypsin)

  • Assay buffer specific to the protease (e.g., 50 mM Ammonium Bicarbonate, pH 8.0 for trypsin)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio of 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to quantify the remaining intact peptide and identify any degradation products.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the rate of degradation.

Signaling Pathway Inhibition by a Stabilized Peptide

The enhanced stability of a peptide therapeutic can lead to prolonged engagement with its target receptor, resulting in a more sustained biological effect. The following diagram illustrates a generic signaling pathway that could be modulated by a stabilized peptide antagonist.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade receptor Receptor effector1 Effector 1 receptor->effector1 ligand Endogenous Ligand ligand->receptor Activates peptide Stabilized Peptide (e.g., with 4-Carbamoyl-Phe) peptide->receptor Inhibits effector2 Effector 2 effector1->effector2 response Cellular Response effector2->response

Inhibition of a signaling pathway by a stabilized peptide antagonist.

The Impact of 4-Carbamoylphenylalanine Incorporation on Drug Candidate Performance: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids into drug candidates represents a powerful tool for optimizing therapeutic properties. This guide provides a comprehensive, data-driven comparison of drug candidates with and without the synthetic amino acid 4-carbamoylphenylalanine, highlighting its influence on in vitro efficacy and in vivo pharmacokinetic and pharmacodynamic profiles.

The introduction of 4-carbamoylphenylalanine, an analog of phenylalanine, into a drug's molecular structure can significantly alter its biological activity. The carbamoyl group can introduce new hydrogen bonding capabilities, potentially enhancing interactions with target receptors or enzymes. Furthermore, this modification can impact a compound's solubility, metabolic stability, and overall pharmacokinetic behavior, offering a pathway to improved drug-like properties.

This guide will delve into a case study examining an antimicrobial peptide, exploring the quantifiable differences observed when a standard amino acid is replaced with 4-carbamoylphenylalanine. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to offer a thorough understanding of the comparative data.

In Vitro Performance: A Tale of Enhanced Stability

The in vitro evaluation of drug candidates often focuses on target engagement, potency, and stability. In the case of peptide-based therapeutics, a significant hurdle is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids like 4-carbamoylphenylalanine can mitigate this issue.

One key in vitro metric for antimicrobial peptides is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism. While in some cases the intrinsic antimicrobial activity, as measured by MIC, may not be dramatically altered by the inclusion of 4-carbamoylphenylalanine, the true advantage often lies in enhanced stability.[1]

A comparative study on an antimicrobial peptide, Polybia-CP, where L-amino acids were substituted with their D-enantiomers (a modification conceptually similar to using a synthetic amino acid like 4-carbamoylphenylalanine to enhance stability), demonstrated this principle. The D-amino acid version exhibited significantly increased resistance to degradation by common digestive enzymes such as trypsin and chymotrypsin.[1] This enhanced stability is a strong predictor of improved performance in a physiological environment.

Table 1: In Vitro Antimicrobial Activity (MIC in µM) of a Hypothetical Antimicrobial Peptide (AMP) and its 4-Carbamoylphenylalanine Analog (AMP-Cbp)

MicroorganismAMP (Parent Peptide)AMP-Cbp (Modified Peptide)
Staphylococcus aureus44
Escherichia coli88
Pseudomonas aeruginosa1616
Candida albicans88

Note: This data is illustrative, based on the principle that potency may be retained while other properties are enhanced.

In Vivo Performance: Translating Stability to Efficacy

The enhanced stability observed in vitro is often hypothesized to translate to improved pharmacokinetic and pharmacodynamic profiles in vivo. A longer half-life due to reduced proteolytic degradation can lead to sustained therapeutic concentrations of the drug at the target site, potentially resulting in enhanced efficacy.

In vivo studies typically involve animal models to assess a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic effect. For an antimicrobial peptide, this could involve challenging an animal model with a bacterial infection and then administering the parent and modified peptides to compare their ability to reduce the bacterial burden and improve survival rates.

Table 2: Comparative In Vivo Pharmacokinetic and Efficacy Data for a Hypothetical Antimicrobial Peptide (AMP) and its 4-Carbamoylphenylalanine Analog (AMP-Cbp) in a Murine Infection Model

ParameterAMP (Parent Peptide)AMP-Cbp (Modified Peptide)
Pharmacokinetics
Half-life (t½) in plasma (min)1560
Cmax (µg/mL)58
Bioavailability (Oral, %)<110
Efficacy
Reduction in Bacterial Load (CFU/g tissue)2-log reduction4-log reduction
Survival Rate (%)3070

Note: This data is illustrative and based on the expected outcomes of enhanced stability.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial.

In Vitro Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation: Standard laboratory strains of bacteria and fungi are cultured in appropriate broth media to mid-logarithmic phase.

  • Peptide Preparation: The parent and modified peptides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

In Vitro Proteolytic Stability Assay
  • Peptide Incubation: The parent and modified peptides are incubated with a solution of a specific protease (e.g., trypsin, chymotrypsin) at a defined concentration and temperature (typically 37°C).

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points.

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding an acid.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using High-Performance Liquid Chromatography (HPLC).

  • Half-life Calculation: The data is used to calculate the half-life of each peptide in the presence of the protease.

In Vivo Murine Infection Model
  • Animal Model: A suitable strain of mice (e.g., BALB/c) is used.

  • Infection: Mice are infected with a pathogenic strain of bacteria, for example, via intraperitoneal injection.

  • Drug Administration: At a specified time post-infection, the parent and modified peptides are administered to different groups of mice (e.g., via intravenous or oral routes). A control group receives a vehicle solution.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the pharmacokinetic parameters (t½, Cmax, bioavailability) using LC-MS/MS analysis.

  • Efficacy Assessment: At a predetermined endpoint, a subset of mice from each group is euthanized, and target tissues (e.g., spleen, liver) are harvested to determine the bacterial load (CFU/g of tissue).

  • Survival Monitoring: The remaining mice are monitored for a set period to determine the overall survival rate in each treatment group.

Visualizing the Concepts

To better illustrate the underlying principles and workflows, the following diagrams are provided.

G cluster_0 Drug Candidate Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Parent_Peptide Parent Peptide (e.g., containing Phenylalanine) In_Vitro_Assays Potency (MIC) Stability (Protease Assay) Parent_Peptide->In_Vitro_Assays Standard Profile Modified_Peptide Modified Peptide (with 4-Carbamoylphenylalanine) Modified_Peptide->In_Vitro_Assays Enhanced Stability In_Vivo_Studies Pharmacokinetics (PK) Efficacy (Infection Model) In_Vitro_Assays->In_Vivo_Studies Predictive Data Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Decision Point

Caption: A logical workflow for the comparative evaluation of drug candidates.

G Antimicrobial_Peptide Antimicrobial Peptide (Parent or Modified) Bacterial_Membrane Bacterial Cell Membrane Antimicrobial_Peptide->Bacterial_Membrane Binds to Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Results in

Caption: A simplified signaling pathway for antimicrobial peptide action.

Conclusion

The incorporation of 4-carbamoylphenylalanine into drug candidates, particularly peptides, presents a viable strategy for enhancing their therapeutic potential. While the direct impact on in vitro potency may be neutral, the significant improvements in proteolytic stability can lead to superior pharmacokinetic profiles and, consequently, enhanced in vivo efficacy. The case study and methodologies presented in this guide underscore the importance of a comprehensive in vitro and in vivo comparative analysis to fully elucidate the benefits of such chemical modifications in the drug discovery and development process.

References

A Head-to-Head Comparison of Coupling Reagents for Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. The choice of coupling reagent is a critical parameter that can significantly impact reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a detailed head-to-head comparison of three commonly employed coupling reagents for the incorporation of Boc-L-4-carbamoylphenylalanine into peptide chains: HATU, HBTU, and EDC in combination with HOBt.

Performance Comparison at a Glance

The selection of an optimal coupling reagent depends on a variety of factors including the scale of the synthesis, the nature of the coupling partner, and the desired balance between reaction speed, cost, and the minimization of side reactions. The following table summarizes the key performance characteristics of HATU, HBTU, and EDC/HOBt for the coupling of this compound.

FeatureHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / 1-Hydroxybenzotriazole)
Reactivity Very High.[1]High.[1]Moderate.
Typical Yield High to Excellent (>95% in many cases).High (>90% typical).[2]Good to High (80-95%, sequence dependent).
Racemization Risk Very Low.[1]Low.[1]Low to Moderate (HOBt is crucial for suppression).
Side Reactions Low risk of side-chain reactions. Guanidinylation of the N-terminus can occur with excess reagent.[1]Similar to HATU, with a slightly higher propensity for side reactions due to lower reactivity. Guanidinylation of the N-terminus can occur with excess reagent.[1]Potential for dehydration of the carbamoyl side chain to a nitrile. Formation of N-acylurea byproduct.
Reaction Time Fast (typically 15-60 minutes).Fast (typically 30-120 minutes).Slower (typically 1-24 hours).
Cost High.Moderate.Low.
Work-up Byproducts are generally water-soluble and easily removed.Byproducts are generally water-soluble and easily removed.EDC and its urea byproduct are water-soluble, facilitating removal.[3]
Best For Difficult couplings, sterically hindered amino acids, rapid synthesis, and minimizing racemization.Routine peptide synthesis, providing a good balance of performance and cost.Cost-sensitive applications, large-scale synthesis where longer reaction times are acceptable.

Experimental Workflows and Logical Relationships

The general workflow for a peptide coupling reaction is illustrated below. The key decision point lies in the selection of the coupling reagent and the appropriate base.

G cluster_start Starting Materials cluster_reagents Coupling Reagents cluster_bases Bases This compound This compound Coupling Reagent Selection Coupling Reagent Selection This compound->Coupling Reagent Selection Amine Component (e.g., Amino Acid Ester or Resin-bound Peptide) Amine Component (e.g., Amino Acid Ester or Resin-bound Peptide) Coupling Coupling Amine Component (e.g., Amino Acid Ester or Resin-bound Peptide)->Coupling HATU HATU Coupling Reagent Selection->HATU High Reactivity Low Racemization HBTU HBTU Coupling Reagent Selection->HBTU Good Performance Cost-Effective EDC/HOBt EDC/HOBt Coupling Reagent Selection->EDC/HOBt Low Cost Potential Side Reactions Base Selection Base Selection HATU->Base Selection HBTU->Base Selection Activation Activation EDC/HOBt->Activation DIPEA DIPEA Base Selection->DIPEA Common Choice NMM NMM Base Selection->NMM Alternative DIPEA->Activation NMM->Activation Activation->Coupling Work-up/Purification Work-up/Purification Coupling->Work-up/Purification Coupled Peptide Coupled Peptide Work-up/Purification->Coupled Peptide

Caption: Decision workflow for selecting a coupling reagent for this compound.

Detailed Experimental Protocols

The following are representative protocols for the solution-phase coupling of this compound with an amino acid ester. These protocols can be adapted for solid-phase peptide synthesis (SPPS) by adjusting the equivalents of reagents relative to the resin loading.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields and purity with minimal racemization, especially for challenging couplings.

  • Materials:

    • This compound (1.0 eq)

    • Amino acid ester hydrochloride (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure: a. In a clean, dry flask, dissolve this compound and HATU in anhydrous DMF. b. In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIPEA. Stir for 5-10 minutes at room temperature. c. Add the amino acid ester solution to the solution of this compound and HATU. d. Stir the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.

Protocol 2: HBTU-Mediated Coupling

A reliable and cost-effective method for routine peptide couplings.[2]

  • Materials:

    • This compound (1.0 eq)

    • Amino acid ester hydrochloride (1.1 eq)

    • HBTU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

  • Procedure: a. In a clean, dry flask, dissolve this compound and HBTU in anhydrous DMF. b. In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIPEA. Stir for 5-10 minutes at room temperature. c. Add the amino acid ester solution to the solution of this compound and HBTU. d. Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction progress by TLC or LC-MS. e. Follow the work-up and purification procedure as described in Protocol 1.

Protocol 3: EDC/HOBt-Mediated Coupling

A classic and economical choice, particularly for larger-scale syntheses.

  • Materials:

    • This compound (1.0 eq)

    • Amino acid ester hydrochloride (1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure: a. Dissolve this compound, the amino acid ester hydrochloride, and HOBt in anhydrous DCM or DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA, followed by the portion-wise addition of EDC hydrochloride. d. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-24 hours, monitoring the reaction progress by TLC or LC-MS. e. Upon completion, if using DCM, wash the organic layer with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. If using DMF, dilute with ethyl acetate and perform the same washing procedure. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.

Signaling Pathways and Mechanisms

The fundamental mechanism for all three coupling methods involves the activation of the carboxylic acid of this compound to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine component.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc-AA-COOH This compound ActivatedIntermediate Activated Intermediate (O-acylisourea or Active Ester) Boc-AA-COOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (HATU, HBTU, or EDC) CouplingReagent->ActivatedIntermediate PeptideBond Peptide Bond Formation ActivatedIntermediate->PeptideBond + Amine Amine Amine Component Amine->PeptideBond CoupledProduct Coupled Peptide PeptideBond->CoupledProduct

Caption: General mechanism of amide bond formation using coupling reagents.

Conclusion

For the coupling of this compound, HATU stands out as the premium choice, offering the highest reactivity and the lowest risk of racemization and side-chain dehydration. Its speed and efficiency make it ideal for complex syntheses and for ensuring the highest purity of the final product. HBTU presents a well-balanced alternative, providing excellent results for most applications at a more moderate cost.[1][2] EDC/HOBt remains a viable and economical option, especially for routine and large-scale couplings where longer reaction times are permissible and careful control of reaction conditions can mitigate the risk of side reactions. The ultimate choice of reagent will depend on the specific requirements of the synthesis, balancing the need for speed, purity, and cost-effectiveness.

References

A Comparative Guide to Validating Peptide-Protein Interactions with 4-Carbamoylphenylalanine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of peptide-protein interactions is fundamental to understanding cellular signaling, enzyme regulation, and the mechanisms of disease. Validating these interactions is a critical step in drug discovery and development. This guide provides an objective comparison of photo-activatable 4-carbamoylphenylalanine probes with other methods for validating peptide-protein interactions, supported by experimental data and detailed protocols.

Introduction to Photo-Crosslinking Probes

Photo-crosslinking is a powerful technique for identifying and mapping protein-protein interactions. This method utilizes photo-activatable probes that, upon exposure to UV light, form highly reactive intermediates capable of creating covalent bonds with nearby molecules. This allows for the "trapping" of transient or weak interactions that might not be detectable by other methods. The resulting covalently linked complexes can then be analyzed, often by mass spectrometry, to identify the interacting partners and the specific sites of interaction.

The 4-Carbamoylphenylalanine Probe

4-Carbamoylphenylalanine is a non-natural amino acid that can be incorporated into synthetic peptides. It contains a diazirine moiety, which upon UV irradiation, generates a highly reactive carbene intermediate. This carbene can insert into C-H and heteroatom-H bonds of a nearby protein, forming a stable covalent crosslink. This makes it an effective tool for mapping the binding interface of a peptide-protein complex.

Comparison of Interaction Validation Methods

The choice of method for validating peptide-protein interactions depends on the nature of the interaction, the experimental system, and the specific questions being asked. Here, we compare 4-carbamoylphenylalanine probes with other common photo-crosslinkers and alternative validation techniques.

MethodProbe/ReagentMechanism of ActionAdvantagesDisadvantages
4-Carbamoylphenylalanine Diazirine-containing amino acidUV activation generates a reactive carbene that forms covalent bonds with any nearby amino acid side chain.Temporal control of crosslinking; captures transient and weak interactions; short spacer arm provides high-resolution mapping.Requires synthesis of peptides with non-natural amino acids; carbene can react with water, potentially lowering efficiency.
p-Benzoyl-L-phenylalanine (Bpa) Benzophenone-containing amino acidUV activation creates a diradical that primarily reacts with C-H bonds.More stable than diazirines and less likely to be quenched by water; can be repeatedly activated until a binding partner is engaged.Bulkier than diazirines, which may perturb the interaction; lower crosslinking efficiency compared to carbenes.
p-Azido-L-phenylalanine (AzF) Aryl azide-containing amino acidUV activation forms a reactive nitrene that can insert into various bonds.Smaller than Bpa, causing less steric hindrance.Nitrene can undergo intramolecular rearrangement, reducing crosslinking efficiency; can be quenched by water.
NHS-Ester Crosslinkers (e.g., DSS, BS3) Homobifunctional chemical crosslinkersN-hydroxysuccinimide (NHS) esters react with primary amines (e.g., lysine side chains, N-terminus).Commercially available and easy to use; does not require UV activation.Lacks temporal control; limited to specific reactive residues (lysines), which may not be present at the interaction interface; can crosslink non-interacting proteins that are in close proximity.
Pull-Down Assay with Mass Spectrometry Immobilized peptide "bait"The peptide is immobilized on beads to "pull down" interacting proteins from a cell lysate or protein mixture for identification by mass spectrometry.Does not require chemical modification of the interacting proteins; can identify a wide range of potential binding partners.Prone to identifying non-specific binders, requiring stringent wash conditions and quantitative analysis to distinguish true interactors; may miss weak or transient interactions.
Surface Plasmon Resonance (SPR) Sensor chip with immobilized ligandMeasures changes in the refractive index at the surface of a sensor chip as an analyte flows over it, allowing for real-time monitoring of binding kinetics.Provides quantitative data on binding affinity (Kd), and association/dissociation rates; label-free.Requires specialized equipment; one of the binding partners must be purified and immobilized; may not be suitable for complex mixtures.
Isothermal Titration Calorimetry (ITC) CalorimeterMeasures the heat change that occurs upon binding of two molecules to determine binding affinity, stoichiometry, and thermodynamic parameters.Provides a complete thermodynamic profile of the interaction; solution-based, no immobilization required.Requires large amounts of purified protein and peptide; sensitive to buffer composition.

Experimental Protocols

Protocol 1: Photo-Crosslinking with a 4-Carbamoylphenylalanine-Containing Peptide

This protocol outlines the general steps for validating a peptide-protein interaction using a peptide probe with an incorporated 4-carbamoylphenylalanine.

1. Synthesis of the 4-Carbamoylphenylalanine-Containing Peptide:

  • The peptide of interest is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • The 4-carbamoylphenylalanine amino acid, protected with appropriate groups (e.g., Fmoc for the amine), is incorporated at the desired position in the peptide sequence.

  • The final peptide is cleaved from the resin, deprotected, and purified by high-performance liquid chromatography (HPLC).

2. Photo-Crosslinking Reaction:

  • The purified peptide probe is incubated with the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration determined by the binding affinity.

  • The mixture is incubated at room temperature or 4°C to allow the peptide and protein to form a complex.

  • The sample is then exposed to UV light (typically 350-365 nm) for a predetermined amount of time (e.g., 5-30

Comparative Analysis of Antibodies Raised Against Peptides Containing 4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of antibodies raised against peptides incorporating the non-natural amino acid, 4-carbamoylphenylalanine. The focus is on the specificity and cross-reactivity of these antibodies, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Antibodies Against Modified Peptides

The generation of antibodies against specific post-translationally modified (PTM) amino acids or non-natural amino acids is crucial for the development of targeted therapeutics and diagnostic tools.[1][2][3] Peptides containing the amino acid of interest, in this case, 4-carbamoylphenylalanine, are synthesized and used as immunogens to elicit a specific antibody response. A key challenge in the development of these antibodies is ensuring their high specificity for the target modification and minimal cross-reactivity with structurally similar native amino acids or other modifications.[4] This guide outlines the methodologies to assess this specificity and presents a comparative framework for analysis.

Data Presentation: Comparative Cross-Reactivity Analysis

The cross-reactivity of an antibody raised against a peptide containing 4-carbamoylphenylalanine (pAb-CbmF) can be quantitatively assessed using enzyme-linked immunosorbent assay (ELISA). The following table summarizes hypothetical data from a competitive ELISA, illustrating the antibody's specificity. In this assay, the binding of pAb-CbmF to a coated peptide containing 4-carbamoylphenylalanine is measured in the presence of increasing concentrations of competitor peptides.

Table 1: Competitive ELISA Data for pAb-CbmF Cross-Reactivity

Competitor Peptide Amino AcidIC50 (µM)% Cross-Reactivity
4-Carbamoylphenylalanine0.1100%
Phenylalanine> 1000< 0.01%
Citrulline5000.02%
Homocitrulline8000.0125%
4-Nitrophenylalanine500.2%

IC50 values represent the concentration of competitor peptide required to inhibit 50% of the antibody binding. % Cross-Reactivity is calculated as (IC50 of 4-Carbamoylphenylalanine / IC50 of Competitor) x 100.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antibody cross-reactivity.

Protocol 1: Antibody Generation Against 4-Carbamoylphenylalanine Peptide
  • Peptide Synthesis and Carrier Conjugation:

    • Synthesize a peptide of 10-15 amino acids containing a central 4-carbamoylphenylalanine residue.

    • To enhance immunogenicity, conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3]

  • Immunization:

    • Immunize host animals (e.g., rabbits or mice) with the peptide-carrier conjugate mixed with an appropriate adjuvant.

    • Follow a standard immunization schedule with booster injections to elicit a high-titer antibody response.[5]

  • Antibody Purification:

    • Collect antiserum from the immunized animals.

    • Purify the antibodies using affinity chromatography with the immunizing peptide immobilized on the column to isolate monospecific polyclonal antibodies.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating:

    • Coat a 96-well microtiter plate with the 4-carbamoylphenylalanine-containing peptide (without the carrier protein) at a concentration of 1-2 µg/ml in a carbonate-bicarbonate buffer (pH 9.6).[6][7]

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for 1-2 hours at room temperature.[6]

  • Competitive Incubation:

    • Prepare serial dilutions of the competitor peptides (e.g., peptides containing phenylalanine, citrulline, etc.) in blocking buffer.

    • In a separate plate or tubes, pre-incubate a constant, predetermined concentration of the purified anti-4-carbamoylphenylalanine antibody with the various concentrations of competitor peptides for 1-2 hours.

  • Binding and Detection:

    • Transfer the antibody-competitor mixtures to the washed and blocked peptide-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.

    • Wash the plate and add the enzyme substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.[6]

  • Data Analysis:

    • Plot the absorbance against the log of the competitor peptide concentration to generate a sigmoidal curve.

    • Determine the IC50 value for each competitor peptide.

Mandatory Visualizations

Workflow for Antibody Generation and Cross-Reactivity Testing

The following diagram illustrates the overall workflow from peptide antigen design to the final cross-reactivity analysis.

G cluster_0 Antibody Generation cluster_1 Cross-Reactivity Assessment Peptide_Design Peptide Design (with 4-carbamoylphenylalanine) Peptide_Synthesis Peptide Synthesis Peptide_Design->Peptide_Synthesis Carrier_Conjugation Carrier Protein Conjugation (e.g., KLH) Peptide_Synthesis->Carrier_Conjugation Immunization Immunization of Host Animal Carrier_Conjugation->Immunization Serum_Collection Antiserum Collection Immunization->Serum_Collection Affinity_Purification Affinity Purification Serum_Collection->Affinity_Purification Competitive_Incubation Competitive Incubation (Antibody + Competitor Peptides) Affinity_Purification->Competitive_Incubation Purified Antibody ELISA_Coating ELISA Plate Coating (Target Peptide) Blocking Blocking ELISA_Coating->Blocking Blocking->Competitive_Incubation Detection Detection Competitive_Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for generating and characterizing antibodies against 4-carbamoylphenylalanine peptides.

Logical Relationship in Competitive ELISA

This diagram outlines the principle of the competitive ELISA used to determine antibody specificity.

G cluster_0 High Specificity cluster_1 Low Specificity (Cross-Reactivity) Antibody_S Antibody Target_Peptide_S Target Peptide (4-Carbamoyl-Phe) Antibody_S->Target_Peptide_S Binds Strongly Competitor_Peptide_S Competitor Peptide (e.g., Phenylalanine) Antibody_S->Competitor_Peptide_S Binds Weakly/ Does Not Bind Binding_S Binding Target_Peptide_S->Binding_S No_Binding_S No Binding Competitor_Peptide_S->No_Binding_S Antibody_C Antibody Target_Peptide_C Target Peptide (4-Carbamoyl-Phe) Antibody_C->Target_Peptide_C Binds Competitor_Peptide_C Competitor Peptide (e.g., Phenylalanine) Antibody_C->Competitor_Peptide_C Binds Binding_C1 Binding Target_Peptide_C->Binding_C1 Binding_C2 Binding Competitor_Peptide_C->Binding_C2

Caption: Principle of antibody specificity and cross-reactivity in a competitive binding assay.

Conclusion

The generation of highly specific antibodies against peptides containing 4-carbamoylphenylalanine is achievable through a systematic process of peptide design, immunization, and rigorous characterization. The experimental protocols provided in this guide, particularly the competitive ELISA, offer a robust framework for assessing the cross-reactivity profile of these antibodies. The presented data, although hypothetical, serves as a benchmark for the expected performance of a highly specific antibody. By following these guidelines, researchers can confidently develop and validate antibody reagents critical for advancing research and development in their respective fields.

References

Comparative analysis of purification methods for peptides with modified phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthetic peptides, particularly those containing modified amino acids like phenylalanine derivatives, is a critical step that significantly impacts experimental outcomes and therapeutic potential. The introduction of modifications such as phosphorylation, nitration, or halogenation to the phenylalanine residue can dramatically alter a peptide's physicochemical properties, necessitating carefully optimized purification strategies. This guide provides a comparative analysis of common purification methods, supported by experimental data, to aid in the selection of the most effective technique for these unique molecules.

The primary methods for peptide purification include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and Affinity Chromatography. While RP-HPLC is the most dominant technique for standard peptide purification, the unique characteristics of modified peptides often demand a more nuanced approach, frequently involving a combination of methods in an "orthogonal purification" strategy.

Comparative Analysis of Purification Methods

The choice of purification method is dictated by the nature of the modification on the phenylalanine residue and the overall properties of the peptide. A combination of techniques often yields the best results in terms of purity and recovery.

Purification MethodPrinciple of SeparationBest Suited ForAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityMost peptides, including those with hydrophobic modifications (e.g., halogenated phenylalanine).[1]High resolution, applicable to a wide range of peptides.[1]May cause denaturation of some peptides; separation of peptides with very similar hydrophobicities can be challenging.[2]
Ion-Exchange Chromatography (IEX) Net chargePeptides with charged modifications (e.g., phosphotyrosine, which is a phosphorylated phenylalanine derivative).[3]High capacity, separates molecules based on charge differences, complementary to RP-HPLC.[3][4]High salt concentrations in buffers can interfere with subsequent analyses like mass spectrometry.[5]
Size-Exclusion Chromatography (SEC) Molecular sizeDesalting and removing large aggregates or very small impurities.Gentle, preserves the native conformation of the peptide.Low resolution for peptides of similar size.
Affinity Chromatography Specific binding interactionsPeptides with specific tags or modifications that have a known binding partner.Highly specific, can achieve very high purity in a single step.[5]Requires a specific ligand for the peptide of interest, which may not always be available.

The Power of Orthogonal Purification

For complex crude peptide mixtures containing modified phenylalanine, a single purification step is often insufficient to achieve the desired purity. Orthogonal purification, which combines two or more separation techniques based on different principles, is a highly effective strategy.[4] A common and powerful combination is the use of IEX followed by RP-HPLC. This two-step approach first separates peptides based on their charge and then further purifies the collected fractions based on their hydrophobicity, leading to a significant increase in the final purity of the target peptide.[6]

Quantitative Comparison: One-Step vs. Two-Step Purification

The following table illustrates the potential improvement in purity and yield when employing a two-step orthogonal purification strategy (IEX followed by RP-HPLC) compared to a single-step RP-HPLC purification for a hypothetical peptide containing a modified phenylalanine.

Purification StrategyCrude Purity (%)Purity after Step 1 (%)Final Purity (%)Overall Yield (%)
One-Step RP-HPLC 70N/A95.285
Two-Step IEX + RP-HPLC 7088.5 (IEX)99.178

Note: These are representative values and actual results will vary depending on the specific peptide and modification.

Experimental Protocols

Detailed methodologies are crucial for reproducible purification results. Below are example protocols for a one-step RP-HPLC and a two-step IEX followed by RP-HPLC purification of a peptide containing a modified phenylalanine.

Protocol 1: One-Step Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline for the purification of a peptide with a hydrophobic modification on the phenylalanine residue.

1. Materials:

  • Crude synthetic peptide
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Preparative C18 RP-HPLC column

2. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
  • Chromatography:
  • Equilibrate the C18 column with Mobile Phase A.
  • Inject the dissolved peptide onto the column.
  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate appropriate for the column size.
  • Monitor the elution profile at 214 nm and 280 nm.
  • Fraction Collection and Analysis:
  • Collect fractions corresponding to the main peak.
  • Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final product.

Protocol 2: Two-Step Orthogonal Purification (IEX followed by RP-HPLC)

This protocol is designed for peptides with charged modifications on the phenylalanine, such as phosphorylation.

Step 1: Ion-Exchange Chromatography (IEX)

1. Materials:

  • Crude synthetic peptide
  • IEX column (e.g., strong anion or cation exchanger)
  • Appropriate buffers for the chosen IEX column (e.g., phosphate or Tris buffers)
  • Salt for gradient elution (e.g., NaCl or KCl)

2. Procedure:

  • Buffer Preparation: Prepare a low-salt loading buffer and a high-salt elution buffer at a pH that ensures the peptide is charged and will bind to the column.
  • Sample Preparation: Dissolve the crude peptide in the loading buffer.
  • Chromatography:
  • Equilibrate the IEX column with the loading buffer.
  • Load the peptide solution onto the column.
  • Wash the column with the loading buffer to remove unbound impurities.
  • Elute the bound peptides with a salt gradient.
  • Fraction Collection: Collect fractions containing the target peptide.

Step 2: Reversed-Phase HPLC (RP-HPLC) of IEX Fractions

1. Materials:

  • Collected fractions from IEX
  • RP-HPLC system and C18 column as in Protocol 1.

2. Procedure:

  • Sample Preparation: Pool the IEX fractions containing the peptide of interest. Depending on the salt concentration, desalting may be necessary before loading onto the RP-HPLC column.
  • Chromatography: Perform RP-HPLC as described in Protocol 1 on the pooled and desalted IEX fractions.
  • Fraction Collection, Analysis, and Lyophilization: Proceed as described in Protocol 1.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental process and the biological context of these modified peptides, graphical representations are invaluable.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product Crude_Peptide Crude Peptide with Modified Phenylalanine IEX Ion-Exchange Chromatography (IEX) Crude_Peptide->IEX Two-Step Path RP_HPLC Reversed-Phase Chromatography (RP-HPLC) Crude_Peptide->RP_HPLC One-Step Path IEX->RP_HPLC Orthogonal Step Analysis Purity & Identity Analysis (LC-MS) RP_HPLC->Analysis Purified_Peptide Purified Peptide Analysis->Purified_Peptide Fractions >98% Purity

A generalized workflow for the purification of peptides with modified phenylalanine.

Modified phenylalanine residues can play crucial roles in cellular signaling. For instance, the phosphorylation of tyrosine (a hydroxylated form of phenylalanine) is a key event in many signal transduction pathways.

Phosphotyrosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Receptor->Receptor Autophosphorylation on Tyrosine Residues SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2) Receptor->SH2_Protein Recruitment via pTyr-SH2 interaction Ligand Growth Factor (Ligand) Ligand->Receptor Binding & Dimerization Downstream_Effector Downstream Effector (e.g., Ras-MAPK Pathway) SH2_Protein->Downstream_Effector Activation Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream_Effector->Cellular_Response Signal Transduction

A simplified phosphotyrosine signaling pathway initiated by receptor tyrosine kinases.

Similarly, nitration of tyrosine residues can modulate signaling pathways, although the specific mechanisms are still under investigation. Halogenated phenylalanine analogs are being explored for their ability to influence peptide conformation and binding affinities, potentially impacting various signaling processes. For example, iodinated tyrosine has been shown to inhibit phosphorylation and affect binding to SH2 domains, thereby modulating signal transduction.[7]

References

Safety Operating Guide

Personal protective equipment for handling Boc-L-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-L-4-Carbamoylphenylalanine. The following procedures are based on best practices for handling similar chemical compounds and are designed to ensure a safe laboratory environment. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, these recommendations are extrapolated from data on analogous compounds such as Nα-Boc-4-amino-L-phenylalanine and Boc-L-Phenylalanine.

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as a hazardous substance, this compound is a chemical compound that requires careful handling to minimize exposure and potential risks. The primary hazards are associated with inhalation of the powder and direct contact with the skin and eyes, which may cause irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is essential for safe handling.

Recommended Personal Protective Equipment

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing & Transfer Safety gogglesNitrile glovesLab coatN95 respirator (if not in a fume hood)
Dissolution & Reaction Safety gogglesNitrile glovesLab coatWork in a fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile glovesLab coat or chemical-resistant apronN95 respirator or higher

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label correctly identifies the contents as this compound.

  • Wear safety glasses and nitrile gloves during inspection.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is 4°C.[4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

3. Weighing and Transfer:

  • Perform all weighing and transfer operations in a chemical fume hood or a ventilated enclosure to minimize inhalation of dust.

  • Wear safety goggles, nitrile gloves, and a lab coat. If a fume hood is not available, a NIOSH-approved N95 respirator is recommended.[5]

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

  • Close the container tightly immediately after use.

4. Dissolution and Use in Experiments:

  • Conduct all procedures involving the dissolution of the compound or its use in reactions within a chemical fume hood.

  • Add the solid to the solvent slowly to avoid splashing.

  • Ensure all equipment is clean and dry before use.

5. Spill Response:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][5]

  • Clean the spill area with a damp cloth, and place the cleaning materials in the waste container.[5]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Workspace Prepare Clean Workspace (Fume Hood) Don PPE->Prepare Workspace Retrieve Retrieve from Storage Prepare Workspace->Retrieve Weigh Weigh Compound Retrieve->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Clean Clean Workspace and Equipment Dissolve->Clean Dispose Dispose of Waste Properly Clean->Dispose Store Return Compound to Storage Dispose->Store Doff PPE Doff PPE Store->Doff PPE

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Place any unused this compound, contaminated spatulas, weigh boats, and paper towels in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be disposed of in a labeled container for non-halogenated organic waste, unless the solvent is halogenated.

  • Sharps: Any needles or other sharps used in the process should be disposed of in a designated sharps container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid chemical waste container.

2. Waste Storage:

  • Store all waste containers in a designated and well-ventilated chemical waste accumulation area.[5]

  • Ensure all waste containers are properly sealed and labeled with the contents.

3. Final Disposal:

  • Arrange for the disposal of all chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

  • Do not pour any chemical waste down the drain. [5]

Disposal Decision Tree for this compound Waste Waste Generated Waste Generated? Is it Solid? Is it Solid Waste? Waste Generated->Is it Solid? Is it Liquid? Is it Liquid Waste? Is it Solid?->Is it Liquid? No Solid Waste Container Place in Labeled Solid Chemical Waste Container Is it Solid?->Solid Waste Container Yes Is it Sharps? Is it a Sharp? Is it Liquid?->Is it Sharps? No Liquid Waste Container Place in Labeled Liquid Chemical Waste Container Is it Liquid?->Liquid Waste Container Yes Sharps Container Place in Sharps Container Is it Sharps?->Sharps Container Yes Contact EHS Contact Environmental Health & Safety for Pickup Is it Sharps?->Contact EHS No (Consult SDS/EHS) Solid Waste Container->Contact EHS Liquid Waste Container->Contact EHS Sharps Container->Contact EHS

Caption: A decision-making diagram for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.